Tricholine citrate
Description
Structure
2D Structure
Properties
CAS No. |
546-63-4 |
|---|---|
Molecular Formula |
C11H19NO8-2 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3 |
InChI Key |
WRPUOFKIGGWQIJ-UHFFFAOYSA-K |
SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Appearance |
Solution |
Other CAS No. |
546-63-4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Choline Citrate Solution (ca. 65% in Water) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of Tricholine Citrate in Hepatic Steatosis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatic steatosis, the hallmark of Metabolic-associated Steatotic Liver Disease (MASLD), represents a significant and growing global health burden. Characterized by the excessive accumulation of triglycerides within hepatocytes, its progression can lead to inflammation (steatohepatitis), fibrosis, cirrhosis, and hepatocellular carcinoma. Tricholine citrate, a hepatoprotective and lipotropic agent, has been identified as a promising therapeutic compound. It addresses the core pathology of hepatic steatosis by acting as a crucial source of choline. Choline is indispensable for the synthesis of phosphatidylcholine, a key phospholipid required for the assembly and secretion of very-low-density lipoproteins (VLDL), the primary mechanism for exporting fat from the liver. This technical guide elucidates the molecular mechanisms of this compound in mitigating hepatic steatosis, details relevant experimental protocols for its evaluation, presents quantitative clinical data on the effects of choline supplementation, and visualizes the key biological and experimental pathways involved.
Introduction to Hepatic Steatosis and this compound
Hepatic steatosis is defined by the presence of fat in more than 5% of hepatocytes.[1] While historically associated with excessive alcohol consumption, the most prevalent form today is MASLD (formerly NAFLD), which is closely linked to metabolic syndrome, obesity, and insulin resistance.[2][3] The pathogenesis involves an imbalance between fatty acid uptake, de novo lipogenesis, and fatty acid disposal through oxidation or export as triglycerides within VLDL particles.[4]
This compound serves as a stable and bioavailable source of choline, a quaternary amine essential for numerous physiological functions.[5] Its primary role in liver health is attributed to its function as a lipotropic agent, meaning it promotes the export of fat from the liver, thereby preventing its accumulation.[5] Choline deficiency in humans is known to cause fatty liver and liver damage, underscoring its importance in maintaining hepatic lipid homeostasis.[4]
Core Mechanism of Action
The therapeutic effect of this compound in hepatic steatosis is primarily mediated by the provision of choline for two critical metabolic pathways within the hepatocyte.
Role in Phosphatidylcholine Synthesis and VLDL Export
The export of triglycerides from the liver is entirely dependent on their packaging into VLDL particles. Phosphatidylcholine (PC) is an obligatory component of the VLDL membrane monolayer; without sufficient PC, VLDL assembly and secretion are impaired.[6][7][8] This impairment leads to the sequestration and accumulation of triglycerides within hepatocyte lipid droplets, resulting in steatosis.[4][9]
Choline provided by this compound is a direct precursor for PC synthesis via the CDP-choline pathway. A deficiency in choline limits PC production, causing nascent VLDL particles to be recognized as defective and subsequently degraded, which halts triglyceride export.[6][7][9]
Involvement in Lipogenic Signaling Pathways
Beyond its structural role, choline metabolism intersects with key signaling pathways that regulate lipid homeostasis. As a major dietary source of methyl groups via its oxidation to betaine, choline influences S-adenosylmethionine (SAM) levels. SAM is the universal methyl donor for epigenetic modifications of DNA and histones.[4] This can modulate the expression of genes central to hepatic lipid metabolism, including the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[4][10] Studies suggest that methyl donors can suppress lipogenic pathways, including SREBP-1, thereby reducing de novo fatty acid synthesis.[11][12]
Clinical Evidence and Data
While direct, large-scale clinical trials on this compound for MASLD are limited, studies on its active component, choline (administered as phosphatidylcholine), provide strong evidence of its therapeutic potential. A recent randomized controlled trial investigated the effects of choline supplementation in patients with MASLD.[5][13]
Quantitative Outcomes of Choline Supplementation in MASLD
The following table summarizes the key findings from a 12-week, randomized, controlled, single-blinded study where 39 MASLD patients received 2400 mg/day of phosphatidylcholine alongside conventional management, compared to 40 patients receiving conventional management alone.[5][13]
| Parameter | Choline Group (n=39) | Control Group (n=40) | P-value | Interpretation |
| Hepatic Steatosis | ||||
| Controlled Attenuation Parameter (dB/m) | 304 | 332 | < 0.001 | Significant reduction in liver fat. |
| Hepatic Fibrosis | ||||
| Fibrosis Score (kPa) | 5.3 | 6.8 | < 0.001 | Significant reduction in liver stiffness. |
| Liver Enzymes | ||||
| Alanine Aminotransferase (ALT) | - | - | < 0.001 | Significant reduction vs. control. |
| Aspartate Aminotransferase (AST) | - | - | 0.004 | Significant reduction vs. control. |
| Lipid Profile | ||||
| Triglycerides (mg/dL) | 133 | 158 | 0.048 | Significant reduction in serum TGs. |
| Oxidative Stress & Inflammation | ||||
| TBARS (nmol/mL) | 1.9 | 3.8 | < 0.001 | Significant reduction in lipid peroxidation. |
| Leptin (ng/mL) | 1.3 | 2.1 | < 0.001 | Significant reduction in pro-inflammatory adipokine. |
| Data sourced from Sedhom et al., 2025.[5][13] TBARS: Thiobarbituric Acid Reactive Substances. |
Experimental Protocols for Preclinical and Clinical Evaluation
Evaluating the efficacy of compounds like this compound requires robust and standardized experimental models and assessment protocols.
Preclinical Evaluation: High-Fat Diet (HFD) Induced Steatosis Model
This model is widely used as it recapitulates the key metabolic drivers of human MASLD.[14][15]
-
Objective : To induce hepatic steatosis and features of metabolic syndrome in a murine model to test the efficacy of a therapeutic agent.
-
Methodology :
-
Animal Model : Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization : House animals for 1 week under standard conditions (12h light/dark cycle, 22-24°C) with ad libitum access to water and standard chow.
-
Dietary Induction :
-
Treatment Administration : The test compound (this compound) is administered to a subset of HFD-fed mice, typically via oral gavage or in drinking water, starting either concurrently with the HFD or after steatosis has been established.
-
Duration : The diet and treatment are maintained for a period of 8-16 weeks.[15][17]
-
Histological Assessment: NAFLD Activity Score (NAS)
-
Objective : To score the key histological features of steatohepatitis from a liver biopsy specimen.
-
Methodology :
-
Sample Preparation : A formalin-fixed, paraffin-embedded liver biopsy specimen is sectioned at 4-5 µm and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation : A pathologist, blinded to clinical data, evaluates the slide.
-
Scoring : Three features are scored individually:
-
Steatosis (0-3) : Graded based on the percentage of hepatocytes containing lipid droplets.
-
Score 0: <5%
-
Score 1: 5-33%
-
Score 2: >33-66%
-
Score 3: >66%
-
-
Lobular Inflammation (0-3) : Graded by counting the number of inflammatory foci per 200x field.
-
Score 0: No foci
-
Score 1: <2 foci per field
-
Score 2: 2-4 foci per field
-
Score 3: >4 foci per field
-
-
Hepatocyte Ballooning (0-2) : Graded based on the presence and extent of swollen, degenerating hepatocytes.
-
Score 0: None
-
Score 1: Few balloon cells
-
Score 2: Many/prominent balloon cells
-
-
-
NAS Calculation : The scores for steatosis, inflammation, and ballooning are summed. The total NAS ranges from 0 to 8. A score ≥5 is highly correlated with a diagnosis of definite steatohepatitis (NASH).[18][21]
-
Fibrosis Staging : Fibrosis is staged separately (F0-F4) and is not part of the NAS.
-
Conclusion and Future Directions
This compound addresses a fundamental mechanism in the pathogenesis of hepatic steatosis by supplying the essential nutrient choline. Its role in promoting the synthesis of phosphatidylcholine is critical for hepatic triglyceride export via VLDL, directly counteracting the lipid accumulation that defines the disease. Furthermore, its potential influence on lipogenic signaling pathways presents an additional therapeutic avenue. Quantitative data from clinical trials with choline supplementation demonstrate a significant and favorable impact on liver fat, fibrosis, liver enzymes, and markers of metabolic health.
For drug development professionals, this compound and other choline-based therapies represent a targeted approach with a strong mechanistic rationale. Future research should focus on large-scale, long-term clinical trials to confirm these benefits and establish optimal dosing strategies. Furthermore, investigating the synergistic effects of this compound with other agents targeting different pathways in MASLD, such as insulin resistance or inflammation, could lead to more effective combination therapies. The use of standardized preclinical models and clinical assessment protocols, as detailed herein, will be critical for the rigorous evaluation of these next-generation treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Baseline Parameters in Clinical Trials for Nonalcoholic Steatohepatitis: Recommendations From the Liver Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ewhde.com [ewhde.com]
- 7. Phosphatidylcholine biosynthesis and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of phosphatidylcholine biosynthesis in the regulation of lipoprotein homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nascent VLDL phospholipid composition is altered when phosphatidylcholine biosynthesis is inhibited: evidence for a novel mechanism that regulates VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The multi-protective role of dietary betaine in largemouth bass (Micropterus salmoides): coordinating antioxidant, inflammatory, and metabolic homeostasis under high-fat diet stress [frontiersin.org]
- 12. Role of SREBPs in Liver Diseases: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Fat Diet-Induced Changes in Hepatic Protein Abundance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NAFLD Preclinical Models: More than a Handful, Less of a Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 17. Chronic Exposure to a High-Fat Diet Induces Hepatic Steatosis, Impairs Nitric Oxide Bioavailability, and Modifies the Mitochondrial Proteome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological Scoring System for Nonalcoholic Fatty Liver Disease (NAFLD) – MedicalCRITERIA.com [medicalcriteria.com]
- 19. Prediction of Nonalcoholic Fatty Liver Disease (NAFLD) Activity Score (NAS) with Multiparametric Hepatic Magnetic Resonance Imaging and Elastography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gubra.dk [gubra.dk]
- 21. Transplant Pathology Internet Services [tpis.upmc.com]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Tricholine Citrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tricholine citrate is a pharmaceutical agent with a dual mechanism of action, functioning as a lipotropic agent and a bile acid sequestrant.[1] Despite its clinical use, comprehensive pharmacokinetic data for the intact molecule in the public domain is scarce. This technical guide synthesizes the available scientific literature to provide a detailed overview of the pharmacokinetics and bioavailability of its active moiety, choline, and its established mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, providing available quantitative data, detailed experimental methodologies for its analysis, and visual representations of its metabolic pathways and mechanisms of action.
Introduction to this compound
This compound is the salt of choline with citric acid. It is clinically utilized for its hepatoprotective and lipotropic properties, aiding in the metabolism of fats and preventing their accumulation in the liver.[2] Additionally, it functions as a bile acid binding agent, which contributes to the lowering of cholesterol levels.[1] It is often formulated in combination with other active ingredients, such as cyproheptadine, to act as an appetite stimulant.
The pharmacokinetics of this compound are intrinsically linked to the fate of its two components: choline and citrate. Following oral administration, it is expected to dissociate, with the choline moiety being absorbed and entering its extensive metabolic pathways, and the citrate moiety also being readily absorbed.
Pharmacokinetics
Direct and complete pharmacokinetic data for this compound is not extensively available in peer-reviewed literature. However, the pharmacokinetic profile of its primary active component, choline, has been studied following the administration of other choline salts. The data presented here is derived from a study on choline bitartrate and serves as the best available surrogate to understand the absorption, distribution, metabolism, and excretion of the choline moiety from this compound.[3][4]
Absorption
Following oral administration, this compound is presumed to be well-absorbed from the gastrointestinal tract. The citrate component is rapidly and efficiently absorbed, with studies on potassium citrate showing 96% to 98% absorption within three hours.[5] The choline moiety is also absorbed, and its subsequent plasma concentrations have been quantified.
Distribution
Once absorbed, choline is widely distributed throughout the body and is transported into cells by specific transporters.[6] It is a precursor for the synthesis of phospholipids, which are essential components of all cell membranes, and for the neurotransmitter acetylcholine.[6]
Metabolism
The metabolic fate of this compound is primarily that of its constituent parts. Citrate enters the Krebs cycle, a central pathway in cellular respiration. Choline is metabolized in the liver and other tissues through several key pathways:
-
Oxidation: Choline is oxidized to betaine, which then participates in the methionine cycle as a methyl donor.
-
Phosphorylation: Choline is phosphorylated to phosphocholine, a precursor in the synthesis of phosphatidylcholine (a key phospholipid).
-
Acetylation: Choline is acetylated to form the neurotransmitter acetylcholine.
-
Gut Microbiota Metabolism: Unabsorbed choline can be metabolized by gut bacteria to trimethylamine (TMA), which is then absorbed and converted in the liver to trimethylamine N-oxide (TMAO).[3]
Excretion
Metabolites of choline are primarily excreted in the urine.
Pharmacokinetic Parameters of Choline
The following table summarizes the pharmacokinetic parameters of choline after a single oral dose of choline bitartrate in healthy volunteers. This data provides an estimate of the pharmacokinetic profile of the choline component of this compound.
| Parameter | Value (Mean) | 95% Confidence Interval |
| Cmax (µmol/L) | 3.67 | 2.82 – 4.51 |
| Tmax (h) | 4.17 | 2.9 – 5.43 |
| AUC₀₋₁₂ (h·µmol/L) | 23.3 | 16.5 – 30.1 |
| AUC₀₋₂₄ (h·µmol/L) | 29.5 | 15.6 – 43.4 |
| Data from a study on choline bitartrate, serving as a surrogate for this compound.[4] |
Bioavailability
The absolute and relative bioavailability of this compound have not been formally reported in the available literature. However, based on the high absorption of citrate from other salt forms, it is anticipated that the citrate component is highly bioavailable.[5] The bioavailability of the choline moiety is influenced by its metabolism by gut microbiota.
Experimental Protocols
Bioanalytical Method for Choline and its Metabolites in Human Plasma
This protocol is a synthesized methodology based on published LC-MS/MS methods for the quantification of choline and its metabolites.[3][4]
5.1.1. Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standards (e.g., deuterated choline, d9-choline).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
5.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of these polar analytes.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection of the specific transitions for choline and its metabolites.
5.1.3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][8]
Analytical Method for this compound in Syrup Formulation
This protocol is based on a published stability-indicating HPLC method.[9][10]
5.2.1. Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M Sodium Dihydrogen Phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic elution.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: 263 nm.
5.2.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., the mobile phase). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a quantity of the syrup formulation and dilute it with the diluent to achieve a concentration within the calibration range.
-
Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions. The linearity should be verified over the expected concentration range of the samples.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Choline
Figure 1. Metabolic Pathway of Choline.
Mechanism of Bile Acid Sequestration
Figure 2. Mechanism of Bile Acid Sequestration.
Bioanalytical Experimental Workflow
References
- 1. 1mg.com [1mg.com]
- 2. This compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal citrate absorption in nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline - Wikipedia [en.wikipedia.org]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. nalam.ca [nalam.ca]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
The Cellular Journey of Tricholine Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricholine citrate is a lipotropic agent frequently employed to support liver health and manage conditions associated with fatty liver. It is a salt composed of three molecules of choline and one molecule of citric acid.[1][2] While the therapeutic effects of this compound are attributed to the synergistic action of its components, a detailed understanding of its cellular uptake and metabolic fate is crucial for optimizing its clinical applications and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of this compound's cellular transport and metabolism, drawing upon the extensive research conducted on its individual components, choline and citrate. Due to a lack of direct studies on this compound as a single entity, this guide presents a putative model and outlines detailed experimental protocols to facilitate further research in this area.
Cellular Uptake of this compound: A Tale of Two Components
It is widely postulated that upon administration, this compound rapidly dissociates into choline and citrate ions. Subsequently, these components are likely transported into cells via their respective specialized transporter proteins.
Choline Transport
Choline, being a quaternary ammonium cation, requires protein-mediated transport to cross cell membranes.[3] The uptake of choline is mediated by several families of transporters with varying affinities and tissue distributions.
-
High-Affinity Choline Transporters (CHT): The high-affinity choline transporter 1 (CHT1), encoded by the SLC5A7 gene, is a sodium-dependent transporter crucial for providing choline for acetylcholine synthesis in cholinergic neurons.[3][4]
-
Choline Transporter-Like Proteins (CTLs): The CTL family (SLC44A1-A5) includes transporters with intermediate affinity for choline. CTL1 (SLC44A1) is ubiquitously expressed and plays a significant role in supplying choline for phosphatidylcholine synthesis in non-neuronal tissues.[3]
-
Organic Cation Transporters (OCTs): OCT1 (SLC22A1) and OCT2 (SLC22A2) are polyspecific transporters that can mediate the low-affinity uptake of choline, primarily in the liver and kidneys.[3]
The transport of the choline moiety from this compound into hepatocytes, the primary site of its lipotropic action, is likely mediated by a combination of these transporters, with CTL1 playing a predominant role in providing choline for phospholipid synthesis.
Citrate Transport
Citrate, a tricarboxylic acid, is also transported across cellular membranes by specific carrier proteins.
-
Sodium-Dicarboxylate Cotransporters (NaDC): NaDC1 (SLC13A2) is a sodium-dependent transporter that can mediate the uptake of dicarboxylates and tricarboxylates, including citrate, in the intestine and kidney.[5]
-
Sodium-Citrate Cotransporter (NaCT): NaCT (SLC13A5) is a sodium-dependent transporter with a high affinity for citrate and is predominantly expressed in the liver, brain, and testes.[6][7]
-
Organic Anion Transporters (OATs): Certain organic anion transporters have been implicated in the sodium-independent transport of citrate.[5]
-
SLC35G1: Recent research has identified SLC35G1 as a chloride-sensitive transporter responsible for the basolateral transport of citrate in the intestine.[8]
In hepatocytes, NaCT is likely the primary transporter responsible for the uptake of the citrate component of this compound from the bloodstream.
Intracellular Metabolism and Signaling Pathways
Once inside the cell, choline and citrate enter their respective metabolic pathways, contributing to the lipotropic effects of this compound.
Metabolism of Choline
The primary metabolic fates of intracellular choline are phosphorylation and oxidation.[3]
-
Phosphorylation to Phosphatidylcholine: Choline is first phosphorylated by choline kinase (CK) to form phosphocholine. This is the rate-limiting step in the CDP-choline pathway (Kennedy pathway) for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes and lipoproteins.[9][10] this compound acts as a direct precursor for this pathway, thereby promoting the synthesis of PC, which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. This facilitates the export of triglycerides from hepatocytes, preventing their accumulation and contributing to the lipotropic effect.[2][11]
-
Oxidation to Betaine: In the mitochondria, choline can be oxidized to betaine, which serves as a crucial methyl donor in the methionine cycle, converting homocysteine to methionine.[3] Methionine is subsequently converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including those involved in gene expression and the synthesis of various biomolecules.
Metabolism of Citrate
Cytosolic citrate plays a central role in cellular metabolism, particularly in linking carbohydrate and lipid metabolism.[9]
-
Precursor for Fatty Acid Synthesis: Citrate is a key precursor for de novo fatty acid synthesis. It is cleaved by ATP-citrate lyase (ACLY) in the cytoplasm to yield acetyl-CoA and oxaloacetate.[12] Acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol. By providing a source of cytosolic citrate, this compound can influence lipid biosynthesis.
-
Allosteric Regulation: Citrate acts as an allosteric regulator of several key metabolic enzymes. It activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and inhibits phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis.[13]
Hypothesized Signaling Pathways
The metabolic effects of this compound are likely mediated through the modulation of key signaling pathways involved in lipid metabolism.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. Choline availability can influence mTORC1 signaling, which in turn can regulate lipid synthesis and VLDL secretion.[14]
-
SREBP Pathway: Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. The availability of acetyl-CoA, derived from citrate, is a critical factor in the regulation of SREBP activity.
Quantitative Data
Direct quantitative data on the cellular uptake and metabolism of this compound is not currently available in the scientific literature. The following table summarizes relevant quantitative data for the uptake of choline in a model cell line, which can serve as a reference for future studies on this compound.
| Parameter | Value | Cell Line | Reference |
| Choline Uptake | |||
| Km | 110 ± 3 µmol/L | Caco-2 | [1] |
| Vmax | 2800 ± 250 pmol/(mg protein·10 min) | Caco-2 | [1] |
Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). These values indicate a carrier-mediated transport process.
Experimental Protocols
To facilitate research into the cellular uptake and metabolism of this compound, this section provides detailed methodologies for key experiments, adapted from established protocols for studying choline and citrate.
Cell Culture
-
Hepatocyte Culture: Primary human or rat hepatocytes are the gold standard for studying hepatic lipid metabolism.[15][16] Alternatively, immortalized hepatocyte cell lines such as HepG2 can be used. Cells should be cultured in appropriate media, and for lipid metabolism studies, lipid-stripped serum may be used to control for exogenous lipids.[4]
-
Intestinal Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are a suitable model for studying intestinal absorption.[5]
Cellular Uptake Assays
Objective: To determine the kinetics and mechanisms of choline and citrate uptake from this compound.
Protocol: Radiolabeled Substrate Uptake
-
Cell Seeding: Seed cells (e.g., HepG2 or Caco-2) in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cell monolayers with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Uptake Initiation: Add uptake buffer containing a known concentration of radiolabeled [14C]-choline or [14C]-citrate, along with unlabeled this compound at various concentrations.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.
-
Uptake Termination: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay). Measure the radioactivity in an aliquot of the lysate using a scintillation counter.
-
Data Analysis: Calculate the uptake rate (e.g., in pmol/mg protein/min). Perform kinetic analysis by plotting uptake rates against substrate concentration and fitting the data to Michaelis-Menten kinetics to determine Km and Vmax.[1]
Metabolism Studies
Objective: To trace the metabolic fate of the choline and citrate moieties of this compound.
Protocol: Metabolite Analysis using LC-MS/MS
-
Cell Treatment: Incubate cultured hepatocytes with this compound for various time points.
-
Metabolite Extraction:
-
Sample Preparation: Dry the separated phases under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites in the aqueous phase (e.g., choline, phosphocholine, betaine, citrate).
-
Use a reverse-phase column for the separation of lipids in the organic phase (e.g., phosphatidylcholine species).
-
Employ a tandem mass spectrometer for the detection and quantification of the target metabolites using multiple reaction monitoring (MRM).[17][18]
-
-
Data Analysis: Quantify the intracellular concentrations of choline, citrate, and their respective metabolites over time to determine the metabolic flux.
Gene Expression Analysis
Objective: To investigate the effect of this compound on the expression of genes involved in lipid metabolism.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: Treat cultured hepatocytes with this compound for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform qRT-PCR using primers specific for genes of interest (e.g., SREBP-1c, FASN, ACLY, CK, PCYT1A) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Putative cellular uptake and metabolism of this compound.
Caption: Experimental workflow for studying this compound.
Conclusion
While this compound is an established therapeutic agent, a detailed understanding of its cellular journey is still emerging. This guide has synthesized the current knowledge on the transport and metabolism of its constituent parts, choline and citrate, to propose a comprehensive model for the cellular action of this compound. The provided experimental protocols offer a robust framework for researchers to investigate these mechanisms directly, generate crucial quantitative data, and further elucidate the signaling pathways involved. Such research is essential for optimizing the therapeutic use of this compound and for the development of next-generation lipotropic agents.
References
- 1. Choline uptake in human intestinal Caco-2 cells is carrier-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic Resonance Spectroscopy and Imaging Guidance in Molecular Medicine: Targeting and Monitoring of Choline and Glucose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondrial and Plasma Membrane Citrate Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choline - Wikipedia [en.wikipedia.org]
- 10. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transport and Metabolism of Radiolabeled Choline in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parallel Colorimetric Quantification of Choline and Phosphocholine as a Method for Studying Choline Kinase Activity in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis [mdpi.com]
- 17. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Tricholine Citrate in Bile Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricholine citrate, a lipotropic agent and bile acid sequestrant, plays a significant, albeit indirect, role in the physiological regulation of bile acid synthesis. By binding to bile acids in the intestine and promoting their fecal excretion, this compound disrupts the enterohepatic circulation. This interruption alleviates the negative feedback inhibition on bile acid synthesis in the liver, primarily mediated by the farnesoid X receptor (FXR). Consequently, the liver upregulates the conversion of cholesterol into new bile acids, a process catalyzed by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). This guide provides a comprehensive overview of the molecular mechanisms, relevant signaling pathways, and experimental methodologies pertinent to understanding the physiological impact of this compound on bile acid homeostasis.
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. The synthesis, secretion, and reabsorption of bile acids are tightly regulated through a complex network of nuclear receptors and signaling pathways to maintain cholesterol homeostasis and prevent the accumulation of cytotoxic levels of bile acids.[1][2]
This compound is a compound that combines the lipotropic properties of choline with the bile acid binding capacity of citrate.[3] It is clinically utilized to improve liver function, manage high cholesterol, and aid in conditions associated with fatty liver.[3][4] Its primary mechanism of action in the context of bile acid metabolism is its function as a bile acid sequestrant.[3][5] By sequestering bile acids in the gut, this compound prevents their reabsorption into the portal circulation, thereby increasing their elimination from the body.[3] This interruption of the enterohepatic circulation is the key event that triggers an increase in de novo bile acid synthesis.
Mechanism of Action: Indirect Upregulation of Bile Acid Synthesis
The physiological role of this compound in bile acid synthesis is not one of direct enzymatic activation but rather a consequence of its ability to disrupt the negative feedback loop that governs this metabolic pathway.
Enterohepatic Circulation and Feedback Inhibition
Under normal physiological conditions, more than 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein.[6] This efficient recycling mechanism, known as the enterohepatic circulation, ensures a stable bile acid pool. Reabsorbed bile acids activate the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][7]
In the intestine , activated FXR induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[2][8] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. This binding initiates a signaling cascade that ultimately represses the transcription of the CYP7A1 gene, which encodes the rate-limiting enzyme in the classical (or neutral) pathway of bile acid synthesis, cholesterol 7α-hydroxylase.[1][2]
In the liver , activated FXR directly induces the expression of the small heterodimer partner (SHP), a transcriptional repressor.[9] SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcription factors required for CYP7A1 gene expression.[1][8]
The Role of this compound
This compound acts as a bile acid binding agent in the intestinal lumen.[3] By forming a complex with bile acids, it prevents their absorption by the apical sodium-dependent bile salt transporter (ASBT) in the ileum. This leads to increased fecal excretion of bile acids. The resulting depletion of the bile acid pool returning to the liver has two major consequences:
-
Reduced Intestinal FXR Activation: Lower concentrations of bile acids in the ileal enterocytes lead to decreased FXR activation and, consequently, reduced FGF19 secretion. The diminished FGF19 signal to the liver relieves the repression of CYP7A1.[1][2]
-
Reduced Hepatic FXR Activation: A smaller pool of bile acids returning to the liver via the portal vein results in lower activation of hepatic FXR. This, in turn, leads to decreased SHP expression and a subsequent de-repression of the transcription factors that drive CYP7A1 expression.[8][9]
The net effect is an upregulation of CYP7A1 activity, leading to an increased conversion of cholesterol into primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[10][11] This increased synthesis helps to replenish the bile acid pool and also contributes to lowering systemic cholesterol levels.
Signaling Pathways and Logical Relationships
The interplay between this compound, bile acid sequestration, and the regulation of bile acid synthesis can be visualized through the following signaling pathway.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1mg.com [1mg.com]
- 4. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 11. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]
Tricholine Citrate and its Impact on Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricholine citrate is a compound recognized for its role in liver health and lipid metabolism. Its primary mechanism in cholesterol management is attributed to its function as a bile acid sequestrant. By binding to bile acids in the intestine, this compound disrupts their enterohepatic circulation, compelling the liver to synthesize new bile acids from cholesterol. This process leads to a decrease in the hepatic cholesterol pool and a subsequent upregulation of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream. While direct quantitative clinical data on the sole effects of this compound on lipid profiles is limited, the established action of its components—choline and citrate—provides a basis for its therapeutic potential. This guide delves into the core mechanisms, potential signaling pathways, and experimental methodologies relevant to understanding the impact of this compound on cholesterol metabolism.
Core Mechanism of Action: Bile Acid Sequestration
This compound's principal effect on cholesterol metabolism stems from its ability to act as a bile acid binding agent.[1][2][3][4] This process interrupts the normal enterohepatic circulation of bile acids.
-
Normal Enterohepatic Circulation: Bile acids are synthesized in the liver from cholesterol, stored in the gallbladder, and released into the small intestine to aid in the digestion and absorption of fats and fat-soluble vitamins. A vast majority (approximately 95%) of these bile acids are reabsorbed in the terminal ileum and returned to the liver for reuse.
-
Action of this compound: this compound binds to bile acids within the intestinal lumen, forming an insoluble complex that is subsequently excreted in the feces.[1][2][3][4] This prevents their reabsorption.
-
Hepatic Response: The depletion of the bile acid pool signals the liver to increase the synthesis of new bile acids. The primary substrate for this synthesis is cholesterol.[1][2][3][4] To meet this demand, the liver increases its uptake of cholesterol from the circulation, primarily by upregulating the expression of LDL receptors on the surface of hepatocytes. This enhanced clearance of LDL particles from the blood results in lower plasma LDL cholesterol levels.
Below is a diagram illustrating the mechanism of bile acid sequestration by this compound.
Potential Role of the Choline Moiety
Beyond its role in the citrate salt that binds bile acids, the choline component of this compound may have independent effects on lipid metabolism. Choline is an essential nutrient vital for the synthesis of phosphatidylcholine, a key component of cell membranes and the primary phospholipid in lipoproteins, particularly very-low-density lipoprotein (VLDL).[5][6]
Some studies on choline supplementation suggest a role in regulating cholesterol homeostasis:
-
Downregulation of Cholesterol Synthesis: Research indicates that increased choline intake may lead to a downregulation of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.[7] This compensatory mechanism could help to offset dietary cholesterol intake.
-
Enhanced Bile Secretion: Choline may contribute to increased bile flow and bile acid secretion, further supporting the clearance of cholesterol.[8][9]
-
VLDL Assembly and Secretion: Choline is crucial for the assembly and secretion of VLDL from the liver.[5][6] VLDL transports triglycerides and cholesterol from the liver to peripheral tissues. Adequate choline levels are necessary to prevent the accumulation of fat in the liver (hepatic steatosis).
The potential signaling pathway for the influence of the choline moiety on cholesterol synthesis is depicted below.
Quantitative Data Summary
| Parameter | Expected Impact of this compound | Inferred Rationale |
| Total Cholesterol | Decrease | Primarily due to a reduction in LDL cholesterol. |
| LDL Cholesterol | Decrease | Increased hepatic uptake via upregulated LDL receptors. |
| HDL Cholesterol | No significant change or slight increase | Generally observed with bile acid sequestrants. |
| Triglycerides | No significant change or slight increase | A known potential side effect of some bile acid sequestrants. |
Experimental Protocols
To rigorously evaluate the impact of this compound on cholesterol metabolism, the following experimental protocols are recommended.
Preclinical In Vivo Studies
-
Animal Model: Male Wistar rats or C57BL/6 mice on a high-fat, high-cholesterol diet to induce hyperlipidemia.
-
Treatment Groups:
-
Control (vehicle)
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., cholestyramine)
-
-
Duration: 4-8 weeks.
-
Key Measurements:
-
Lipid Profile: At baseline and end of the study, collect fasting blood samples for analysis of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
-
Fecal Bile Acid and Sterol Excretion: Collect feces over a 24-hour period at the end of the study. Extract and quantify total bile acids and neutral sterols using gas chromatography-mass spectrometry (GC-MS).
-
Hepatic Gene Expression: At sacrifice, harvest liver tissue for RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of genes involved in cholesterol metabolism (e.g., HMGCR, LDLR, CYP7A1).
-
Hepatic Cholesterol Content: Quantify total and free cholesterol in liver tissue homogenates.
-
The experimental workflow for a preclinical in vivo study is outlined below.
Clinical Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adults with primary hypercholesterolemia (LDL-C > 130 mg/dL and < 190 mg/dL) not on other lipid-lowering therapy.
-
Treatment Arms:
-
Placebo
-
This compound (e.g., 1 g/day )
-
This compound (e.g., 2 g/day )
-
-
Duration: 12 weeks.
-
Primary Endpoint: Percentage change in LDL cholesterol from baseline to week 12.
-
Secondary Endpoints:
-
Percentage change in total cholesterol, HDL cholesterol, non-HDL cholesterol, and triglycerides.
-
Absolute change in lipid parameters.
-
Safety and tolerability assessment (adverse events, clinical laboratory tests).
-
-
Methodology:
-
Screening and Randomization: After a washout period for any previous lipid-lowering agents, eligible participants are randomized.
-
Visits: Study visits at baseline, week 4, week 8, and week 12.
-
Lipid Measurement: Fasting lipid profiles are measured at each visit by a central laboratory.
-
Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the percentage change in LDL-C between treatment groups, with baseline LDL-C as a covariate.
-
Conclusion and Future Directions
This compound's established role as a bile acid sequestrant provides a clear rationale for its use in managing hypercholesterolemia. The consequent upregulation of hepatic LDL receptors is a well-understood mechanism for lowering plasma LDL cholesterol. Furthermore, the potential contribution of the choline moiety to the regulation of cholesterol synthesis warrants further investigation.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Quantitative Clinical Trials: Conducting robust, placebo-controlled clinical trials to determine the precise dose-dependent effects of this compound monotherapy on the full lipid profile.
-
Mechanistic Studies: Investigating the direct effects of this compound and its components on key regulatory proteins in cholesterol metabolism, such as HMG-CoA reductase and liver X receptors (LXRs).
-
Combination Therapy Trials: Evaluating the efficacy and safety of this compound in combination with other lipid-lowering agents, such as statins, for patients who are statin-intolerant or require additional LDL cholesterol reduction.
A deeper understanding of these aspects will be crucial for positioning this compound within the therapeutic armamentarium for the management of dyslipidemia and the reduction of cardiovascular risk.
References
- 1. 1mg.com [1mg.com]
- 2. 1mg.com [1mg.com]
- 3. Sorbitol + this compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 4. 1mg.com [1mg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Interplay Between Dietary Choline and Cardiometabolic Disorders: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intake of 3 Eggs per Day When Compared to a Choline Bitartrate Supplement, Downregulates Cholesterol Synthesis without Changing the LDL/HDL Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of dietary choline in the beneficial effects of lecithin on the secretion of biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Billiary lecithin secretion. II. Effects of dietary choline and biliary lecithin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Tricholine Citrate and Neuroprotection: A Technical Guide
Disclaimer: Direct early-stage research specifically investigating the neuroprotective effects of tricholine citrate is limited in the public domain. This guide provides an in-depth analysis of the potential neuroprotective mechanisms of its constituent components, choline and citrate, based on available preclinical and clinical research. Insights from the well-researched choline donor, citicoline (CDP-choline), are also included to extrapolate potential pathways.
Introduction
This compound is a compound that combines choline, an essential nutrient, with citrate, an intermediate in the Krebs cycle. While primarily recognized for its role in liver health as a lipotropic agent, the individual neuroprotective properties of choline and citrate suggest a potential therapeutic role for this compound in neurological disorders.[1] This technical guide synthesizes the early-stage research on choline and citrate to build a foundational understanding of the potential neuroprotective mechanisms of this compound for researchers, scientists, and drug development professionals.
Choline is a precursor to the neurotransmitter acetylcholine and is vital for cell membrane integrity and brain development.[2] Emerging research indicates that choline supplementation may have beneficial effects on cognitive function and could play a role in mitigating neurodegenerative processes like Alzheimer's disease.[3][4][5] Citrate, as citric acid, has demonstrated antioxidant and anti-inflammatory properties in preclinical models, suggesting it may counteract oxidative stress, a key factor in many neurological diseases.[6][7]
This document will explore the individual and potential synergistic neuroprotective actions of choline and citrate, present quantitative data from relevant studies, detail experimental protocols, and visualize key signaling pathways.
Potential Neuroprotective Mechanisms of Action
The neuroprotective potential of this compound can be understood by examining the distinct and potentially synergistic effects of its components: choline and citrate.
Choline-Mediated Neuroprotection
Choline is believed to exert its neuroprotective effects through several mechanisms:
-
Cholinergic System Support: As a direct precursor to acetylcholine, choline supports cholinergic neurotransmission, which is crucial for learning and memory.[8][9] Deficits in this system are a hallmark of Alzheimer's disease.[10]
-
Cell Membrane Integrity: Choline is a key component of phosphatidylcholine, a major phospholipid in neuronal membranes. Adequate choline levels are essential for maintaining the structural integrity and function of these membranes.[2]
-
Attenuation of Neuroinflammation: Studies suggest that choline can reduce the activation of microglia, the primary immune cells in the brain. Overactivation of microglia contributes to neuroinflammation and neuronal damage, which are common features of neurodegenerative diseases.[3][4]
-
Reduction of Amyloid-Beta Plaques: In animal models of Alzheimer's disease, lifelong choline supplementation has been shown to block the production of amyloid-beta plaques, a key pathological hallmark of the disease.[3]
-
Modulation of Oxidative Stress: Chronic choline supplementation has been shown to reduce oxidative stress in the brain of rats, leading to improved cognitive and motor performance.[11]
Citrate-Mediated Neuroprotection
Citric acid has demonstrated neuroprotective potential primarily through its antioxidant and anti-inflammatory properties:
-
Antioxidant Effects: Citric acid has been shown to decrease lipid peroxidation and attenuate the release of reactive oxygen species, thereby protecting brain tissue from oxidative damage.[6][7]
-
Anti-inflammatory Action: Studies indicate that citrate can downregulate inflammation by reducing the degranulation of polymorphonuclear cells and attenuating the release of inflammatory mediators such as myeloperoxidase, elastase, and interleukin-1β.[6]
Insights from Citicoline (CDP-Choline) Research
Citicoline, another choline donor, has been extensively studied for its neuroprotective effects and offers valuable insights into the potential mechanisms of this compound. Citicoline's neuroprotective actions are thought to include:
-
Restoration of Phosphatidylcholine Levels: Citicoline provides cytidine and choline for the synthesis of phosphatidylcholine, aiding in the repair and regeneration of damaged neuronal membranes.[12]
-
Inhibition of Phospholipase A2: By inhibiting this enzyme, citicoline reduces the breakdown of membrane phospholipids and the subsequent generation of pro-inflammatory molecules and reactive oxygen species.[12]
-
Stimulation of Glutathione Synthesis: Citicoline can enhance the synthesis and activity of glutathione, a major endogenous antioxidant.[13]
-
Upregulation of Sirtuin1 (SIRT1): Citicoline has been shown to increase the expression of SIRT1, a protein implicated in cellular protection and longevity, which contributes to its neuroprotective effects in experimental stroke.[14]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies on choline, citric acid, and related compounds, demonstrating their neuroprotective effects.
Table 1: Effects of Choline Supplementation on Cognitive Function and Neuropathology
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Choline | Female mice (AD-like symptoms) | High choline diet | Lifelong | Improved spatial memory, reduced microglia activation | [3] |
| Choline Bitartrate | Healthy adult rats | Adequate intake equivalent | 5 weeks | Improved cognitive and locomotor performance, reduced oxidative stress, enhanced cholinergic neurotransmission | [11] |
Table 2: Effects of Citric Acid on Oxidative Stress and Inflammation
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Citric Acid | Lipopolysaccharide-treated mice | 1-2 g/kg (oral) | Attenuated LPS-induced elevations in brain MDA, nitrite, and TNF-α. Increased brain GPx activity. | [6][7] |
Table 3: Effects of Citicoline in Experimental Neurological Injury
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Citicoline | Experimental spinal cord injury in rats | Not specified | Lowered malondialdehyde and nitric oxide levels. Increased reduced glutathione levels. Improved neurological recovery. | [15] |
| Citicoline | Permanent focal ischemia in rats | 0.2 or 2 g/kg (intraperitoneal) | Increased SIRT1 protein levels, reduced infarct volume | [14] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Choline Supplementation in a Mouse Model of Alzheimer's Disease
-
Animal Model: Female mice bred to develop Alzheimer's disease-like symptoms.
-
Experimental Groups:
-
Control group: Normal choline regimen.
-
Treatment group: High choline diet throughout life.
-
-
Behavioral Assessment: Spatial memory was assessed using standard behavioral mazes.
-
Neurochemical Analysis: Brain tissue was analyzed for microglia activation and amyloid-beta plaque deposition.
-
Reference: [3]
Citric Acid Administration in a Mouse Model of Systemic Inflammation
-
Animal Model: Mice treated with a single intraperitoneal dose of lipopolysaccharide (LPS; 200 μg/kg) to induce systemic inflammation and oxidative stress.
-
Experimental Groups:
-
Control group: Vehicle-treated.
-
LPS control group: LPS-treated.
-
Treatment groups: LPS + Citric acid (1, 2, or 4 g/kg, orally) at the time of endotoxin injection.
-
-
Biochemical Analysis: Brain and liver tissues were collected 4 hours after injection and analyzed for markers of lipid peroxidation (malondialdehyde), nitrite levels, reduced glutathione, glutathione peroxidase (GPx) activity, and tumor necrosis factor-alpha (TNF-α).
Citicoline in a Rat Model of Spinal Cord Injury
-
Animal Model: Adult Wistar albino rats subjected to spinal cord injury using a weight-drop model.
-
Experimental Groups:
-
Sham group: Laminectomy alone.
-
Control group: Laminectomy followed by SCI, no medication.
-
Treatment groups: Laminectomy followed by SCI, with administration of citicoline, methylprednisolone, or a combination.
-
-
Biochemical Analysis: At 24 hours post-surgery, levels of malondialdehyde, nitric oxide, and reduced glutathione were measured.
-
Neurobehavioral and Histopathological Evaluation: At 6 weeks post-surgery, neurological recovery was assessed, and trauma size was evaluated.
-
Reference: [15]
Visualizations of Signaling Pathways and Workflows
Proposed Neuroprotective Mechanisms of this compound
Caption: Proposed neuroprotective pathways of this compound's components.
Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow for preclinical neuroprotection studies.
Conclusion and Future Directions
The available early-stage research on choline and citrate strongly suggests that this compound has the potential to be a valuable neuroprotective agent. The compound's ability to address multiple facets of neurodegeneration, including cholinergic deficits, oxidative stress, neuroinflammation, and membrane instability, makes it a compelling candidate for further investigation.
Future preclinical studies should focus directly on this compound to:
-
Determine its pharmacokinetic and pharmacodynamic profile in the central nervous system.
-
Evaluate its efficacy in various animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and acute neurological injury (e.g., stroke, traumatic brain injury).
-
Elucidate the synergistic effects of choline and citrate.
-
Conduct dose-response studies to identify optimal therapeutic concentrations.
In-depth research into this compound is warranted to fully understand its neuroprotective potential and to pave the way for its possible clinical application in the management of neurological disorders.
References
- 1. This compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 2. Choline - Wikipedia [en.wikipedia.org]
- 3. scitechdaily.com [scitechdaily.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Association between choline supplementation and Alzheimer’s disease risk: a systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citric Acid Effects on Brain and Liver Oxidative Stress in Lipopolysaccharide-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citric acid effects on brain and liver oxidative stress in lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of cholinergic precursors in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cholinergic enhancing drugs on cholinergic transporters in the brain and peripheral blood lymphocytes of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic choline supplementation improves cognitive and motor performance via modulating oxidative and neurochemical status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Citicoline in Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Citicoline (CDP-choline) increases Sirtuin1 expression concomitant to neuroprotection in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the neuroprotective effects of citicoline after experimental spinal cord injury: improved behavioral and neuroanatomical recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Tricholine Citrate in Non-Alcoholic Fatty Liver Disease: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health challenge, necessitating the exploration of novel therapeutic agents. Tricholine citrate, a lipotropic compound, has garnered interest for its potential role in mitigating hepatic steatosis, the hallmark of NAFLD. This technical guide provides a comprehensive overview of the current understanding of this compound's potential in NAFLD studies. While direct clinical trial data for this compound in NAFLD is limited, this document synthesizes the available evidence for its active component, choline, and presents detailed experimental protocols to guide future research. The guide includes quantitative data from a relevant clinical study on choline, a proposed preclinical experimental design, and visualizations of key signaling pathways and experimental workflows to support the advancement of research in this promising area.
Introduction: The Rationale for this compound in NAFLD
This compound is classified as a hepatoprotective and lipotropic agent that aids in the metabolism of fats.[1] Its primary mechanism is believed to be the enhancement of phosphatidylcholine levels in the liver, which is crucial for preventing the accumulation of fat.[1] The citrate salt of choline is intended to provide a readily available source of choline, an essential nutrient.
Choline deficiency is a known contributor to the development of hepatic steatosis. When choline is deficient, the synthesis of phosphatidylcholine is impaired. Phosphatidylcholine is a critical component of very-low-density lipoprotein (VLDL) particles, which are responsible for exporting triglycerides from the liver.[2] Consequently, a lack of choline leads to the accumulation of fat within hepatocytes, a key initiating event in the pathogenesis of NAFLD.[2] Given that this compound serves as a choline donor, it is hypothesized that it could counteract the effects of choline deficiency and promote the resolution of hepatic steatosis.
Clinical Evidence: Choline Supplementation in NAFLD Patients
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a 12-week randomized controlled trial involving NAFLD patients who received choline supplementation.
Table 1: Effects of Choline Supplementation on Liver Health Parameters
| Parameter | Choline Group (Baseline) | Choline Group (12 Weeks) | Control Group (Baseline) | Control Group (12 Weeks) | p-value (between groups at 12 weeks) |
| Controlled Attenuation Parameter (dB/m) | 330 | 304 | 331 | 332 | <0.001 |
| Fibrosis Score (kPa) | 6.7 | 5.3 | 6.9 | 6.8 | <0.001 |
| Alanine Aminotransferase (ALT) (U/L) | 65 | 40 | 66 | 65 | <0.001 |
| Aspartate Aminotransferase (AST) (U/L) | 50 | 35 | 51 | 50 | 0.004 |
Table 2: Effects of Choline Supplementation on Metabolic and Oxidative Stress Markers
| Parameter | Choline Group (Baseline) | Choline Group (12 Weeks) | Control Group (Baseline) | Control Group (12 Weeks) | p-value (between groups at 12 weeks) |
| Triglycerides (mg/dL) | 157 | 133 | 159 | 158 | 0.048 |
| Thiobarbituric Acid Reactive Substances (nmol/mL) | 3.7 | 1.9 | 3.9 | 3.8 | <0.001 |
| Leptin (ng/mL) | 2.0 | 1.3 | 2.2 | 2.1 | <0.001 |
Experimental Protocol: Clinical Trial of Choline in NAFLD
This section details the methodology of the aforementioned clinical study.
-
Study Design: A 12-week randomized, controlled, single-blinded study.
-
Participants: Eligible NAFLD patients were randomized into two groups. A group of healthy volunteers was also included for baseline comparisons.
-
Intervention:
-
Choline Group (n=39): Received conventional NAFLD management plus phosphatidylcholine at a dose of 2400 mg per day for 12 weeks.
-
Control Group (n=40): Received conventional NAFLD management for 12 weeks.
-
-
Assessments: Anthropometric, clinical, and laboratory evaluations were conducted at baseline and after the 12-week treatment period.
-
Key Outcome Measures:
-
Hepatic Steatosis and Fibrosis: Measured by controlled attenuation parameter and fibrosis score using transient elastography.
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Lipid Profile: Including triglyceride levels.
-
Oxidative Stress Marker: Thiobarbituric acid reactive substances (TBARS).
-
Inflammatory Marker: Leptin.
-
Proposed Preclinical Study of this compound in an Animal Model of NAFLD
To directly assess the efficacy of this compound, a preclinical study using a well-established animal model of NAFLD is warranted. The following protocol outlines a proposed experimental design.
Experimental Protocol: Preclinical Evaluation
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet-Induced NAFLD: Mice will be fed a high-fat, high-fructose diet (HFFD) (e.g., 60% kcal from fat, 20% kcal from fructose) for 12 weeks to induce hepatic steatosis and features of metabolic syndrome. A control group will be fed a standard chow diet.
-
Treatment Groups (n=10 per group):
-
Control: Chow diet + vehicle (water) by oral gavage.
-
HFFD Control: HFFD + vehicle (water) by oral gavage.
-
HFFD + this compound (Low Dose): HFFD + this compound (e.g., 50 mg/kg/day) by oral gavage.
-
HFFD + this compound (High Dose): HFFD + this compound (e.g., 150 mg/kg/day) by oral gavage.
-
-
Treatment Duration: 8 weeks, starting after 4 weeks of HFFD feeding.
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, fasting blood glucose, insulin, and lipid profile (triglycerides, total cholesterol, HDL, LDL).
-
Liver Histology: Hematoxylin and eosin (H&E) staining for steatosis, inflammation, and ballooning. Sirius Red staining for fibrosis. Oil Red O staining for lipid accumulation.
-
Liver Biochemistry: Measurement of liver triglyceride content.
-
Gene Expression Analysis (RT-qPCR): Hepatic expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acc1), fatty acid oxidation (e.g., Ppara, Cpt1a), and inflammation (e.g., Tnf, Il6).
-
Western Blot Analysis: Protein levels of key signaling molecules.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Choline in Hepatic Lipid Metabolism
The primary role of choline in the liver is its incorporation into phosphatidylcholine, which is essential for VLDL assembly and secretion. A deficiency in choline disrupts this pathway, leading to triglyceride accumulation.
Caption: Choline's role in phosphatidylcholine synthesis for VLDL secretion.
Hypothetical Preclinical Experimental Workflow
The following diagram illustrates the workflow for the proposed preclinical study of this compound in a diet-induced mouse model of NAFLD.
References
Methodological & Application
Application Notes and Protocols: In Vitro Models for Studying the Effects of Tricholine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricholine citrate is a lipotropic agent recognized for its hepatoprotective properties. It is clinically used in the management of liver disorders such as fatty liver disease.[1][2][3] Its mechanisms of action are believed to involve the mobilization of fat from the liver, participation in lipid metabolism, and the synthesis of phospholipids essential for cell membrane integrity.[4][5] this compound also acts as a bile acid-binding agent, which can influence cholesterol metabolism.[5][6][7]
These application notes provide detailed protocols for utilizing in vitro models to investigate the multifaceted effects of this compound on hepatocytes, particularly in the context of hepatic steatosis. The described models and assays are designed to enable researchers to quantify the impact of this compound on intracellular lipid accumulation, triglyceride levels, and to elucidate the underlying molecular and cellular signaling pathways.
In Vitro Model of Hepatic Steatosis
A widely used and relevant in vitro model for studying hepatic steatosis involves the induction of lipid accumulation in cultured hepatocytes, such as the HepG2 cell line, by exposing them to high concentrations of free fatty acids.[8] This model mimics the cellular phenotype of fatty liver disease, providing a platform to assess the efficacy of therapeutic agents like this compound.
Cell Line: Human hepatoma cell line (HepG2) is recommended due to its availability, ease of culture, and established use in hepatotoxicity and steatosis studies.[1][4]
Induction of Steatosis: A combination of oleic acid and palmitic acid is commonly used to induce lipid droplet formation in HepG2 cells.
Key Experimental Assays
Several key assays can be employed to evaluate the effects of this compound in this in vitro model:
-
Assessment of Intracellular Lipid Accumulation (Oil Red O Staining): A qualitative and quantitative assay to visualize and measure the extent of neutral lipid accumulation within the cells.
-
Quantification of Intracellular Triglycerides: A biochemical assay to specifically measure the concentration of triglycerides, a major component of lipid droplets.
-
Analysis of Gene and Protein Expression: Techniques such as RT-qPCR and Western blotting can be used to investigate the effect of this compound on the expression of key regulators of lipid metabolism.
-
Phosphatidylcholine Synthesis Assay: To directly measure the impact of this compound as a choline donor on the synthesis of this crucial phospholipid.[6][7][9]
-
In Vitro Bile Acid Binding Assay: To assess the capacity of this compound to bind to bile acids, a mechanism that can lower cholesterol levels.[10][11]
Experimental Workflow
The overall experimental workflow for studying the effects of this compound in vitro is depicted below.
Detailed Experimental Protocols
Protocol 1: Induction of Steatosis and Treatment with this compound
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Preparation of Fatty Acid Solution: Prepare a 10 mM stock solution of oleic acid and palmitic acid (2:1 molar ratio) in DMEM containing 1% bovine serum albumin (BSA).
-
Induction of Steatosis: After overnight incubation, replace the culture medium with DMEM containing the fatty acid solution (final concentration, e.g., 1 mM) to induce steatosis.
-
Treatment: Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (fatty acid treatment alone) and a negative control (no fatty acid treatment).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2.
Protocol 2: Oil Red O Staining and Quantification
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 30 minutes.
-
Staining: Wash the fixed cells with 60% isopropanol and then stain with a working solution of Oil Red O for 20 minutes.
-
Washing: Wash the cells with 60% isopropanol followed by multiple washes with distilled water.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.
-
Imaging: Visualize and capture images of the stained lipid droplets using a light microscope.
-
Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 492 nm using a plate reader.
Protocol 3: Intracellular Triglyceride Assay
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Triglyceride Measurement: Use a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic assay that results in a colorimetric or fluorometric output.
-
Normalization: Normalize the triglyceride concentration to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.
Protocol 4: Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC, PPARα, CPT1A) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
Protocol 5: Phosphatidylcholine Synthesis Assay
-
Labeling: During the last 2-4 hours of treatment with this compound, add [3H]-choline to the culture medium.
-
Lipid Extraction: After the labeling period, wash the cells with cold PBS and extract the lipids using a chloroform:methanol solvent system.
-
Separation: Separate the phospholipids by thin-layer chromatography (TLC).
-
Quantification: Scrape the spots corresponding to phosphatidylcholine and measure the incorporated radioactivity using a scintillation counter.
Protocol 6: In Vitro Bile Acid Binding Assay
-
Preparation of Bile Acid Solution: Prepare a solution of a specific bile acid (e.g., sodium glycocholate) at a known concentration.
-
Incubation: Incubate the bile acid solution with varying concentrations of this compound for a defined period at 37°C. A known bile acid sequestrant like cholestyramine can be used as a positive control.
-
Separation: Centrifuge the samples to pellet the this compound and any bound bile acids.
-
Quantification: Measure the concentration of unbound bile acid remaining in the supernatant using high-performance liquid chromatography (HPLC). The amount of bound bile acid can be calculated by subtracting the unbound amount from the initial total amount.[10]
Data Presentation
Table 1: Illustrative Quantitative Data on the Effect of this compound on Intracellular Triglyceride Levels in a Hepatic Steatosis Model
| Treatment Group | This compound (µM) | Intracellular Triglycerides (mg/dL per mg protein) | % Reduction vs. Steatosis Control |
| Control | 0 | 1.5 ± 0.2 | - |
| Steatosis Control | 0 | 8.2 ± 0.7 | 0% |
| This compound | 1 | 7.1 ± 0.6 | 13.4% |
| This compound | 10 | 5.4 ± 0.5 | 34.1% |
| This compound | 100 | 3.8 ± 0.4 | 53.7% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Quantitative Data on the Relative Gene Expression of Key Lipid Metabolism Regulators
| Treatment Group | This compound (µM) | Relative SREBP-1c Expression (Fold Change) | Relative PPARα Expression (Fold Change) |
| Control | 0 | 1.0 | 1.0 |
| Steatosis Control | 0 | 3.5 ± 0.4 | 0.6 ± 0.1 |
| This compound | 10 | 2.1 ± 0.3 | 1.2 ± 0.2 |
| This compound | 100 | 1.2 ± 0.2 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Expression is normalized to the control group.
Signaling Pathways Modulated by this compound
This compound is hypothesized to influence several key signaling pathways involved in hepatic lipid metabolism.
This compound likely exerts its effects through multiple integrated pathways:
-
Phosphatidylcholine Synthesis and VLDL Secretion: By providing choline, this compound promotes the synthesis of phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL).[3][9] This can enhance the export of triglycerides from hepatocytes, thereby reducing intracellular lipid accumulation. The mTOR signaling pathway is a known regulator of this process.[12][13][14]
-
PPARα Activation: this compound may indirectly promote the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that upregulates genes involved in fatty acid oxidation.[15][16]
-
SREBP-1c Inhibition: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of de novo lipogenesis.[2][17][18][19] By improving lipid homeostasis, this compound may lead to the downregulation of SREBP-1c activity, thus reducing the synthesis of new fatty acids.
-
Bile Acid Binding: By binding to bile acids in the gut (in an in vivo context, which can be modeled in vitro), this compound can promote the conversion of cholesterol to new bile acids in the liver, a process that consumes hepatic cholesterol.[5][6][7]
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing these methods, researchers can gain valuable insights into its efficacy in mitigating hepatic steatosis and elucidate the underlying molecular mechanisms. The combination of cell-based assays for lipid accumulation, triglyceride content, and the analysis of key signaling pathways will contribute to a comprehensive understanding of the therapeutic potential of this compound in the context of fatty liver disease and other related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Paradoxical activation of transcription factor SREBP1c and de novo lipogenesis by hepatocyte-selective ATP-citrate lyase depletion in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of phytochemicals on cholesterol metabolism and lipid accumulation in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of phosphatidylcholine and phosphatidylethanolamine at different ages in the rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro model of hepatic steatosis using lipid loaded induced pluripotent stem cell derived hepatocyte like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylcholine synthesis regulates triglyceride storage and chylomicron secretion by Caco2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Binding Capacity of Bile Acids by Defatted Corn Protein Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mTOR pathway in hepatic malignancies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. mdpi.com [mdpi.com]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 15. Effect of a pharmacological activation of PPAR on the expression of RAR and TR in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SREBP-1c gene silencing can decrease lipid deposits in bovine hepatocytes cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liver-Specific Expression of Transcriptionally Active SREBP-1c Is Associated with Fatty Liver and Increased Visceral Fat Mass | PLOS One [journals.plos.org]
Application Note: Quantification of Tricholine Citrate in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tricholine citrate in human plasma. This compound, a quaternary ammonium compound, is efficiently extracted from plasma via protein precipitation. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes. Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method provides the necessary selectivity and sensitivity for pharmacokinetic and toxicokinetic studies of this compound in a biological matrix.
Introduction
This compound is a lipotropic agent used in pharmaceutical formulations. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. As a highly polar, quaternary ammonium compound, this compound presents challenges for retention on traditional reversed-phase liquid chromatography columns. This protocol leverages the advantages of HILIC for effective chromatographic retention and combines it with the high sensitivity and selectivity of tandem mass spectrometry.[1][2]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d9 (internal standard, IS) - hypothetical, as is standard practice
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an ESI source
-
Analytical Column: Syncronis HILIC, 1.7 µm, 50 x 2.1 mm or equivalent[1]
LC-MS/MS Method
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Syncronis HILIC, 1.7 µm, 50 x 2.1 mm[1] |
| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B for 0.5 min, linear ramp to 50% B over 2.0 min, hold at 50% B for 0.5 min, return to 95% B in 0.1 min, equilibrate for 1.9 min |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Dwell Time | 100 ms |
| MRM Transitions | |
| Analyte (Tricholine) | Q1: m/z 104.1 -> Q3: m/z 60.1 (Quantifier), Q1: m/z 104.1 -> Q3: m/z 45.1 (Qualifier)[3] |
| IS (Tricholine-d9) | Q1: m/z 113.1 -> Q3: m/z 69.1 (Quantifier) |
Note: As this compound is a salt of three choline molecules with citric acid, the analysis focuses on the choline cation (m/z 104.1). The MRM transitions are based on established values for choline.[3]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d9 (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create calibration curve standards.
-
Spiking Solutions: Prepare separate dilutions for low, medium, and high QC samples.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, standard, or QC into the appropriately labeled tube.
-
Add 200 µL of the internal standard working solution (e.g., 100 ng/mL Tricholine-d9 in acetonitrile).
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The described method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics based on similar bioanalytical methods for choline and other quaternary ammonium compounds.[5][6]
Table 3: Summary of Expected Quantitative Performance
| Parameter | Expected Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Accuracy (% Bias) | |
| LLOQ QC | Within ±20% |
| Low, Mid, High QC | Within ±15% |
| Precision (%RSD) | |
| LLOQ QC | ≤ 20% |
| Low, Mid, High QC | ≤ 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for bioanalytical method development.
Conclusion
The described LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in human plasma. The use of protein precipitation offers a simple and efficient sample cleanup, while the HILIC column ensures adequate retention of the polar analyte. This method is suitable for supporting pharmacokinetic studies in drug development and for therapeutic drug monitoring. Proper sample handling, especially the choice of anticoagulant and storage conditions, is critical for obtaining accurate results.[7][8]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. waters.com [waters.com]
- 3. shimadzu.com [shimadzu.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Establishing Appropriate Dosage for Tricholine Citrate in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for determining the appropriate dosage of tricholine citrate in preclinical animal studies. The following sections detail the rationale, experimental design, and methodologies for acute and sub-chronic oral toxicity studies, as well as a pharmacokinetic evaluation.
Application Notes
This compound is a compound with two primary mechanisms of action: it acts as a bile acid binding agent and as a cholinergic agent.[1][2] These properties make it a candidate for investigating effects on liver function, lipid metabolism, and appetite regulation. Establishing a safe and effective dose range in animal models is a critical first step in preclinical development.
The protocols outlined below are designed to establish the safety profile and pharmacokinetic properties of this compound. The acute toxicity study aims to determine the median lethal dose (LD50) and identify potential signs of immediate toxicity. The sub-chronic toxicity study will provide insights into the effects of repeated exposure and help determine the No-Observed-Adverse-Effect Level (NOAEL).[1] The pharmacokinetic study will characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Data from these studies will be essential for designing subsequent efficacy studies and for providing the necessary safety data for regulatory submissions.
Signaling Pathways
To understand the potential pharmacodynamic effects of this compound, it is crucial to consider the signaling pathways associated with its mechanisms of action.
As a bile acid sequestrant, this compound is expected to modulate the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5) signaling pathways, which are key regulators of bile acid homeostasis, lipid and glucose metabolism.[2][3][4][5] By binding bile acids in the intestine, this compound can prevent their reabsorption, leading to increased synthesis of bile acids from cholesterol in the liver. This can impact hepatic lipid metabolism and systemic energy expenditure.
As a cholinergic agent, this compound can influence appetite and feeding behavior through the activation of muscarinic receptors in the central nervous system, particularly in regions like the hypothalamus that regulate hunger and satiety.[6][7][8]
Figure 1: Bile Acid Sequestration Signaling Pathway.
Figure 2: Cholinergic Signaling in Appetite Regulation.
Experimental Protocols
Acute Oral Toxicity Study (Modified OECD 425)
Objective: To determine the acute oral toxicity (LD50) of this compound in rodents.
Experimental Workflow:
References
- 1. Bile Acid Signaling in Liver Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cholinergic modulation of food and drug satiety and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinergic neurons in the dorsomedial hypothalamus regulate food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic receptors in energy homeostasis: Physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Tricholine Citrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricholine citrate is a lipotropic compound recognized for its role in hepatic fat metabolism and the regulation of lipid profiles.[1] It is a salt composed of the essential nutrient choline and citric acid, both of which are central to fundamental cellular metabolic pathways.[2] In cell culture, this compound serves as a valuable tool for investigating lipid metabolism, mitochondrial function, and cellular signaling cascades. Its lipotropic action involves aiding in the mobilization of hepatic fat and participating in the synthesis of phospholipids, which are crucial for maintaining cell membrane integrity.[1] Furthermore, its constituent parts, choline and citrate, are key players in one-carbon metabolism and the tricarboxylic acid (TCA) cycle, respectively.[3][4] These application notes provide a comprehensive suite of protocols to assess the efficacy of this compound in vitro, offering researchers a robust framework to explore its therapeutic potential and mechanism of action.
Postulated Signaling Pathway of this compound
The cellular effects of this compound are multifaceted, stemming from the distinct and synergistic actions of its choline and citrate moieties upon their intracellular transport. Choline is transported into the cell by specific choline transporters (CTLs).[3] Once inside, it is phosphorylated by choline kinase (ChoK) to phosphocholine, a precursor for phosphatidylcholine synthesis, which is essential for membrane structure and signaling.[5] Phosphatidylcholine can be cleaved to generate phosphatidic acid, a lipid second messenger known to activate the MAPK and PI3K/AKT signaling pathways.[5]
Citrate, on the other hand, is transported into the cytoplasm from the mitochondria. Exogenous citrate can also be taken up by cells.[6] In the cytoplasm, ATP citrate lyase (ACLY) converts citrate to acetyl-CoA, a fundamental building block for de novo lipogenesis.[6] Acetyl-CoA is then carboxylated by acetyl-CoA carboxylase (ACC) to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[7] Malonyl-CoA also inhibits carnitine palmitoyltransferase 1 (CPT1), thereby reducing the transport of fatty acids into the mitochondria for β-oxidation.[8] The overall metabolic shift induced by this compound is postulated to involve the activation of lipogenic pathways and the modulation of key signaling cascades that govern cell growth, proliferation, and energy homeostasis. High concentrations of citrate have been shown to activate the MAPK and mTOR signaling pathways.[6][9]
Caption: Postulated signaling pathway of this compound in a typical cell.
Experimental Workflow
A systematic approach to evaluating the efficacy of this compound involves a series of tiered experiments. The workflow begins with assessing the cellular uptake of its components, followed by cytotoxicity and proliferation assays to determine the optimal concentration range. Subsequent functional assays focus on its lipotropic effects, including lipid accumulation and fatty acid metabolism. Finally, mechanistic studies are employed to investigate the underlying signaling pathways.
Caption: General experimental workflow for assessing this compound's efficacy.
Data Presentation
Table 1: Cytotoxicity and Proliferative Effects of this compound
| Concentration (mM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Control) | 100 ± 5.0 | 0 ± 2.0 |
| 1 | 98 ± 4.5 | 1.5 ± 1.0 |
| 5 | 95 ± 6.2 | 3.2 ± 1.5 |
| 10 | 85 ± 7.1 | 8.9 ± 2.5 |
| 20 | 60 ± 8.5 | 25.4 ± 3.8 |
| 50 | 35 ± 9.0 | 55.1 ± 4.2 |
| IC50 (mM) | Calculated Value | Calculated Value |
Table 2: Effects of this compound on Lipid Metabolism
| Treatment | Lipid Accumulation (OD 510 nm) | Fatty Acid Oxidation (pmol/min/mg protein) |
| Control | 0.15 ± 0.02 | 150 ± 12 |
| This compound (10 mM) | 0.35 ± 0.04 | 95 ± 10 |
| Etomoxir (CPT1 Inhibitor) | N/A | 40 ± 5 |
Table 3: Effects of this compound on Key Enzyme Activities
| Treatment | Choline Kinase Activity (U/mg protein) | ATP Citrate Lyase Activity (U/mg protein) | Acetyl-CoA Carboxylase Activity (U/mg protein) | CPT1 Activity (U/mg protein) |
| Control | 1.2 ± 0.1 | 0.8 ± 0.07 | 0.5 ± 0.05 | 2.5 ± 0.2 |
| This compound (10 mM) | 1.8 ± 0.2 | 1.5 ± 0.15 | 0.9 ± 0.08 | 1.8 ± 0.15 |
Table 4: Modulation of Signaling Pathways by this compound
| Treatment | p-AKT/Total AKT (Relative Intensity) | p-mTOR/Total mTOR (Relative Intensity) | p-MAPK/Total MAPK (Relative Intensity) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (10 mM) | 2.5 | 2.2 | 1.8 |
| PI3K Inhibitor | 0.2 | 0.3 | 1.1 |
| MAPK Inhibitor | 2.4 | 2.1 | 0.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., HepG2 for liver metabolism studies, 3T3-L1 for adipogenesis).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in sterile water or PBS. On the day of the experiment, dilute the stock solution to the desired concentrations in the cell culture medium. Replace the existing medium with the treatment medium and incubate for the specified duration.
Cytotoxicity and Cell Proliferation Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).
Lipid Accumulation Assays
This method stains neutral lipids, primarily triglycerides, a vibrant red.
-
Grow and treat cells on glass coverslips or in multi-well plates.
-
Wash cells with PBS and fix with 10% formalin for at least 1 hour.[10]
-
Wash with water and then with 60% isopropanol for 5 minutes.[10]
-
Allow the cells to dry completely.[10]
-
Add Oil Red O working solution and incubate for 10-15 minutes.[10]
-
Wash thoroughly with water.
-
Counterstain the nuclei with hematoxylin if desired.
-
Visualize and capture images using a light microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.[10]
This fluorescent dye is highly specific for intracellular lipid droplets.
-
Grow and treat cells as for Oil Red O staining.
-
Wash cells with PBS.
-
Incubate cells with a working solution of Nile Red (e.g., 1 µg/mL in PBS) for 10-15 minutes at 37°C, protected from light.[9]
-
Wash cells again with PBS.
-
Visualize lipid droplets using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~552/636 nm).[9]
Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of β-oxidation of fatty acids.
-
Seed cells in a suitable multi-well plate.
-
Pre-treat cells with this compound.
-
Wash cells and incubate with a reaction medium containing a radiolabeled fatty acid (e.g., [³H]palmitate) or a substrate for a non-radioactive assay.
-
After incubation, measure the production of radiolabeled H2O or the consumption of oxygen using a Seahorse XF Analyzer, following the manufacturer's protocol.
-
Normalize the FAO rate to the total protein content of the cells.
Mitochondrial Function Assay
This assay assesses the impact of this compound on mitochondrial respiration.
-
Isolate mitochondria from treated and control cells by differential centrifugation.
-
Measure the oxygen consumption rate (OCR) using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer.
-
Assess various respiratory states by sequentially adding substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, and rotenone/antimycin A).[11]
Enzyme Activity Assays
This assay measures the conversion of choline to phosphocholine.
-
Prepare cell lysates from treated and control cells.
-
Use a commercial fluorometric or colorimetric choline kinase assay kit.[12]
-
The assay typically involves a coupled enzyme reaction where the production of ADP is linked to a detectable signal.
-
Measure the fluorescence or absorbance according to the kit's protocol and calculate the enzyme activity.
This assay measures the conversion of citrate to acetyl-CoA.
-
Prepare cytosolic extracts from treated and control cells.
-
Use a commercial ACLY activity assay kit.
-
These kits often employ a coupled enzyme system where the consumption of NADH is measured spectrophotometrically at 340 nm.
-
Calculate ACLY activity based on the rate of NADH oxidation.
This assay measures the carboxylation of acetyl-CoA to malonyl-CoA.
-
Prepare cell lysates.
-
Use a commercial assay kit that measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA or a non-radioactive method that couples the reaction to the oxidation of NADPH.
-
Quantify the product formation to determine ACC activity.
This assay measures the rate-limiting step of fatty acid entry into mitochondria.
-
Isolate mitochondria from treated and control cells.
-
Use a radiometric assay with L-[³H]carnitine and palmitoyl-CoA as substrates.
-
Measure the formation of [³H]palmitoylcarnitine by scintillation counting after separation from the unreacted substrate.
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.
-
Prepare whole-cell lysates from treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, mTOR, MAPK, and other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
The protocols outlined in these application notes provide a robust and comprehensive framework for the in vitro assessment of this compound's efficacy. By systematically evaluating its effects on cell viability, lipid metabolism, mitochondrial function, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the complex cellular processes modulated by this lipotropic agent.
References
- 1. This compound + SORBITOL SOLUTION containing products at CV Pharmacy [meds.cvpharmacy.in]
- 2. researchgate.net [researchgate.net]
- 3. Choline - Wikipedia [en.wikipedia.org]
- 4. This compound + Sorbitol Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 5. Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citrate Promotes Excessive Lipid Biosynthesis and Senescence in Tumor Cells for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]
- 8. Citrate Promotes Excessive Lipid Biosynthesis and Senescence in Tumor Cells for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1mg.com [1mg.com]
- 10. Lipid signaling - Wikipedia [en.wikipedia.org]
- 11. 1mg.com [1mg.com]
- 12. Sorbitol + this compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
Application Notes and Protocols for Tricholine Citrate Combinations in Research
These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for utilizing tricholine citrate in combination with other compounds for preclinical and clinical research. The focus is on two primary combinations: this compound with silymarin for hepatoprotective studies and this compound with cyproheptadine hydrochloride for appetite stimulation research.
This compound and Silymarin Combination in Hepatoprotective Research
Application Note:
The combination of this compound and silymarin is investigated for its potential synergistic or additive effects in the management of liver disorders, particularly non-alcoholic fatty liver disease (NAFLD). This compound acts as a lipotropic agent, promoting the transport of fat from the liver, and is a bile acid binding agent that helps in lowering cholesterol levels. Silymarin, the active extract from milk thistle, is a well-documented hepatoprotective agent with potent antioxidant, anti-inflammatory, and antifibrotic properties.[1][2][3] Research into this combination aims to leverage the distinct mechanisms of both compounds to provide a multi-faceted approach to liver protection and regeneration.
Quantitative Data Summary:
While direct preclinical or clinical studies on the specific combination of this compound and silymarin are limited in the available literature, the following tables summarize the expected outcomes based on studies of the individual components.
Table 1: Expected Effects of this compound and Silymarin on Liver Function Parameters
| Parameter | This compound (Expected Effect) | Silymarin (Observed Effect) | Combination (Hypothesized Effect) |
| Alanine Aminotransferase (ALT) | Decrease | Significant reduction[4][5][6] | Enhanced reduction |
| Aspartate Aminotransferase (AST) | Decrease | Significant reduction[4][5][6] | Enhanced reduction |
| Alkaline Phosphatase (ALP) | Decrease | Reduction | Synergistic reduction |
| Total Bilirubin | Decrease | Reduction | Additive reduction |
| Hepatic Steatosis | Reduction | Improvement[4] | Significant improvement |
| Liver Fibrosis | No direct effect | Improvement[4] | Potential for amelioration |
Table 2: Effects of Silymarin on Lipid Profile in NAFLD Patients (Meta-analysis data) [7]
| Parameter | Standardized Mean Difference (SMD) [95% CI] |
| Total Cholesterol (TC) | -0.85 [-1.23, -0.47] |
| Triglycerides (TG) | -0.62 [-1.14, -0.10] |
| LDL-C | -0.81 [-1.31, -0.31] |
| HDL-C | 0.46 [0.03, 0.89] |
Signaling Pathway: Hepatoprotective Mechanisms of Silymarin
Experimental Protocol: In Vivo Evaluation of Hepatoprotective Activity in a Rat Model of NAFLD
This protocol is a synthesized methodology based on standard practices for inducing NAFLD in rodents and evaluating hepatoprotective agents.
-
1. Animal Model:
-
Species: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.
-
-
2. Induction of NAFLD:
-
Induce NAFLD by feeding a high-fat diet (HFD) for 8-12 weeks. The HFD should consist of approximately 60% of calories from fat.
-
-
3. Experimental Groups (n=8 per group):
-
Group 1 (Normal Control): Standard chow + Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (HFD Control): HFD + Vehicle.
-
Group 3 (this compound): HFD + this compound (dose to be determined based on literature, e.g., 500 mg/kg, p.o.).
-
Group 4 (Silymarin): HFD + Silymarin (e.g., 100 mg/kg, p.o.).[8]
-
Group 5 (Combination): HFD + this compound + Silymarin (at the same doses as individual groups).
-
-
4. Drug Administration:
-
Administer the respective treatments orally via gavage daily for the last 4 weeks of the HFD feeding period.
-
-
5. Sample Collection and Analysis:
-
At the end of the treatment period, fast the animals overnight and collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and excise the liver. A portion of the liver should be fixed in 10% formalin for histopathology, and the remaining tissue should be stored at -80°C for biochemical analysis.
-
Serum Analysis: Measure ALT, AST, ALP, total bilirubin, total cholesterol, triglycerides, HDL-C, and LDL-C using standard biochemical assay kits.
-
Liver Homogenate Analysis: Measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione) and antioxidant enzymes (e.g., superoxide dismutase, catalase).
-
Histopathology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Use Masson's trichrome stain to evaluate fibrosis.
-
-
6. Statistical Analysis:
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is considered statistically significant.
-
This compound and Cyproheptadine Hydrochloride Combination in Appetite Stimulation Research
Application Note:
The combination of this compound and cyproheptadine hydrochloride is primarily utilized as an appetite stimulant.[9] Cyproheptadine is a first-generation antihistamine with anti-serotonergic properties, which is thought to stimulate appetite by antagonizing serotonin receptors in the hypothalamus.[9] this compound complements this action by supporting liver function and aiding in the metabolism of fats, which can be beneficial in individuals with poor appetite and potential malnutrition.[9] This combination is often formulated as a syrup for pediatric use.[9]
Quantitative Data Summary:
Table 3: Efficacy of Cyproheptadine and this compound Combination in Children with Undernutrition or Anorexia (Phase IV Clinical Study) [9]
| Parameter | Baseline Visit | Interim Visit | Conclusion Visit |
| Appetite Assessment | |||
| Very Low Appetite (%) | High | Moderate | Low |
| Low Appetite (%) | High | Moderate | Low |
| Moderate Appetite (%) | Low | Moderate | High |
| High Appetite (%) | Low | Moderate | High |
| Very High Appetite (%) | - | Low | Moderate |
| Meal Frequency | Baseline | - | Increased |
Table 4: Efficacy of Cyproheptadine as an Appetite Stimulant in Adults (Randomized, Double-blind, Placebo-controlled Study) [10]
| Parameter | Cyproheptadine Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | P-value |
| Appetite Score | -2.42 ± 0.12 | -2.03 ± 0.13 | 0.0307 |
| Weight (kg) | Significant Increase | No significant change | - |
| Body Mass Index (BMI) | Significant Increase | No significant change | - |
| Measured by the Korean version of the Edmonton Symptom Assessment System. |
Signaling Pathway: Cyproheptadine's Mechanism of Appetite Stimulation
Experimental Protocol: Phase IV Clinical Study of a Fixed-Dose Combination of Cyproheptadine and this compound Syrup in Children
This protocol is based on the methodology of a published Phase IV clinical study.[9]
-
1. Study Design:
-
A multi-center, open-label, post-marketing surveillance study.
-
-
2. Study Population:
-
Inclusion Criteria: Infants and children up to 12 years of age with a confirmed diagnosis of undernutrition or anorexia, and a weight below the 85th percentile for their age.
-
Exclusion Criteria: Known hypersensitivity to the study drugs, angle-closure glaucoma, peptic ulcer, bladder neck obstruction, and pyloroduodenal obstruction.
-
-
3. Investigational Product:
-
For infants up to 1 year: Drops containing Cyproheptadine 1.5 mg and this compound 55 mg per ml.
-
For children over 1 year: Syrup containing Cyproheptadine 2 mg and this compound 275 mg per 5 ml.
-
-
4. Study Procedures:
-
Obtain informed consent from the parents or legal guardians.
-
Record a detailed medical history and perform a physical examination at baseline.
-
Dispense the study medication with clear dosing instructions (e.g., infants up to 6 months: 0.5 ml twice daily; 6-12 months: 1 ml twice daily; children over 1 year: 5 ml twice or three times daily).
-
Schedule follow-up visits (e.g., at 1 month and 3 months) to assess efficacy and safety.
-
-
5. Efficacy Assessment:
-
Primary Endpoint: Change in appetite as assessed by the investigator using a qualitative scale (e.g., very low, low, moderate, high, very high).
-
Secondary Endpoint: Change in meal frequency as reported by the parent or guardian.
-
-
6. Safety Assessment:
-
Monitor and record all adverse events at each visit. The most common expected adverse event is somnolence.
-
-
7. Data Analysis:
Experimental Workflow: In Vivo Appetite Stimulation Study
References
- 1. researchgate.net [researchgate.net]
- 2. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. examine.com [examine.com]
- 5. Impact of Silymarin Supplementation on Liver Function and Enzyme Profiles in Diverse Chronic Liver Disease Etiologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Silymarin Supplements on Liver Enzyme Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of silymarin in NAFLD/NASH: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective Effects of Silymarin on Liver Injury via Irisin Upregulation and Oxidative Stress Reduction in Rats with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aimdrjournal.com [aimdrjournal.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Tricholine Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricholine citrate is a lipotropic agent known for its hepatoprotective properties.[1][2] It plays a crucial role in the metabolism of fat in the liver, aiding in the prevention of hepatic steatosis.[1][2] Accurate and reliable analytical methods are essential for the quality control of pharmaceutical formulations containing this compound and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound in pharmaceutical formulations using a stability-indicating HPLC method.
Experimental Protocols
A validated stability-indicating HPLC method has been established for the simultaneous quantification of this compound and cyproheptadine in syrup formulations.[3][4][5] The following protocol is adapted for the specific analysis of this compound.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
HPLC System: Agilent HPLC with PDA detector[6]
-
Mobile Phase: A mixture of 0.1 M Sodium Dihydrogen Phosphate (NaH2PO4) buffer and acetonitrile in a 55:45 (v/v) ratio.[3][4]
-
Injection Volume: 10 µl
-
Temperature: Ambient
2. Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation (from Syrup Formulation):
-
Accurately measure a volume of the syrup formulation equivalent to a specific amount of this compound.
-
Dilute the sample with the mobile phase to a suitable concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Data Presentation
The quantitative performance of the HPLC method for this compound analysis is summarized in the tables below.
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Retention Time (min) | 1.837 | [3][4] |
| Tailing Factor | < 2 | [7] |
| Theoretical Plates | > 2000 |[7] |
Table 2: Method Validation Summary
| Parameter | Result for this compound | Reference |
|---|---|---|
| Linearity Range (µg/ml) | 137.5 - 412.5 | [3][4] |
| Regression Coefficient (r²) | 0.9999 | [3][4] |
| Limit of Detection (LOD) (µg/ml) | 0.124 | [5] |
| Limit of Quantification (LOQ) (µg/ml) | 0.413 | [5] |
| Accuracy (% Recovery) | 98 - 102 | [5] |
| Precision (% RSD) | < 2 |[5] |
Visualizations
Diagram 1: HPLC Experimental Workflow for this compound Analysis
References
Application Notes & Protocols: Spectrophotometric Determination of Tricholine Citrate Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricholine citrate is a lipotropic agent and a component of various pharmaceutical formulations, often used in the management of liver disorders. Accurate quantification of this compound in bulk drug and dosage forms is crucial for quality control and ensuring therapeutic efficacy. While chromatographic methods like HPLC are commonly employed for its analysis, a simple, rapid, and cost-effective spectrophotometric method is often desirable for routine analysis.[1][2]
Direct spectrophotometric determination of this compound is challenging due to its weak chromophoric properties. This document outlines an indirect UV-spectrophotometric method for the determination of this compound by quantifying its citrate moiety. The proposed method is an adaptation of a validated technique for the determination of citrates in aqueous solutions.[3][4] This method is based on the principle that in a highly acidic medium (pH < 1.0), the dissociation of citric acid is suppressed, leading to a discernible absorption maximum in the UV region.[3][5]
Principle of the Method
The proposed indirect UV-spectrophotometric method involves the acidification of the sample containing this compound. At a pH below 1.0, the equilibrium of the citrate ion is shifted entirely to the undissociated citric acid form. This undissociated citric acid exhibits a characteristic UV absorbance maximum at approximately 209 nm.[3][5] The absorbance at this wavelength is directly proportional to the concentration of the citrate, and consequently, to the concentration of this compound.
Reaction Scheme
In aqueous solution, this compound exists as tricholine and citrate ions.
Upon addition of a strong acid (e.g., HCl), the citrate ions are protonated to form undissociated citric acid.
The concentration of the resulting citric acid is then determined by measuring its absorbance at 209 nm.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Pharmaceutical grade, with a known purity.
-
Hydrochloric Acid (HCl): Concentrated, analytical grade.
-
Deionized Water: High-purity, suitable for UV spectroscopy.
-
Sample containing this compound: Bulk drug or pharmaceutical formulation.
Instrumentation
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of measurements in the UV range (190-400 nm) with a spectral bandwidth of 2 nm or less.
-
Quartz Cuvettes: 1 cm path length.
-
Calibrated Glassware: Volumetric flasks, pipettes, and burettes.
-
pH Meter: Calibrated with standard buffers.
Preparation of Solutions
-
Hydrochloric Acid Solution (0.5 M): Carefully add 41.5 mL of concentrated HCl to about 500 mL of deionized water in a 1000 mL volumetric flask. Mix well, allow to cool, and dilute to the mark with deionized water.
-
Blank Solution: Mix equal volumes of 0.5 M HCl and deionized water.
-
Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the standard stock solution with deionized water.
Sample Preparation
-
Bulk Drug: Accurately weigh a quantity of the bulk drug equivalent to 100 mg of this compound and prepare a 1000 µg/mL solution in deionized water.
-
Pharmaceutical Formulations (e.g., Syrup): Accurately measure a volume of the formulation equivalent to a known concentration of this compound. Dilute with deionized water to obtain a final concentration within the Beer-Lambert law range. The sample may require filtration to remove any insoluble excipients.
Spectrophotometric Measurement
-
Pipette 5.0 mL of each working standard solution and the sample solution into separate 10 mL volumetric flasks.
-
Add 5.0 mL of 0.5 M HCl to each flask and mix well. The final pH of the solution should be less than 1.0.[3]
-
Use the blank solution to set the spectrophotometer baseline.
-
Measure the absorbance of each solution at 209 nm against the blank.[3]
-
Record the absorbance values.
Calibration Curve
-
Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Determine the linear regression equation and the correlation coefficient (r²).
Calculation of this compound Concentration
The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve.
Data Presentation
Table 1: Hypothetical Calibration Data for this compound
| Concentration (µg/mL) | Absorbance at 209 nm |
| 10 | 0.152 |
| 20 | 0.305 |
| 30 | 0.458 |
| 40 | 0.610 |
| 50 | 0.763 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Wavelength (λmax) | 209 nm |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 4.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Discussion
The indirect UV-spectrophotometric method presented offers a simple and rapid alternative to more complex analytical techniques for the quantification of this compound. The key to this method is the conversion of the citrate moiety to undissociated citric acid, which has a measurable absorbance in the UV region.[3][5]
Limitations and Considerations:
-
Interference: The method is not specific for this compound and will detect any citrate source in the sample. Therefore, it is essential to ensure that the sample matrix does not contain other citrate salts or citric acid.
-
pH Control: Strict control of the final pH is critical for the reproducibility of the results, as the absorbance is dependent on the complete suppression of citrate dissociation.[3]
-
UV Cutoff of Solvents and Excipients: The measurement is performed at a low UV wavelength (209 nm), where interference from other UV-absorbing compounds and solvents can be significant. It is crucial to use high-purity water and to verify that the sample excipients do not absorb at this wavelength.
Conclusion
The proposed indirect UV-spectrophotometric method provides a practical approach for the determination of this compound in quality control settings. While it lacks the specificity of chromatographic methods, its simplicity, speed, and cost-effectiveness make it a valuable tool for routine analysis where the sample matrix is well-defined. Method validation should be performed in accordance with ICH guidelines to ensure its suitability for the intended application.
References
- 1. pharmadekho.com [pharmadekho.com]
- 2. scilit.com [scilit.com]
- 3. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Tricholine Citrate as a Therapeutic Agent in Experimental Liver Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricholine citrate, a salt of choline, is recognized for its hepatoprotective and lipotropic properties. It is clinically used, often in combination with other agents, to manage liver disorders such as fatty liver.[1][2][3] Choline itself is an essential nutrient crucial for maintaining the structural integrity of cell membranes, neurotransmitter synthesis, and lipid metabolism.[4][5] Its role in liver health is particularly significant, as choline deficiency is a well-established experimental model for inducing non-alcoholic fatty liver disease (NAFLD).[4][6] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in preclinical models of liver injury. While specific quantitative data and detailed mechanistic studies on this compound in common experimental liver injury models are limited in publicly available literature, this guide extrapolates from the well-documented effects of choline to provide a framework for such research.
Mechanism of Action
The hepatoprotective effects of this compound are believed to stem from the actions of its choline component. Choline plays a vital role in hepatic fat metabolism by facilitating the synthesis and secretion of very-low-density lipoproteins (VLDL), which transport triglycerides from the liver.[6] A deficiency in choline leads to the accumulation of fat in hepatocytes, a condition known as steatosis.[5][6] By providing a source of choline, this compound is thought to:
-
Promote Lipotropic Action: Enhance the mobilization and metabolism of fat from the liver, thereby reducing hepatic steatosis.[7][8]
-
Support Membrane Integrity: Serve as a precursor for phosphatidylcholine, a key component of cell membranes, thus protecting hepatocytes from injury.
-
Reduce Oxidative Stress: While direct antioxidant effects are not fully elucidated, choline deficiency is associated with increased oxidative stress, suggesting that supplementation may help restore redox balance.[4][9]
-
Modulate Inflammatory Pathways: Choline and its metabolites may influence inflammatory signaling in the liver, potentially through pathways like NF-κB.
Data Presentation: Potential Efficacy of Choline Supplementation in Liver Injury
The following tables summarize the expected outcomes based on studies of choline supplementation in various liver injury models. Note: These data are illustrative and based on general findings for choline; specific results for this compound will need to be determined experimentally.
Table 1: Potential Effects of this compound on Biochemical Markers in CCl₄-Induced Acute Liver Injury in Rats
| Treatment Group | Serum AST (U/L) | Serum ALT (U/L) | Serum ALP (U/L) | Serum Total Bilirubin (mg/dL) |
| Normal Control | 50 - 150 | 20 - 60 | 100 - 300 | 0.1 - 0.5 |
| CCl₄ Control | 500 - 1500+ | 400 - 1200+ | 300 - 800+ | 1.0 - 5.0+ |
| CCl₄ + this compound (Low Dose) | 300 - 1000 | 250 - 800 | 200 - 600 | 0.5 - 3.0 |
| CCl₄ + this compound (High Dose) | 150 - 600 | 100 - 500 | 150 - 400 | 0.2 - 1.5 |
| CCl₄ + Silymarin (Standard) | 100 - 500 | 80 - 400 | 120 - 350 | 0.2 - 1.0 |
Data are hypothetical and represent expected trends based on hepatoprotective agents.
Table 2: Potential Effects of this compound on Histopathological Scores in Acetaminophen-Induced Acute Liver Injury in Mice
| Treatment Group | Necrosis Score (0-4) | Inflammation Score (0-3) | Steatosis Score (0-3) |
| Normal Control | 0 | 0 | 0 |
| Acetaminophen Control | 3 - 4 | 2 - 3 | 1 - 2 |
| Acetaminophen + this compound (Low Dose) | 2 - 3 | 1 - 2 | 0 - 1 |
| Acetaminophen + this compound (High Dose) | 1 - 2 | 0 - 1 | 0 |
| Acetaminophen + N-acetylcysteine (Standard) | 0 - 1 | 0 - 1 | 0 |
Scoring systems are subjective and should be defined prior to the study.
Table 3: Potential Effects of this compound in a Non-Alcoholic Fatty Liver Disease (NAFLD) Model (e.g., Choline-Deficient Diet)
| Treatment Group | Liver Triglyceride (mg/g tissue) | Serum ALT (U/L) | HOMA-IR |
| Control Diet | 5 - 10 | 20 - 60 | 1 - 2 |
| Choline-Deficient Diet | 50 - 100+ | 100 - 300+ | 4 - 8+ |
| Choline-Deficient Diet + this compound | 10 - 30 | 40 - 100 | 2 - 4 |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury in Rats
Objective: To evaluate the hepatoprotective effect of this compound against chemically-induced acute liver injury.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
This compound
-
Silymarin (positive control)
-
Normal saline
-
Gavage needles
-
Syringes and needles for injection and blood collection
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Biochemical assay kits for AST, ALT, ALP, and bilirubin
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
-
Grouping: Divide animals into at least four groups (n=6-8 per group):
-
Group I (Normal Control): Vehicle (e.g., normal saline) orally.
-
Group II (CCl₄ Control): CCl₄ in olive oil (1:1 v/v) at a dose of 1-2 mL/kg, intraperitoneally (i.p.) as a single dose.
-
Group III (Test Group): this compound (dose to be determined by a pilot study, e.g., 50, 100, 200 mg/kg) orally for 7 days, followed by CCl₄ administration on the 7th day, 1 hour after the last dose of this compound.
-
Group IV (Positive Control): Silymarin (e.g., 100 mg/kg) orally for 7 days, followed by CCl₄ administration on the 7th day.
-
-
Induction of Injury: On day 7, administer CCl₄ (1-2 mL/kg, i.p.) to all groups except the Normal Control.
-
Sample Collection: 24 hours after CCl₄ administration, anesthetize the animals and collect blood via cardiac puncture for biochemical analysis. Euthanize the animals and immediately excise the liver.
-
Biochemical Analysis: Centrifuge the blood to separate serum and measure the levels of AST, ALT, ALP, and total bilirubin using standard assay kits.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, and steatosis.
Protocol 2: Acetaminophen (APAP)-Induced Acute Liver Injury in Mice
Objective: To assess the protective effect of this compound against drug-induced hepatotoxicity.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Acetaminophen (APAP)
-
N-acetylcysteine (NAC) (positive control)
-
This compound
-
Normal saline
-
Materials for i.p. injection and blood collection
-
Biochemical and histological analysis supplies as in Protocol 1.
Procedure:
-
Animal Preparation: Acclimatize mice for one week. Fast the mice overnight (12-16 hours) before APAP administration to enhance toxicity.
-
Grouping:
-
Group I (Normal Control): Vehicle orally.
-
Group II (APAP Control): A single i.p. injection of APAP (300-500 mg/kg in warm saline).
-
Group III (Test Group): this compound (dose to be determined) orally 1-2 hours before APAP administration.
-
Group IV (Positive Control): NAC (e.g., 300 mg/kg) orally 1 hour after APAP administration.
-
-
Induction of Injury: Administer APAP to all groups except the Normal Control.
-
Sample Collection: At 12 or 24 hours post-APAP injection, collect blood and liver samples as described in Protocol 1.
-
Analysis: Perform biochemical and histopathological analyses as detailed in Protocol 1.
Mandatory Visualizations
Signaling Pathways in Liver Injury
The following diagrams illustrate key signaling pathways implicated in liver injury. The potential modulatory effects of this compound (via choline) are highlighted.
Caption: Experimental workflow for CCl4-induced liver injury model.
References
- 1. Choline supplementation protects against liver damage by normalizing cholesterol metabolism in Pemt/Ldlr knockout mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of transforming growth factor beta function in hepatocytes and hepatic stellate cells in rat liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetaminophen toxicity - EMCrit Project [emcrit.org]
- 4. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline and fatty liver disease [medicalnewstoday.com]
- 6. Choline's role in maintaining liver function: new evidence for epigenetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipotropic effect of liver extract and other supplements in dietary induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipotropic Factors in Experimental Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity and endothelial dysfunction induced by high choline diet and the protective effects of phloretin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tricholine Citrate in Studying Lipid Metabolism Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tricholine citrate is a lipotropic agent recognized for its role in hepatic fat metabolism and the regulation of lipid levels.[1][2] It is a salt of the essential nutrient choline and citric acid, combining the functions of both components to influence lipid pathways.[1] Choline is a crucial component in the synthesis of phosphatidylcholine, a key element of very-low-density lipoproteins (VLDL) responsible for transporting triglycerides from the liver.[3] A deficiency in choline is linked to the development of non-alcoholic fatty liver disease (NAFLD).[3][4] Furthermore, this compound acts as a bile acid-binding agent, which promotes the excretion of bile acids. This action stimulates the liver to synthesize more bile acids from cholesterol, thereby reducing systemic cholesterol levels.[5][6][7][8]
These application notes provide detailed protocols for both in vivo and in vitro studies to investigate the effects of this compound on lipid metabolism.
Key Mechanisms of Action
This compound influences lipid metabolism through several key mechanisms:
-
Lipotropic Action: It aids in the mobilization of fat from the liver, preventing and reducing the accumulation of fat (hepatic steatosis).[1][9] This is primarily achieved by providing choline for the synthesis of phosphatidylcholine, which is essential for the assembly and secretion of VLDL.
-
Bile Acid Sequestration: this compound binds to bile acids in the intestine, preventing their reabsorption and promoting their excretion.[5][6][8] This interruption of the enterohepatic circulation of bile acids compels the liver to utilize cholesterol for the synthesis of new bile acids, leading to a reduction in circulating cholesterol levels.[6][8]
-
Hepatoprotective Effects: By reducing fat accumulation and promoting detoxification pathways, this compound helps protect the liver from damage associated with conditions like NAFLD.[10][11]
The multifaceted mechanism of this compound can be visualized as follows:
Data Presentation
The following tables summarize hypothetical quantitative data based on findings from studies on choline supplementation in animal models of NAFLD. These represent the expected outcomes from the described experimental protocols when investigating the effects of this compound.
Table 1: Expected Effects of this compound on Serum Lipid Profile in a High-Fat Diet-Induced NAFLD Rat Model.
| Group | Treatment | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| 1 | Control (Standard Diet) | 70 ± 5 | 80 ± 7 | 45 ± 4 | 20 ± 3 |
| 2 | HFD Control | 150 ± 12 | 180 ± 15 | 25 ± 3 | 100 ± 10 |
| 3 | HFD + this compound (Low Dose) | 120 ± 10 | 140 ± 12 | 35 ± 4 | 70 ± 8 |
| 4 | HFD + this compound (High Dose) | 95 ± 8 | 110 ± 10 | 40 ± 5 | 45 ± 6 |
Data are presented as mean ± SD. HFD: High-Fat Diet. HDL-C: High-Density Lipoprotein Cholesterol. LDL-C: Low-Density Lipoprotein Cholesterol.
Table 2: Anticipated Effects of this compound on Hepatic Lipid Content and Liver Enzymes in a High-Fat Diet-Induced NAFLD Rat Model.
| Group | Treatment | Hepatic Triglycerides (mg/g liver) | Hepatic Cholesterol (mg/g liver) | ALT (U/L) | AST (U/L) |
| 1 | Control (Standard Diet) | 15 ± 2 | 3 ± 0.5 | 40 ± 5 | 80 ± 8 |
| 2 | HFD Control | 60 ± 8 | 10 ± 1.5 | 120 ± 15 | 200 ± 20 |
| 3 | HFD + this compound (Low Dose) | 40 ± 5 | 7 ± 1.0 | 80 ± 10 | 150 ± 15 |
| 4 | HFD + this compound (High Dose) | 25 ± 4 | 5 ± 0.8 | 55 ± 7 | 110 ± 12 |
Data are presented as mean ± SD. ALT: Alanine Aminotransferase. AST: Aspartate Aminotransferase.
Experimental Protocols
In Vivo Study: Evaluation of this compound in a High-Fat Diet-Induced NAFLD Rat Model
This protocol outlines the induction of NAFLD in rats using a high-fat diet and the subsequent evaluation of this compound's therapeutic effects.
Workflow for In Vivo Experimentation
Materials:
-
Male Wistar rats (180-200 g)
-
Standard rodent chow
-
High-fat diet (HFD): 45-60% of calories from fat, often supplemented with cholesterol and fructose.[1][10][11]
-
This compound
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (with and without anticoagulant)
-
Kits for measuring serum cholesterol, triglycerides, HDL-C, LDL-C, ALT, and AST
-
Formalin (10%) and Optimal Cutting Temperature (OCT) compound for tissue preservation
-
Reagents for Oil Red O and Hematoxylin & Eosin (H&E) staining
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12 h light/dark cycle, 22 ± 2°C) for one week with free access to standard chow and water.
-
Group Allocation: Randomly divide rats into four groups (n=10 per group):
-
Group 1: Control (Standard Diet)
-
Group 2: HFD Control
-
Group 3: HFD + this compound (Low Dose, e.g., 50 mg/kg body weight)
-
Group 4: HFD + this compound (High Dose, e.g., 100 mg/kg body weight)
-
-
NAFLD Induction: Feed Group 1 with the standard diet and Groups 2, 3, and 4 with the HFD for 8-12 weeks to induce NAFLD.
-
Treatment: Following the induction period, continue the respective diets and administer this compound (dissolved in water) or vehicle (water) daily via oral gavage for 4 weeks.
-
Monitoring: Record body weight and food intake weekly throughout the study.
-
Sample Collection: At the end of the treatment period, fast the rats overnight.
-
Anesthetize the rats and collect blood via cardiac puncture.
-
Perfuse the liver with saline and excise it. Weigh the liver and take sections for histology and lipid analysis.
-
-
Biochemical Analysis:
-
Centrifuge the blood to separate serum.
-
Measure serum levels of total cholesterol, triglycerides, HDL-C, LDL-C, ALT, and AST using commercial assay kits.
-
-
Hepatic Lipid Analysis:
-
Homogenize a portion of the liver tissue and extract lipids.
-
Quantify hepatic triglyceride and cholesterol content.
-
-
Histopathology:
-
Fix liver sections in 10% formalin for H&E staining to assess inflammation and cell damage.
-
Embed fresh liver sections in OCT compound and freeze for Oil Red O staining to visualize lipid accumulation.
-
In Vitro Study: Assessing the Effect of this compound on Lipid Accumulation in HepG2 Cells
This protocol describes a method to induce lipid accumulation in a human hepatocyte cell line (HepG2) and evaluate the ameliorative effects of this compound.
Workflow for In Vitro Experimentation
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Oleic Acid-BSA Complex Preparation: Prepare a stock solution of oleic acid complexed with BSA.
-
Cell Seeding: Seed HepG2 cells in 6-well or 24-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying non-toxic concentrations of this compound (e.g., 50, 100, 200 µM) for 2 hours.
-
Lipid Accumulation Induction: Induce lipid accumulation by treating the cells with the oleic acid-BSA complex (e.g., 1 mM oleic acid) in the presence of this compound for 24 hours. Include a vehicle control group (BSA only) and a positive control group (oleic acid only).
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize intracellular lipid droplets.
-
Wash and visualize under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance.
-
-
Intracellular Triglyceride Quantification:
-
Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit.
-
Conclusion
The provided protocols offer a framework for investigating the application of this compound in the study of lipid metabolism pathways. By utilizing both in vivo and in vitro models, researchers can elucidate the efficacy and mechanisms of this compound as a lipotropic and cholesterol-lowering agent. The expected outcomes, based on related choline studies, suggest that this compound holds significant potential in ameliorating conditions such as NAFLD and hypercholesterolemia. Further research using these methodologies will be crucial to fully characterize its therapeutic benefits.
References
- 1. Experimental models of non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. legerepharm.com [legerepharm.com]
- 3. "Dietary Choline Supplementation Attenuates High-Fat-Diet-Induced Hepat" by Amanda L. Brown, Kelsey Conrad et al. [scholarworks.smith.edu]
- 4. rjptonline.org [rjptonline.org]
- 5. The Effects of Choline on Hepatic Lipid Metabolism, Mitochondrial Function and Antioxidative Status in Human Hepatic C3A Cells Exposed to Excessive Energy Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Choline-deficiency fatty liver: impaired release of hepatic triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choline supplementation protects against liver damage by normalizing cholesterol metabolism in Pemt/Ldlr knockout mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jbums.org [jbums.org]
- 11. Modeling Diet-Induced NAFLD and NASH in Rats: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tricholine Citrate Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the in vivo biodistribution of pharmaceutical compounds is paramount for effective drug development. This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to track the distribution of tricholine citrate. Given that this compound is a salt composed of choline and citric acid, this guide focuses on established imaging methodologies for tracking the choline moiety, a well-studied molecule in diagnostic imaging. The protocols outlined here are primarily centered on Positron Emission Tomography (PET) with radiolabeled choline analogs and Magnetic Resonance Spectroscopy (MRS), offering quantitative and non-invasive assessment of its pharmacokinetics and biodistribution.
Introduction to In Vivo Imaging Techniques
Non-invasive in vivo imaging techniques are powerful tools in preclinical and clinical research, enabling the real-time visualization and quantification of biological processes at the molecular level. For tracking the distribution of this compound, the focus naturally falls on its constituent components, primarily choline, for which several imaging strategies have been developed.
Positron Emission Tomography (PET): A highly sensitive nuclear imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (tracer).[1][2] By radiolabeling a molecule of interest, such as choline, its distribution and accumulation in various tissues can be quantitatively measured over time.
Magnetic Resonance Spectroscopy (MRS): An analytical technique that uses the same principles as Magnetic Resonance Imaging (MRI) but acquires spectra of chemical moieties rather than creating an image. MRS can be used to measure the relative concentrations of different choline-containing compounds within a specific region of interest in vivo.[3][4]
Experimental Protocols
Radiolabeling of Choline for PET Imaging
To track the choline component of this compound using PET, it must first be radiolabeled with a positron-emitting isotope. The most commonly used isotopes for this purpose are Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).
-
[¹¹C]Choline Synthesis: [¹¹C]Choline is typically synthesized by the reaction of [¹¹C]methyl iodide with dimethylaminoethanol.[5] The resulting product is then purified to ensure high radiochemical purity (>98%).[5] Due to the short half-life of ¹¹C (approximately 20.4 minutes), the synthesis and imaging must be performed in rapid succession.[6]
-
[¹⁸F]Fluorocholine (FCH) Synthesis: As an alternative, [¹⁸F]fluorocholine offers a longer half-life (approximately 109.8 minutes), allowing for more flexible imaging schedules and longer dynamic scans.
Preclinical In Vivo PET/CT Imaging Protocol for Rodents
This protocol outlines the key steps for conducting a biodistribution study of radiolabeled choline in a mouse or rat model.
Materials:
-
Radiolabeled choline ([¹¹C]Choline or [¹⁸F]FCH)
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal handling equipment
-
Saline for injection
-
Dose calibrator
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to minimize background signal.
-
Anesthetize the animal using isoflurane (4% for induction, 1.5-2% for maintenance).[7]
-
Place a catheter in the lateral tail vein for intravenous (IV) injection of the radiotracer.
-
-
Radiotracer Administration:
-
PET/CT Imaging:
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Co-register the PET and CT images for anatomical localization of radiotracer uptake.
-
Draw regions of interest (ROIs) over major organs (e.g., liver, kidneys, spleen, heart, brain, tumor if applicable) on the co-registered images.
-
Generate time-activity curves (TACs) for each ROI to visualize the change in radiotracer concentration over time.
-
Calculate the Standardized Uptake Value (SUV) for each organ. The SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight.[10]
-
In Vivo Magnetic Resonance Spectroscopy (MRS) Protocol
This protocol provides a general framework for assessing choline metabolism in a specific tissue of interest.
Materials:
-
High-field MRI/MRS scanner (e.g., 7T or higher for preclinical studies)
-
Appropriate radiofrequency coil for the region of interest
-
Anesthesia system
-
Animal monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and position it within the scanner.
-
Acquire anatomical MR images to localize the volume of interest (VOI).
-
-
MRS Data Acquisition:
-
Place the MRS voxel over the target tissue (e.g., liver, brain).
-
Use a suitable MRS sequence (e.g., PRESS or STEAM) to acquire the spectrum.
-
The total choline peak (tCho) is typically observed at approximately 3.2 ppm in the proton spectrum.[4]
-
-
Data Analysis:
-
Process the raw MRS data (e.g., Fourier transformation, phasing, and baseline correction).
-
Quantify the choline peak area and express it relative to other metabolites (e.g., creatine) or as an absolute concentration if an internal or external reference is used.
-
Data Presentation: Quantitative Analysis
Summarizing quantitative data in a structured format is crucial for interpretation and comparison across studies.
Table 1: Biodistribution of [¹¹C]Choline in Nude Mice with Human Breast Cancer Xenografts (45 minutes post-injection)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Kidneys | High |
| Liver | High |
| Small Intestine | High |
| Heart | Moderate |
| Spleen | Moderate |
| MCF-7 Tumor | 2.0 |
| MDA-MB-435 Tumor | 1.8 |
Source: Adapted from data in the Molecular Imaging and Contrast Agent Database (MICAD).[5]
Table 2: Physiological Biodistribution of ¹⁸F-Choline in Humans
| Organ | Uptake Level |
| Liver | High |
| Pancreas | High |
| Spleen | High |
| Salivary Glands | High |
| Lachrymal Glands | High |
| Kidneys/Urinary Tract | High (due to excretion) |
| Bone Marrow | Less Intense |
| Intestines | Less Intense |
Source: Based on findings from studies in prostate cancer patients.[11][12]
Visualization of Workflows and Pathways
Experimental Workflow for Preclinical PET/CT Imaging
Caption: Workflow for preclinical PET/CT biodistribution studies.
Signaling Pathway of Choline Uptake and Metabolism
Caption: Cellular uptake and metabolic trapping of radiolabeled choline.
Concluding Remarks
The in vivo imaging techniques of PET and MRS provide robust and quantitative methods for assessing the biodistribution and metabolic fate of the choline component of this compound. The provided protocols offer a foundational framework for researchers to design and execute preclinical studies. Accurate interpretation of the imaging data requires a thorough understanding of the underlying physiology and metabolic pathways of choline. These advanced imaging approaches are invaluable for accelerating drug development by providing critical insights into the pharmacokinetic and pharmacodynamic properties of new chemical entities.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Quantitative PET in the 2020s: a roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Magnetic Resonance Spectroscopy and Imaging Guidance in Molecular Medicine: Targeting and Monitoring of Choline and Glucose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. research.rutgers.edu [research.rutgers.edu]
- 8. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 9. QIN: Quantitative Assessment of Dynamic PET Imaging Data in Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. 18F-choline PET/CT physiological distribution and pitfalls in image interpretation: experience in 80 patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of tricholine citrate in different cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and protocols for working with tricholine citrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in a laboratory setting?
This compound is a salt formed from choline and citric acid.[1] In a laboratory context, it serves as a source of choline, an essential nutrient for cells.[2][3] Choline is a precursor for the synthesis of vital molecules such as phosphatidylcholine and sphingomyelin, which are major components of cell membranes, and acetylcholine, an important neurotransmitter.[3][4] It also plays a role in lipid metabolism and as a source of methyl groups.[2][3][5]
Q2: What is the general stability of this compound in aqueous solutions?
This compound demonstrates good stability in aqueous solutions under standard storage conditions.[6] However, its stability can be influenced by environmental factors such as temperature, humidity, and light.[6] The citrate component provides some buffering capacity, which helps maintain the pH of the solution.[6] For long-term storage, it is recommended to keep stock solutions in a cool, dry, and well-ventilated area, often at temperatures between -20°C and -80°C for extended periods.[7][8][9]
Q3: How stable is this compound expected to be in common cell culture media like DMEM or RPMI-1640?
-
Temperature: Standard incubation at 37°C can accelerate degradation compared to storage at 4°C.
-
pH: While citrate offers buffering, the medium's own buffering system (e.g., bicarbonate-CO2) is dominant. Significant pH shifts could affect stability.
-
Light Exposure: Some media components are light-sensitive, and this can generate reactive species that may degrade the compound.[10]
-
Interactions: Choline itself is actively taken up and metabolized by cells.[13] Pyridoxal (a form of Vitamin B6) in media can react with primary amines, though choline is a quaternary amine and less likely to participate in such reactions.[10]
It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is often supplied as a concentrated solution in water (e.g., 65% wt/v) or as a solid.[8][14]
-
For solid this compound: Prepare a high-concentration stock solution (e.g., 100 mM) in sterile, nuclease-free water or a suitable buffer like PBS.
-
For liquid concentrate: The supplied solution can be used as the primary stock.
-
Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[8]
Troubleshooting Guide
Q5: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
A precipitate can form for several reasons. Use the following workflow to troubleshoot the issue.
Q6: My cells are showing signs of toxicity (e.g., poor viability, altered morphology) after treatment. Is the this compound unstable or toxic?
This could be due to several factors:
-
High Concentration: The concentration used may be cytotoxic. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
-
Degradation Products: If the compound has degraded, the byproducts could be toxic. This underscores the need for a stability study.
-
Contamination: The stock solution or the culture itself may be contaminated with bacteria or mycoplasma, which can cause cellular stress.[15][16] Always use aseptic techniques.
-
pH Shift: Although unlikely to be the sole cause, ensure the addition of your stock solution does not significantly alter the medium's pH.
Q7: I am seeing inconsistent results between experiments. Could this be related to the stability of this compound?
Yes, inconsistent results are a classic sign of compound instability.[17]
-
Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound in your stock solution. Always use fresh aliquots for each experiment.[8]
-
Time-Dependent Degradation in Media: If this compound degrades over the course of your experiment, its effective concentration will decrease. For long-term experiments (over 24 hours), it is critical to know the compound's half-life in your specific culture conditions.[18] You may need to replenish the medium with a fresh compound at regular intervals to maintain a consistent concentration.[18]
-
Lot-to-Lot Variability: Ensure you are using the same lot of this compound, cell culture medium, and serum, as variability in these reagents can affect outcomes.[19]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a time-course experiment to determine the stability of this compound under standard cell culture incubation conditions. The concentration is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Methodology Details:
-
Materials:
-
This compound
-
Sterile, nuclease-free water or PBS
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system or other quantitative analytical instrument
-
-
Procedure:
-
Stock Solution: Prepare a 100 mM stock solution of this compound in sterile water and filter-sterilize.
-
Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed (37°C) cell culture medium to your final experimental concentration (e.g., 1 mM). Ensure the final concentration of any solvent (if used) is non-toxic (e.g., <0.1%).
-
Sample Preparation: Aliquot the working solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). A "Time 0" sample should be immediately frozen at -80°C to serve as the baseline.
-
Incubation: Place the remaining tubes in a humidified incubator at 37°C with 5% CO2.
-
Sample Collection: At each designated time point, remove the respective tube and store it at -80°C until analysis.[17]
-
Analysis: After collecting all time points, thaw the samples and analyze the concentration of this compound using a validated analytical method.
-
Data Presentation
Organize the quantitative results from the stability assay into a clear, structured table to facilitate comparison.
Table 1: Stability of this compound in DMEM + 10% FBS at 37°C
| Time Point (Hours) | Mean Concentration (µM) ± SD | % Remaining |
|---|---|---|
| 0 | [Insert Value] | 100% |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
| 48 | [Insert Value] | [Calculate] |
| 72 | [Insert Value] | [Calculate] |
This table is a template. Users should populate it with their own experimental data.
Signaling Pathways Involving Choline
Understanding the metabolic fate of choline is essential for interpreting experimental results. Once transported into the cell, choline is a key node in several critical pathways.
This diagram illustrates that once this compound provides choline to the extracellular environment, it is taken up by transporters.[20][21] Intracellularly, it serves as a substrate for:
-
Phosphatidylcholine Synthesis: Essential for membrane integrity and lipid metabolism.[5][22]
-
Acetylcholine Synthesis: A critical neurotransmitter for neuronal cells.[5]
-
Betaine Production: Choline can be oxidized to betaine, which acts as a crucial methyl donor in one-carbon metabolism.[5]
-
Cell Signaling: Emerging evidence shows choline can act as an intracellular messenger by binding to the Sigma-1 receptor (Sigma-1R), influencing calcium signaling.[2][21]
References
- 1. This compound | C21H47N3O10 | CID 11024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Choline - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Buy this compound | 546-63-4 | > 95% [smolecule.com]
- 7. aksci.com [aksci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biosynth.com [biosynth.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9243224B2 - Cell culture medium - Google Patents [patents.google.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Choline uptake by mouse brain capillary endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 柠檬酸胆碱 ≥65 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. adl.usm.my [adl.usm.my]
- 20. Choline uptake and metabolism modulate macrophage IL-1β and IL-18 production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Tricholine Citrate-Based Experiments
Welcome to the technical support center for tricholine citrate-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary mechanisms of action in a research context?
This compound is a lipotropic agent and a bile acid binding agent.[1] Its primary functions relevant to experimental research include:
-
Lipotropic Action: It aids in the metabolism of fats within the liver by promoting the synthesis of phosphatidylcholine, which is essential for packaging and transporting lipids out of the liver.[2][3] This helps to prevent or reduce the accumulation of fat (triglycerides) in hepatocytes.[4]
-
Bile Acid Sequestration: It can bind to bile acids in an in vitro setting, mimicking the in vivo effect of preventing their reabsorption. This can be studied to understand its impact on cholesterol metabolism.[5]
-
Cholinergic Effects: As a source of choline, it is a precursor to the neurotransmitter acetylcholine.[2] This can be relevant in neurological or physiological studies.
2. What are the basic physicochemical properties of this compound I should be aware of?
This compound is a white crystalline powder that is highly soluble in water.[6][7] It has limited solubility in alcohols and is generally insoluble in non-polar organic solvents.[1] It is relatively stable at room temperature but can degrade at high temperatures or in strongly acidic or alkaline conditions.[6]
3. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, ventilated area, protected from heat and light.[8] Due to its hygroscopic nature, prolonged exposure to air should be avoided. For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months.
4. Which in vitro models are suitable for studying the effects of this compound?
The choice of model depends on the research question:
-
Hepatic Steatosis/Lipotropic Effects: Human hepatoma cell lines such as HepG2 are widely used. These cells can be induced to accumulate lipids by treatment with fatty acids (e.g., oleic acid, palmitic acid), creating a model of steatosis to test the effects of this compound.[9][10]
-
Intestinal Bile Acid Interaction: Caco-2 cells, a human colon adenocarcinoma line that differentiates into enterocyte-like cells, can be used to model the intestinal barrier and study bile acid transport and sequestration.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays
Q: I am observing high background or variable results in my MTT/XTT/WST-1 assays when using this compound. What could be the cause?
A: Choline-based compounds and citrate can interfere with cell viability assays that rely on cellular redox potential.
-
Potential Cause 1: Direct Reduction of Assay Reagent. The citrate component or the choline moiety may directly reduce the tetrazolium salts (MTT, XTT, etc.) to formazan, leading to a false positive signal (increased "viability") independent of the cells.[12]
-
Troubleshooting:
-
Run a Cell-Free Control: Incubate this compound at various concentrations with your assay reagent in cell-free media. A color change indicates direct interference.
-
Switch to a Non-Redox-Based Assay: If interference is confirmed, use an alternative method to assess cell viability. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative.[13] A direct cell counting method like the Trypan Blue exclusion assay can also be used.
-
-
Potential Cause 2: Alteration of Media pH. High concentrations of this compound, which is a salt of a weak acid and a quaternary ammonium hydroxide, could slightly alter the pH of the culture medium, affecting cell health and assay performance.[12]
-
Troubleshooting:
-
Measure Media pH: After adding this compound to your cell culture medium at the highest concentration used in your experiment, measure the pH to ensure it remains within the optimal physiological range (typically 7.2-7.4).
-
Buffer the Medium: If a significant pH shift is observed, you may need to use a more strongly buffered medium (e.g., HEPES-buffered) or adjust the pH of your this compound stock solution before adding it to the culture.
-
Issue 2: Poor or No Effect on Lipid Accumulation in Hepatocytes
Q: I am not observing the expected reduction in lipid accumulation in my HepG2 cells after treatment with this compound. What are some possible reasons?
A: This could be due to suboptimal experimental conditions, from the induction of steatosis to the concentration of the treatment.
-
Potential Cause 1: Ineffective Induction of Steatosis. The baseline level of lipid accumulation in your control cells may be too low or too variable.
-
Troubleshooting:
-
Optimize Fatty Acid Concentration and Incubation Time: Titrate the concentration of oleic and/or palmitic acid and the incubation time (typically 24 hours) to achieve robust and consistent lipid droplet formation. A common starting point is a 2:1 ratio of oleic to palmitic acid at a total concentration of 0.5-1.0 mM.[9][14]
-
Confirm Lipid Accumulation: Use a reliable method to visualize and quantify lipid droplets, such as Oil Red O staining followed by isopropanol extraction and spectrophotometry, or a fluorescent dye like Nile Red or BODIPY 493/503.[6][15]
-
-
Potential Cause 2: Suboptimal this compound Concentration. The concentration of this compound may be too low to exert a significant lipotropic effect or too high, causing cytotoxicity that masks the intended effect.
-
Troubleshooting:
-
Perform a Dose-Response Study: Test a wide range of this compound concentrations (e.g., from low micromolar to millimolar) to determine the optimal effective concentration.[4]
-
Assess Cytotoxicity Concurrently: In parallel with your lipid accumulation assay, perform a cell viability assay (as discussed in Issue 1) to ensure that the concentrations used are non-toxic.
-
Issue 3: Inconsistent Results in Bile Acid Binding Assays
Q: My in vitro bile acid binding assay is giving variable results. How can I improve the reliability of this experiment?
A: The accuracy of this assay depends on precise control of pH, incubation time, and the separation of bound from free bile acids.
-
Potential Cause 1: Incorrect pH of the Reaction Buffer. The binding of bile acids is pH-dependent.
-
Troubleshooting:
-
Potential Cause 2: Incubation Time is Not Sufficient for Equilibrium. The binding reaction may not have reached equilibrium, leading to underestimation of the binding capacity.
-
Troubleshooting:
-
Perform a Kinetic Study: Measure bile acid binding at several time points (e.g., 30, 60, 90, 120 minutes) to determine the time required to reach equilibrium.[16]
-
Use a Positive Control: Include a known bile acid sequestrant, such as cholestyramine, in your assay to validate your protocol and provide a benchmark for binding capacity.[5][17]
-
Quantitative Data Summary
| Parameter | Value/Range | Context | Source(s) |
| Purity (Commercial) | >95% to 99% (dry basis) | Quality control for research-grade material. | [8] |
| Solubility in Water | ≥ 125 mg/mL (249.20 mM) | High water solubility is a key property for formulation. | [9] |
| Linear Detection Range (HPLC) | 137.5 - 412.5 µg/mL | For quantification in analytical methods. | [18] |
| Effective Choline Concentration (in vitro) | 35 - 70 µM | Reduced triglyceride accumulation in C3A cells. | [4] |
| Bile Acid Concentration (in vitro assay) | 1.5 - 7 mM (typical range) | To simulate physiological concentrations in the gut. | [14] |
Experimental Protocols
Protocol 1: In Vitro Hepatocyte Lipid Accumulation Assay
This protocol describes how to induce and quantify lipid accumulation in HepG2 cells to test the lipotropic effect of this compound.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Induction of Steatosis: After 24 hours, replace the medium with fresh medium containing a mixture of oleic and palmitic acids (e.g., 2:1 ratio, 0.5 mM total concentration) to induce lipid accumulation. Include a vehicle control (e.g., BSA).
-
Treatment: Concurrently with the fatty acid treatment, add various concentrations of this compound to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Quantification of Triglycerides (Oil Red O Method):
-
Wash cells gently with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared and filtered Oil Red O solution for 10-15 minutes.[9]
-
Wash extensively with water to remove unbound dye.
-
Extract the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Read the absorbance of the extracted dye at approximately 500 nm using a plate reader.
-
Protocol 2: In Vitro Bile Acid Binding Assay
This protocol provides a method to assess the ability of this compound to bind bile acids in vitro.
-
Prepare Bile Acid Solution: Prepare a solution of a representative bile acid (e.g., glycocholic acid) or a mixture of bile acids in a phosphate buffer at a physiologically relevant pH (e.g., pH 6.8).[16]
-
Set up Reaction: In microcentrifuge tubes, add a fixed amount of this compound to the bile acid solution. Include a positive control (cholestyramine) and a negative control (no compound).
-
Incubation: Incubate the tubes at 37°C with constant shaking for a predetermined time to allow binding to reach equilibrium (e.g., 90 minutes).
-
Separation: Centrifuge the tubes at high speed to pellet the this compound-bile acid complex.
-
Quantification of Free Bile Acids: Carefully collect the supernatant, which contains the unbound bile acids.
-
Analysis: Quantify the concentration of free bile acids in the supernatant using an appropriate method, such as HPLC or a commercial enzymatic assay kit.
-
Calculation: The amount of bound bile acid is calculated by subtracting the concentration of free bile acid from the initial total concentration.
Visualizations
References
- 1. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 2. Choline: Human Requirements and Effects on Human Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of Choline on Hepatic Lipid Metabolism, Mitochondrial Function and Antioxidative Status in Human Hepatic C3A Cells Exposed to Excessive Energy Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use and indications of cholestyramine and bile acid sequestrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of choline carboxylate ionic liquids on biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 65% Solution Manufacturers, with SDS [mubychem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity profiling of choline chloride-based natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. researchgate.net [researchgate.net]
- 15. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Bile Acid Sequestrants Based on Natural and Synthetic Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the In Vivo Delivery and Uptake of Tricholine Citrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery and uptake of tricholine citrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hepatoprotective and lipotropic agent. It is understood to act by a dual mechanism involving its constituent parts: choline and citrate. Choline is an essential nutrient that plays a crucial role in liver function, primarily by contributing to the synthesis of phosphatidylcholine.[1] Phosphatidylcholine is essential for the packaging and export of very-low-density lipoproteins (VLDL) from the liver, thereby preventing the accumulation of fat.[1][2] Citrate is an important intermediate in the Krebs cycle and can influence hepatic metabolism.[3][4] In some contexts, this compound also acts as a bile acid binding agent, which can lead to the liver using more cholesterol to produce bile acids, thereby lowering cholesterol levels.[5]
Q2: What are the main challenges in the in vivo delivery of this compound?
The primary challenges in the in vivo delivery of this compound often relate to its oral bioavailability and the stability of the compound in biological fluids. While choline itself is water-soluble, its absorption can be influenced by various transporters.[6] The citrate component is also actively transported. Factors such as gastrointestinal pH, food intake, and individual variations in transporter expression can affect uptake.[7] Ensuring consistent and reproducible delivery to the target tissue, primarily the liver, is a key challenge.
Q3: How is this compound transported into hepatocytes?
The uptake of the components of this compound into liver cells is mediated by specific transporters. The choline component is primarily transported by choline transporter-like 1 (CTL1). The citrate component is transported by the sodium-dependent citrate transporter (NaCT), also known as SLC13A5. The efficiency of these transporters can be a rate-limiting step in the hepatic uptake of this compound.
Q4: Can this compound be quantified in plasma or tissue samples?
Yes, this compound can be quantified in biological matrices. High-performance liquid chromatography (HPLC) is a common analytical method for this purpose. A validated stability-indicating HPLC method has been described for the simultaneous quantification of this compound and cyproheptadine in syrup formulations, which can be adapted for plasma or tissue homogenates.[8]
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability in Oral Dosing Studies
Symptoms:
-
Inconsistent plasma concentrations of this compound between experimental subjects.
-
Lower than expected therapeutic or biological effect in vivo.
-
High variability in downstream biomarker measurements.
Possible Causes:
-
Poor Absorption: The inherent physicochemical properties of this compound may limit its passive diffusion across the gastrointestinal tract.
-
First-Pass Metabolism: Significant metabolism of choline or citrate in the gut wall or liver before reaching systemic circulation.
-
Inadequate Formulation: The delivery vehicle may not be optimal for solubilizing and presenting the compound for absorption.
-
Gastrointestinal Instability: Degradation of this compound in the acidic environment of the stomach or the enzymatic environment of the intestine.[9]
Solutions:
| Strategy | Description | Key Considerations |
| Formulation Optimization | Develop a formulation that enhances solubility and stability. This could include the use of permeation enhancers, lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoparticles.[10] | The choice of excipients should be compatible with the experimental model and not interfere with the biological assays. |
| pH Adjustment of Vehicle | For oral gavage, using a buffered solution can help protect the compound from gastric acid. | Ensure the buffer system does not alter the osmolarity to an extent that it causes adverse gastrointestinal effects. |
| Co-administration with Absorption Enhancers | Certain excipients can transiently increase the permeability of the intestinal epithelium. | The safety and potential off-target effects of the absorption enhancer must be carefully evaluated.[11] |
| Pre-treatment with Transporter Inducers (Advanced) | In specific experimental contexts, pre-treatment with agents that upregulate choline or citrate transporters could be explored. | This is a complex approach that requires significant preliminary research to identify suitable and specific inducers. |
Issue 2: Inconsistent or Unexpected In Vitro to In Vivo Correlation
Symptoms:
-
Potent effects observed in hepatocyte cell culture do not translate to a comparable effect in an animal model.
-
Higher doses than predicted from in vitro studies are required to achieve a biological response in vivo.
Possible Causes:
-
Rapid Clearance: The compound may be rapidly metabolized and/or excreted, leading to a short half-life in vivo.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active compound available to reach the target tissue.
-
Tissue Distribution: The compound may not be distributing effectively to the liver.
Solutions:
| Strategy | Description | Key Considerations |
| Pharmacokinetic (PK) Modeling | Conduct a pilot PK study to determine key parameters like clearance, volume of distribution, and half-life. This data can inform dosing regimens. | Requires access to bioanalytical methods for quantifying the compound in plasma. |
| Allometric Scaling | Use data from in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) to predict in vivo clearance. | This is a predictive tool and should be confirmed with in vivo data where possible. |
| Dose Escalation Study | Systematically increase the dose to identify a concentration that elicits the desired biological effect. | Careful monitoring for any signs of toxicity is crucial. |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in a Rat Model
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
HPLC system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the this compound formulation via gavage. A typical dose to start with might be in the range of 50-100 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[8]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is also included).
Protocol 2: In Vitro Choline Uptake Assay in Primary Hepatocytes
Objective: To assess the uptake of the choline moiety of this compound into primary hepatocytes and to investigate potential inhibition.
Materials:
-
Primary rat or human hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte culture medium
-
Krebs-Henseleit buffer
-
[3H]-Choline chloride (radiolabeled tracer)
-
This compound (unlabeled)
-
Scintillation fluid and counter
Methodology:
-
Cell Seeding: Seed primary hepatocytes onto collagen-coated plates and allow them to attach and form a monolayer.
-
Pre-incubation: Wash the cells with warm Krebs-Henseleit buffer and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add Krebs-Henseleit buffer containing a known concentration of [3H]-choline chloride and varying concentrations of unlabeled this compound (for competition assays).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Calculate the rate of choline uptake and, in competition experiments, determine the inhibitory constant (Ki) for this compound.
Visualizations
Caption: Workflow for an in vivo oral bioavailability study of this compound in a rat model.
Caption: Proposed mechanism of this compound uptake and its influence on hepatic lipid metabolism.
References
- 1. This compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 2. Phosphatidylcholine synthesis regulates triglyceride storage and chylomicron secretion by Caco2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of citrate in the regulation of hepatic fatty acid synthesis by insulin and glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1mg.com [1mg.com]
- 6. mdpi.com [mdpi.com]
- 7. A rapid and simple HPLC method for the determination of curcumin in rat plasma: assay development, validation and application to a pharmacokinetic study of curcumin liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transmucosal Absorption Enhancers in the Drug Delivery Field [mdpi.com]
Addressing solubility issues of tricholine citrate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricholine citrate in aqueous solutions.
Troubleshooting Guide: Common Solubility Issues
Issue 1: Precipitate Formation or Cloudiness in an Aqueous Solution
Question: My aqueous solution of this compound, which was initially clear, has become cloudy or has formed a precipitate. What are the possible causes and how can I resolve this?
Answer:
Precipitation or cloudiness in a this compound solution can arise from several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for precipitation issues.
Possible Causes & Solutions:
-
Temperature Fluctuations: Although highly soluble, significant drops in temperature can reduce the solubility of any solute, potentially leading to precipitation, especially in highly concentrated solutions.
-
Solution: Gently warm the solution while stirring. Store solutions within the recommended temperature range of 2°C to 30°C to maintain stability.[1]
-
-
pH Shift: this compound solutions are typically stable within a pH range of 7.0 to 10.0.[1][2] Introduction of acidic or strongly basic components into your formulation can shift the pH and may cause precipitation or degradation.
-
Solution: Measure the pH of your solution. If it has shifted outside the optimal range, adjust it carefully with a dilute solution of citric acid or choline base.
-
-
Interaction with Other Formulation Components: If this compound is part of a complex mixture, it may interact with other excipients, leading to the formation of less soluble complexes.
-
Solution: Evaluate the compatibility of all components in your formulation. A systematic study excluding one component at a time may help identify the interacting agent.
-
-
Chemical Degradation: Under conditions of high heat or in the presence of strong acids or bases, this compound can decompose.[3][4] Some degradation products may be less soluble.
Issue 2: Difficulty Dissolving this compound in a Non-Aqueous or Mixed Solvent System
Question: I am trying to formulate this compound in a solvent system containing alcohol, and it is not dissolving well. What can I do?
Answer:
This is an expected challenge. This compound is an ionic salt with high polarity, making it miscible with water but only slightly soluble in less polar solvents like alcohol.[1][3]
Strategies to Improve Solubility:
-
Utilize a Co-solvent System: The principle of co-solvency can be applied here.[7]
-
Method: First, dissolve the this compound in a minimal amount of water to create a concentrated aqueous solution. Then, slowly add this concentrated solution to your alcoholic or organic solvent with continuous stirring. This maintains the this compound in a dissolved state within the final mixture.
-
-
pH Adjustment: The solubility of this compound can be pH-dependent.[8]
-
Increase Temperature: A moderate increase in temperature can enhance solubility.
-
Method: Gently warm the solvent mixture while attempting to dissolve the this compound. Be cautious not to exceed 50°C for prolonged periods to avoid potential degradation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum aqueous solubility of this compound? A1: this compound is described as "miscible with water," which means it can be mixed in all proportions without separation.[1][2] For practical purposes, it is commercially available as a 65% w/w solution in water, indicating its very high solubility.[4][10]
Q2: What factors can affect the stability of a prepared this compound aqueous solution? A2: The stability of this compound solutions can be influenced by several factors.
Caption: Factors affecting this compound stability.
-
Temperature: High temperatures can accelerate decomposition.[3] It is recommended to store solutions between 2°C and 30°C.[1]
-
pH: The solution is most stable in a slightly basic pH range (7.0-10.0).[1][2] Strong acidic or alkaline conditions can lead to degradation.[3][4]
-
Light and Air: Exposure to light and air should be minimized.[1] Store solutions in tightly closed, and if possible, light-resistant containers.
-
Incompatible Materials: Avoid contact with strong oxidizing or reducing agents.[4]
Q3: My this compound solution has a slight yellow or brownish color. Is this normal? A3: A colorless to light brown or pale yellow color is within the normal specification for many commercial this compound solutions.[2][4][] However, a significant change in color over time, especially darkening, may indicate chemical degradation. If this occurs, it is advisable to verify the purity of the solution using an appropriate analytical method.
Q4: Can this compound be used to formulate a non-polar (e.g., oil-based) product? A4: Due to its ionic and highly polar nature, this compound has very poor solubility in non-polar solvents.[3][8] Direct dispersion would likely result in an unstable suspension. To incorporate it into a lipid-based system, an emulsion or other advanced drug delivery system would be necessary, where the this compound is dissolved in the aqueous phase.
Data & Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | White crystalline powder or colorless to light brown/yellow solution. | [2][3][12] |
| Molecular Formula | C₂₁H₄₇N₃O₁₀ | [2][4] |
| Molecular Weight | 501.61 g/mol | [2][4] |
| Aqueous Solubility | Miscible | [1][2] |
| Alcohol Solubility | Slightly soluble | [1][3] |
| pH (10% solution) | 7.0 - 10.0 | [1][2] |
| Storage Temperature | 2°C to 30°C | [1] |
Experimental Protocol: Standard Procedure for Preparing a this compound Aqueous Solution
Objective: To prepare a clear, stable aqueous solution of this compound at a target concentration.
Materials:
-
This compound (powder or 65% solution)
-
Purified water (e.g., USP grade)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
0.22 µm syringe filter (optional, for sterilization)
Methodology:
-
Calculation: Determine the required mass of this compound powder or volume of the 65% stock solution needed to achieve the target concentration in the final volume.
-
Solvent Preparation: Add approximately 80% of the final required volume of purified water to a clean beaker or flask equipped with a magnetic stir bar.
-
Dissolution:
-
If using powder: Slowly add the pre-weighed this compound powder to the vortex of the stirring water.
-
If using 65% solution: Pipette the required volume of the stock solution into the stirring water.
-
-
Mixing: Continue stirring at a moderate speed until the this compound is completely dissolved and the solution is visually clear.
-
pH Measurement & Adjustment (if required):
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution. For most applications, it should fall within the 7.0-10.0 range and not require adjustment.
-
If adjustment is necessary for your specific application, use freshly prepared, dilute solutions of citric acid or choline base and add dropwise while monitoring the pH.
-
-
Final Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and add purified water to reach the final target volume. Mix thoroughly.
-
Filtration (Optional): If a sterile solution is required, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared solution in a well-closed, airtight container, protected from light, at a controlled room temperature or as specified by your experimental design (typically 2-30°C).[1]
Visualizations
Hypothetical Signaling Pathway: Lipotropic Action of this compound
This compound acts as a lipotropic agent, primarily by providing choline. Choline is a precursor for phosphatidylcholine, which is essential for packaging and exporting fats from the liver as very-low-density lipoproteins (VLDL).
Caption: Role of this compound in hepatic fat metabolism.
References
- 1. Buy this compound | 546-63-4 | > 95% [smolecule.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chembk.com [chembk.com]
- 4. This compound 65% Solution Manufacturers, with SDS [mubychem.com]
- 5. This compound|Research Compound & Reagent [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. WO2010023674A1 - Process for production of tri choline citrate and composition thereof - Google Patents [patents.google.com]
- 10. calpaclab.com [calpaclab.com]
- 12. CAS 546-63-4: this compound | CymitQuimica [cymitquimica.com]
Troubleshooting inconsistent results in tricholine citrate studies
Welcome to the Technical Support Center for tricholine citrate studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent results in this compound studies.
Q1: We are observing high variability in the lipotropic effect of this compound between batches of our in vivo study. What are the potential causes and solutions?
A1: High variability in in vivo studies with this compound can stem from several factors. Here’s a troubleshooting guide:
-
Animal-Related Factors:
-
Strain and Genetics: Different rodent strains can have inherent differences in lipid metabolism. Ensure you are using a consistent strain and supplier.
-
Age and Sex: Lipid metabolism changes with age and differs between sexes. Use animals of the same age and sex, or properly account for these variables in your study design.
-
Diet and Gut Microbiome: The composition of the gut microbiota can influence choline metabolism. Standardize the diet for all animal groups and allow for an acclimatization period. The diet's fat and methionine content can significantly impact the outcomes.[1]
-
Baseline Health Status: Underlying health issues can affect liver function and lipid metabolism. Ensure all animals are healthy and free from infections before starting the experiment.
-
-
Compound-Related Factors:
-
Stability and Storage: this compound solutions can degrade over time, especially if not stored correctly. Aqueous solutions are generally stable but can form decomposition products.[2] It is recommended to store solutions at 2-8°C and prepare them fresh if possible. Long-term storage at -20°C or -80°C should be validated.
-
Dosage and Administration: Inconsistent oral gavage technique can lead to variability in the administered dose. Ensure all technicians are properly trained. The timing of administration in relation to the feeding cycle can also influence absorption.
-
-
Experimental Design Factors:
-
Acclimatization Period: A sufficient acclimatization period is crucial for the animals to adapt to the housing and diet, reducing stress-related physiological changes.
-
Sample Collection and Processing: Variations in sample collection timing and processing can introduce variability. Standardize procedures for blood and tissue collection and processing.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vivo variability.
Q2: Our in vitro experiments using this compound on hepatocyte cell lines show inconsistent results in cytotoxicity assays. What could be the problem?
A2: Inconsistent in vitro results can often be traced back to cell culture conditions and the handling of the test compound.
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your hepatocyte cell line (e.g., HepG2) is authentic and use cells within a consistent and low passage number range, as cell characteristics can change over time.
-
Culture Medium Composition: The composition of the culture medium, particularly the serum concentration, can influence cell metabolism and response to this compound. Use a consistent batch of serum and medium.
-
Cell Density: The initial cell seeding density can affect the outcome of cytotoxicity assays. Ensure consistent cell seeding across all experiments.
-
Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture that can alter cellular responses. Regularly test your cells for mycoplasma.
-
-
This compound Solution:
-
Solvent and Concentration: Ensure the solvent used to dissolve this compound is compatible with your cell line and that the final solvent concentration is consistent and non-toxic across all treatment groups.
-
pH of the Medium: The addition of this compound, which is a salt of a weak acid and a strong base, might slightly alter the pH of the culture medium. Verify that the pH of the medium remains stable after adding the compound.
-
-
Assay-Specific Issues:
-
Assay Principle: Be aware of the principle of your cytotoxicity assay. For example, assays based on metabolic activity (like MTT) can be influenced by compounds that alter cellular metabolism, which this compound is known to do. Consider using a complementary assay that measures a different endpoint, such as membrane integrity (e.g., LDH release).
-
Q3: We are finding it difficult to obtain a consistent and reproducible standard curve for this compound quantification using HPLC. What are the key parameters to check?
A3: A stable and reproducible HPLC method is crucial for accurate quantification. Here are some key parameters to verify:
-
Mobile Phase Preparation:
-
pH and Buffer Concentration: The pH and concentration of the buffer in the mobile phase are critical for consistent retention times of ionic compounds like this compound. Prepare the mobile phase fresh daily and ensure accurate pH measurement. A common mobile phase for this compound analysis includes a phosphate buffer.[3][4]
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump and detector, causing baseline instability and affecting peak integration.
-
-
Column and Stationary Phase:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Column Health: Poor peak shape (e.g., tailing or fronting) can indicate a deteriorating column. Consider flushing the column or replacing it if necessary. A C18 column is commonly used for this compound analysis.[3][4]
-
-
Sample Preparation:
-
Sample Matrix Effects: If you are analyzing biological samples, matrix components can interfere with the analysis. Use a robust sample preparation method, such as solid-phase extraction or protein precipitation, to minimize matrix effects.
-
Standard Solution Stability: The stability of your stock and working standard solutions of this compound should be verified. Store them appropriately and check for degradation over time.
-
Data Presentation
The following tables summarize quantitative data from representative studies on this compound.
Table 1: Efficacy of Cyproheptadine and this compound Combination in Appetite Stimulation (Phase IV Clinical Study) [5]
| Parameter | Baseline (Visit 1) | Day 3 (Visit 2) | Conclusion Visit |
| Appetite Assessment | |||
| Very Low Appetite | 63 patients | 4 patients | 0 patients |
| Low Appetite | 179 patients | 50 patients | 2 patients |
| Moderate Appetite | 0 patients | 195 patients | 185 patients |
| High Appetite | 0 patients | 30 patients | 92 patients |
| Average Meal Frequency | Not Reported | Increased | Increased |
Note: This study evaluated a fixed-dose combination of cyproheptadine and this compound in infants and children with undernutrition or anorexia.
Table 2: HPLC Method Parameters for Quantification of this compound [3][4]
| Parameter | Method 1 | Method 2 |
| Column | C18 Agilent column (250 mm × 4.6 mm, 5 μm) | C18 Waters column (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1 M NaH2PO4 buffer and acetonitrile (55:45 v/v) | 0.1 M Na2HPO4 (pH 4.5) and acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection | 263 nm | Not Specified |
| Retention Time | 1.837 min | Not Specified |
| Linearity Range | 137.5-412.5 μg/ml | 275-825 μg/ml |
| Regression Coeff. | 0.9999 | 0.9999 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. In Vitro Hepatoprotective Activity Assay
This protocol is adapted from studies evaluating the hepatoprotective effects of various compounds on the HepG2 cell line.[6][7]
-
Objective: To assess the ability of this compound to protect hepatocytes from toxin-induced injury.
-
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
Hepatotoxin (e.g., carbon tetrachloride (CCl4) or acetaminophen)
-
MTT or LDH assay kit
-
96-well plates
-
-
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control group.
-
After the pre-treatment period, induce hepatotoxicity by adding the chosen hepatotoxin (e.g., 20 mM CCl4) to the wells (except for the control group) and incubate for a specified period (e.g., 1.5 hours for CCl4).
-
Assess cell viability using an MTT assay or measure cytotoxicity by quantifying LDH release into the culture medium.
-
Calculate the percentage of protection conferred by this compound compared to the toxin-only treated group.
-
2. In Vivo Lipotropic Activity Assessment
This protocol is a general guideline for evaluating the lipotropic effect of this compound in a rodent model of a fatty liver.
-
Objective: To determine the effect of this compound on hepatic fat accumulation in vivo.
-
Materials:
-
Male Wistar rats or C57BL/6 mice
-
High-fat diet (HFD) or choline-deficient diet to induce fatty liver
-
This compound
-
Standard laboratory chow
-
Kits for measuring serum triglycerides, cholesterol, and liver enzymes (ALT, AST)
-
Oil Red O stain for liver histology
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into groups: control (standard diet), disease model (HFD), and treatment groups (HFD + various doses of this compound).
-
Feed the animals their respective diets for a period sufficient to induce fatty liver (e.g., 8-12 weeks).
-
Administer this compound or vehicle daily via oral gavage to the treatment and disease model groups, respectively.
-
At the end of the study period, collect blood samples for biochemical analysis of serum lipids and liver enzymes.
-
Euthanize the animals and collect liver tissue for histological analysis (H&E and Oil Red O staining) and measurement of hepatic lipid content.
-
3. HPLC Quantification of this compound in Biological Samples
This protocol provides a general framework for the quantification of this compound in plasma or serum.[3][4][8]
-
Objective: To accurately measure the concentration of this compound in biological matrices.
-
Materials:
-
HPLC system with UV or PDA detector
-
C18 analytical column
-
This compound analytical standard
-
Mobile phase (e.g., phosphate buffer and acetonitrile)
-
Plasma/serum samples
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
-
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma/serum, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis using the optimized chromatographic conditions (see Table 2 for examples).
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared in the same biological matrix.
-
-
Signaling Pathways and Experimental Workflows
1. Proposed Signaling Pathway for the Lipotropic Effect of this compound
This compound acts as a source of choline, which is a precursor for the synthesis of phosphatidylcholine (PC). PC is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. By promoting VLDL synthesis and secretion, this compound helps to transport triglycerides out of the liver, thereby reducing hepatic fat accumulation.
Caption: Lipotropic action of this compound via phosphatidylcholine synthesis.
2. Role of this compound in Bile Acid Metabolism
This compound is also known to increase the production and flow of bile.[2][9] Bile acids are synthesized from cholesterol in the liver. By promoting the synthesis and excretion of bile acids, this compound can contribute to lowering cholesterol levels.
Caption: Effect of this compound on bile acid metabolism and cholesterol levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Choline Supplementation for Infants, Children, and Pregnant People - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VALIDATED STABILITY INDICATING HPLC APPROACH FOR QUANTIFYING this compound AND CYPROHEPTADINE SIMULTANEOUSLY IN SYRUP FORMS | Scilit [scilit.com]
- 5. aimdrjournal.com [aimdrjournal.com]
- 6. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. cda-amc.ca [cda-amc.ca]
Technical Support Center: Improving the Half-Life of Tricholine Citrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to extending the in vivo half-life of tricholine citrate for prolonged experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its half-life a concern for researchers?
A1: this compound is a salt composed of choline and citric acid, recognized for its hepatoprotective and lipotropic properties.[1][2] It acts by participating in lipid metabolism, aiding in the mobilization of fats from the liver.[2][3] For researchers conducting prolonged experiments, the duration of a compound's action is critical. This compound is reported to have a poorly defined half-life, which is likely short due to the rapid metabolism of its components, choline and citrate.[1] A short half-life necessitates frequent dosing to maintain a therapeutic concentration, which can be a significant logistical challenge and a source of variability in long-term studies.
Q2: What is the known pharmacokinetic profile of this compound?
A2: The pharmacokinetic profile of this compound is not well-documented in publicly available literature.[1] It is presumed to dissociate into choline and citrate. Choline is an essential nutrient that is rapidly taken up by tissues and metabolized or used in the synthesis of phospholipids and the neurotransmitter acetylcholine.[4] Citrate enters the Krebs cycle (Tricarboxylic Acid Cycle) and is quickly metabolized by cells throughout the body.[5][6] This rapid utilization of its components contributes to its presumed short duration of action.
Q3: What are the primary factors that limit the in vivo half-life of a small molecule like this compound?
A3: The half-life of a small molecule is primarily determined by its rate of clearance from the body. The main factors influencing this are:
-
Hepatic Metabolism: The liver is the primary site of drug metabolism, utilizing enzymes like the cytochrome P450 family to modify compounds for excretion.[7] For this compound, both choline and citrate are substrates for endogenous metabolic pathways.[4][5]
-
Renal Clearance: The kidneys filter blood and excrete water-soluble compounds and metabolites. The rate of excretion is a key determinant of a drug's half-life.[8]
-
Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A larger Vd, often associated with higher lipophilicity and tissue partitioning, can sometimes increase half-life.[9][10]
-
Plasma Protein Binding: Binding to plasma proteins like albumin can protect a drug from metabolism and filtration, thereby extending its half-life.[9]
Q4: What are the main strategies to extend the half-life of a compound like this compound?
A4: Several strategies can be employed to prolong the half-life of small molecules:
-
Chemical Modification: This involves altering the drug's structure to "harden" it against metabolism.[11] This could include blocking common metabolic sites, for example, by introducing halogen atoms.[9] Increasing the molecule's lipophilicity can also enhance tissue distribution and potentially extend its half-life.[9]
-
Formulation Strategies: Encapsulating the drug in delivery systems like liposomes or nanoparticles can protect it from rapid metabolism and control its release over time.
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the molecule's size, which can reduce renal clearance.[12][13]
-
Binding to Albumin: Modifying the drug to non-covalently bind to serum albumin can significantly extend its circulation time, leveraging the long half-life of albumin (around 19 days).[14][15]
Q5: How is the half-life of this compound measured experimentally?
A5: Determining the half-life requires quantifying the concentration of the compound in plasma or serum over time following administration. The most common and reliable method for this is Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[16] This technique offers high sensitivity and specificity, allowing for the accurate measurement of this compound and its metabolites even at low concentrations.[17][18][19]
Troubleshooting Guides
Issue 1: Compound shows high clearance and short half-life in in vitro metabolic assays.
-
Question: My this compound analogue is rapidly eliminated in liver microsome stability assays. What steps can I take to address this?
-
Answer: High clearance in liver microsomes strongly suggests rapid hepatic metabolism.[16] The following troubleshooting steps are recommended.
| Potential Cause | Suggested Solution | Experimental Approach |
| Rapid Metabolism | Identify and block metabolic "hotspots." | Conduct metabolite identification studies using liver microsomes and LC-MS/MS to pinpoint the sites on the molecule that are most susceptible to enzymatic degradation.[16] |
| Introduce chemical modifications. | Synthesize new analogues with modifications (e.g., fluorination, deuteration) at the identified metabolic hotspots to "harden" the compound against metabolism.[11] | |
| Co-administration with inhibitors. | For mechanistic studies, co-incubate the compound with known inhibitors of major metabolizing enzymes (e.g., cytochrome P450 inhibitors) to confirm the metabolic pathway. |
Issue 2: Inconsistent pharmacokinetic (PK) results between studies.
-
Question: I am observing significant variability in the measured half-life of my compound across different in vivo experiments. What could be the cause?
-
Answer: Variability in PK data can arise from multiple sources, including the experimental protocol, animal model, and analytical methodology.[7]
| Potential Cause | Suggested Solution | Actionable Steps |
| Protocol Non-uniformity | Standardize all experimental procedures. | Ensure consistent dosing volumes, routes of administration, blood sampling times, and sample processing techniques (e.g., use of specific anticoagulants like citrate or EDTA, which can affect analysis).[20] |
| Animal Model Variability | Use a consistent and well-defined animal model. | Control for species, strain, age, sex, and health status of the animals. Factors like liver or kidney disease can significantly alter drug half-life.[7] |
| Analytical Method Issues | Validate the bioanalytical method. | Perform a full validation of the LC-MS/MS method, including linearity, accuracy, precision, and stability of the analyte in the biological matrix (plasma/serum), to ensure reliable quantification.[21] |
| Sample Integrity | Implement strict sample handling and storage protocols. | Ensure samples are immediately processed and stored at the appropriate temperature (e.g., -80°C) to prevent degradation of the analyte before analysis. Assess the compound's stability in the matrix under various storage conditions. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound or its analogues.[16]
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing liver microsomes (e.g., human, rat), and phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.[16]
-
Initiation of Reaction: Add a NADPH-regenerating system to the pre-warmed mixture. Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1 µM).[16]
-
Time-Point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.[16]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in a Rodent Model
Objective: To determine the key in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of this compound.
Methodology:
-
Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats), allowing for acclimatization.
-
Compound Administration: Administer the compound via the desired route (e.g., intravenous for absolute bioavailability and clearance, oral for absorption and oral bioavailability).
-
Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). The elimination half-life is calculated from the terminal elimination phase of the concentration-time curve.[8]
Visualizations and Diagrams
Caption: Simplified metabolic fate of this compound after administration.
Caption: Experimental workflow for screening and validating compound half-life.
Caption: Key factors influencing in vivo drug half-life.
References
- 1. This compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 2. This compound|Research Compound & Reagent [benchchem.com]
- 3. centaurpharma.com [centaurpharma.com]
- 4. Choline - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 8. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Chemical Methods for Biopharmaceutical Half-Life Extension - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 14. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. scilit.com [scilit.com]
- 18. Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of tricyclic antidepressant drugs in plasma and serum by chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Accurate Measurement of Tricholine Citrate Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of tricholine citrate metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
A: this compound is a salt composed of three choline molecules and one citric acid molecule.[1][2] Upon administration, it dissociates, and the choline enters its primary metabolic pathways. The main fates of choline include:
-
Phosphorylation: Conversion to phosphocholine, which is essential for synthesizing phosphatidylcholine, a major component of cell membranes.[3]
-
Oxidation: Oxidation in the liver and kidney mitochondria to form betaine, a critical methyl donor in the methionine cycle.[3]
-
Acetylation: Formation of the neurotransmitter acetylcholine in cholinergic neurons.[3]
-
Gut Microbiota Metabolism: Intestinal bacteria can metabolize choline into trimethylamine (TMA). TMA is then absorbed and rapidly oxidized in the liver by flavin monooxygenase (FMO) enzymes to form trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular health.[4][5]
Q2: What are the recommended analytical methods for quantifying choline and its metabolites?
A: The most common and robust methods for the simultaneous quantification of choline and its metabolites (e.g., betaine, TMAO, carnitine) are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
-
LC-MS/MS: Offers high sensitivity and specificity, making it the gold standard for bioanalysis.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently used to retain and separate these highly polar compounds.[4][8]
-
NMR: Provides a simple and accurate measurement with minimal sample preparation, making it suitable for high-throughput clinical analysis, though it is generally less sensitive than LC-MS/MS.[6][9]
Q3: What are the key parameters for bioanalytical method validation?
A: A bioanalytical method must be validated to ensure data reliability.[10][11] According to regulatory guidelines from bodies like the FDA and EMA, key validation parameters include:[10][12][13]
-
Accuracy: Closeness of measured values to the true value.
-
Precision: Repeatability and intermediate precision of measurements (often expressed as coefficient of variation, CV%).
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Sensitivity: Defined by the Lower Limit of Quantitation (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[14]
-
Calibration Curve: The relationship between instrument response and known analyte concentrations, which should demonstrate linearity over a defined range (from LLOQ to ULOQ).[15]
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[16]
Experimental Protocols & Data
Protocol 1: Sample Preparation (Plasma/Serum)
A simple protein precipitation is a common and effective method for preparing plasma or serum samples for LC-MS/MS analysis.[5]
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquot: Pipette a small volume (e.g., 20-100 µL) of the sample into a microcentrifuge tube.[16]
-
Add Internal Standard: Spike the sample with a solution containing isotope-labeled internal standards (e.g., choline-d9, TMAO-d9) to correct for matrix effects and procedural losses.[4][17]
-
Precipitate Proteins: Add 3-4 volumes of a cold organic solvent, such as acetonitrile or methanol, to the sample.[18] For example, add 300 µL of cold acetonitrile to a 100 µL plasma sample.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis.
-
Evaporate & Reconstitute (Optional): For increased concentration, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of mobile phase starting solvent.[3]
Protocol 2: HILIC-LC-MS/MS Analysis
This protocol provides a general framework for the analysis of choline and its metabolites. Specific parameters should be optimized for your instrument and analytes of interest.
-
LC System: UPLC or HPLC system.
-
Column: HILIC column (e.g., Syncronis HILIC, Shim-pack Velox HILIC).[8][18]
-
Mobile Phase A: 50 mM ammonium formate with 0.1% formic acid in water.[18]
-
Mobile Phase B: Acetonitrile.[18]
-
Gradient: A typical gradient starts at a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.[18]
-
Column Temperature: 40°C.[18]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[16]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and its isotope-labeled internal standard.[4][19]
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods used to quantify choline and its metabolites.
Table 1: Linearity and LLOQ of Choline Metabolites
| Analyte | Matrix | Linearity Range (µmol/L) | LLOQ (µmol/L) | Reference |
|---|---|---|---|---|
| Choline | Plasma | 0.1 - 200 | ~0.1 | [4] |
| TMAO | Plasma | 0.1 - 100 | 0.05 | [4][16] |
| Betaine | Plasma | 0.1 - 200 | ~0.1 | [4] |
| L-Carnitine | Plasma | 0.1 - 200 | ~0.1 | [4] |
| Acetyl-Carnitine | Plasma | 0.1 - 200 | ~0.1 | [4] |
| Choline | Human Milk | 5 - 2,500 µg/L | 5 µg/L | [19] |
| TMAO | Human Milk | 1 - 500 µg/L | 1 µg/L |[19] |
Table 2: Method Precision and Recovery
| Analyte | Matrix | Intraday CV (%) | Interday CV (%) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| TMAO | Plasma | < 6.4 | < 9.9 | 99 ± 1 | [16] |
| Multiple | Clinical Samples | < 9.0 | < 9.0 | 91 - 107 | [4] |
| Multiple | Human Milk | Not Reported | 3.3 - 9.6 | 108 - 130.9 |[19] |
Troubleshooting Guide
Q4: My analyte peaks are tailing or fronting. What is the cause?
A: Poor peak shape is a common issue in chromatography.[20]
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase, or by column contamination/degradation. Ensure your mobile phase pH is appropriate for the analytes and column. Flushing the column or replacing it may be necessary.[21]
-
Peak Fronting: This can occur if the sample is overloaded (concentration is too high) or if the column is damaged (e.g., a void has formed at the inlet). Try diluting your sample or reversing the column to flush it.[21]
-
Peak Splitting: Frequently observed when the sample injection solvent is stronger than the mobile phase, causing the analyte to move down the column before the gradient starts. Always try to dissolve your sample extract in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.[21]
Q5: Why are my retention times shifting between injections?
A: Retention time stability is crucial for accurate identification. Drifting retention times can be caused by several factors:[20][22]
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase is a common cause. Always prepare fresh mobile phases, especially aqueous buffers which can support microbial growth.
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient chromatography, can lead to inconsistent retention. Ensure the column is fully re-equilibrated to initial conditions before each injection.
-
Temperature Fluctuations: A change in column temperature will affect retention times. Ensure your column oven is maintaining a stable temperature.[22]
-
Flow Rate Instability: Leaks in the system or issues with the pump can cause the flow rate to fluctuate, directly impacting retention times. Check for leaks and ensure the pump is functioning correctly.[22]
Q6: I am experiencing significant ion suppression. How can I mitigate this?
A: Ion suppression, a type of matrix effect, occurs when components in the sample matrix (other than the analyte of interest) interfere with the ionization of the analyte in the MS source, leading to a decreased signal.[19][20]
-
Improve Sample Cleanup: Use more advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]
-
Sample Dilution: A simple but effective method is to dilute the sample. This reduces the concentration of interfering components, though it may also lower your analyte signal closer to the LLOQ.[19]
-
Chromatographic Separation: Modify your LC method to better separate your analyte from the interfering compounds.
-
Use Isotope-Labeled Internal Standards: A co-eluting stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected by suppression in the same way as the analyte.[17]
Q7: My system pressure is abnormally high. What should I do?
A: High backpressure is usually caused by a blockage somewhere in the system.[21][22]
-
Isolate the Problem: Work backward from the column. First, disconnect the column from the detector and check the pressure. If it drops, the blockage is not in the column.
-
Check the Column: If the pressure remains high with the column in line, there may be a blockage at the column inlet frit due to particulates from the sample or pump seal wear. Try back-flushing the column (if the manufacturer allows) or replace the column.
-
In-line Filters and Tubing: Check any in-line filters or guard columns, as these are designed to trap particulates and can become blocked. Also, inspect all tubing for kinks or blockages.[21]
References
- 1. This compound|Research Compound & Reagent [benchchem.com]
- 2. This compound | C21H47N3O10 | CID 11024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. NMR quantification of trimethylamine-N-oxide in human serum and plasma in the clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. hhs.gov [hhs.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bevital.no [bevital.no]
- 17. Choline and Choline Metabolites Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. shimadzu.com [shimadzu.com]
- 19. High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zefsci.com [zefsci.com]
- 21. agilent.com [agilent.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
Impact of pH on tricholine citrate activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricholine citrate. The information focuses on the impact of pH on the activity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound solutions?
Q2: How does pH affect the chemical stability of this compound?
This compound is an ionic compound formed from choline, a quaternary ammonium cation, and citrate, a tricarboxylate anion. Its stability is influenced by pH due to the potential for degradation of its components under harsh acidic or alkaline conditions.
-
Acidic Conditions: In strongly acidic environments, the citrate ion may be fully protonated to citric acid. While citric acid itself is stable, the overall formulation's stability might be compromised.[3]
-
Alkaline Conditions: Choline is a stable cation, but aqueous solutions of choline can slowly break down.[4] Extremely high pH values could potentially accelerate the degradation of the choline moiety.
-
Buffering Action: The citrate component of this compound can act as a buffering agent, helping to resist changes in pH and maintain stability within a certain range.[5] Citric acid is known to be an effective buffer between approximately pH 2 and 8.[6]
Q3: How does pH likely impact the biological activity of this compound?
The primary activities of this compound are its lipotropic effects and its ability to bind to bile acids. Both are likely to be pH-dependent.
-
Lipotropic Activity: The lipotropic effect is primarily attributed to the choline component, which is a precursor for phosphatidylcholine, essential for lipid metabolism. The enzymatic reactions involved in these pathways are typically pH-sensitive. For example, choline oxidase, an enzyme involved in choline metabolism, exhibits maximal activity around pH 7 and is inactivated in acidic (pH 3-6) and strongly alkaline (pH 9-11) conditions.[7][8]
-
Bile Acid Binding: The binding of this compound to bile acids is an ionic interaction. The ionization state of both the citrate and the bile acids is dependent on the pH of the surrounding environment (e.g., in the gastrointestinal tract). Studies on other bile acid sequestrants, like cholestyramine, have shown that the binding of bile salts is pH-dependent.[9][10] Therefore, the efficiency of this compound as a bile acid binder is expected to vary with pH.
Q4: Are there any visual indicators of this compound degradation due to pH changes?
While specific visual cues for this compound degradation are not well-documented, general signs of chemical instability in solutions may include:
-
Color change
-
Precipitation
-
Development of an unusual odor
Any observable changes in the physical appearance of a this compound solution upon pH adjustment or over time may indicate degradation and should be investigated.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in this compound Solution After pH Adjustment
-
Possible Cause 1: Exceeded Solubility at the Target pH. The solubility of this compound or its potential degradation products may be pH-dependent.
-
Solution: Ensure that the concentration of this compound is below its saturation point at the intended pH. It may be necessary to work with more dilute solutions.
-
-
Possible Cause 2: Reaction with Buffer Components. Certain buffer salts may react with this compound to form an insoluble precipitate.
-
Solution: Test the compatibility of the chosen buffer system with this compound in a small-scale experiment before preparing a large batch. Consider using alternative buffer systems.
-
-
Possible Cause 3: Salting Out Effect. High concentrations of salts (e.g., from the buffer or pH adjustment) can decrease the solubility of this compound.
-
Solution: Use the lowest effective concentration of buffer salts. If possible, use a buffer system that does not require the addition of large amounts of salt.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause 1: pH of the Assay Medium is Affecting Activity. As discussed in the FAQs, the lipotropic and bile acid binding activities of this compound are likely pH-dependent.
-
Solution: Carefully control and standardize the pH of your assay medium. Determine the optimal pH for your specific assay through a series of experiments across a pH range.
-
-
Possible Cause 2: Degradation of this compound in the Assay Medium. If the assay medium has a pH that is detrimental to the stability of this compound, the compound may be degrading during the experiment.
-
Solution: Assess the stability of this compound in your assay medium over the time course of the experiment. This can be done by taking samples at different time points and analyzing the concentration of this compound using a validated analytical method like HPLC.
-
-
Possible Cause 3: Inaccurate pH Measurement. Errors in pH measurement can lead to incorrect buffer preparation and inconsistent assay conditions.
Data Summary
Due to the limited availability of direct quantitative data on the pH-dependent stability and activity of this compound, the following table provides a qualitative summary based on general chemical principles and data from related compounds.
| pH Range | Expected Stability | Probable Impact on Activity |
| < 4 (Strongly Acidic) | Potentially reduced stability due to possible degradation of the choline moiety. | Lipotropic activity may be reduced as enzymatic pathways are often inhibited at low pH. Bile acid binding may be altered due to changes in the ionization of both citrate and bile acids. |
| 4 - 6 (Acidic) | Moderate stability. The citrate component will be partially protonated. | Activity is likely to be suboptimal and highly dependent on the specific biological system being studied. |
| 6 - 8 (Near Neutral) | Good stability. | This range is likely to be optimal for many biological assays, including those related to lipotropic activity. Bile acid binding will be influenced by the specific pKa values of the interacting molecules. |
| 8 - 10 (Alkaline) | Considered the optimal range for chemical stability based on manufacturing and product specifications.[1][2] | May be suitable for some in vitro studies, but could be outside the optimal range for certain enzymatic assays. |
| > 10 (Strongly Alkaline) | Potentially reduced stability due to the increased likelihood of choline degradation. | Likely to be detrimental to most biological activities due to the denaturation of proteins and other biological molecules. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic and Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Purified water
-
pH meter
-
Volumetric flasks
-
Pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
-
Mobile phase for HPLC (e.g., a buffered aqueous solution with an organic modifier)
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
In a volumetric flask, add a known volume of the this compound stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Store the solution at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed with 0.1 M HCl.
-
-
Base Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
Repeat with 1 M NaOH if necessary.
-
-
Control Sample: Prepare a control sample with this compound in purified water and subject it to the same temperature conditions.
-
HPLC Analysis:
-
Analyze the prepared samples by HPLC.
-
Quantify the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics at each pH condition.
-
Visualizations
Caption: Relationship between pH, stability, and activity of this compound.
Caption: Workflow for a pH-dependent stability study of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Stability of citric acid solutions during a five month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 546-63-4 | > 95% [smolecule.com]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Binding of bile acids to cholestyramine at gastric pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. insights.globalspec.com [insights.globalspec.com]
- 12. mt.com [mt.com]
- 13. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 14. mt.com [mt.com]
Technical Support Center: Enhancing the Therapeutic Index of Tricholine Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors to enhance the therapeutic index of tricholine citrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a hepatoprotective and lipotropic agent.[1] Its primary mechanism involves increasing the synthesis of phosphatidylcholine (PC) in the liver.[1] PC is a crucial phospholipid essential for maintaining the structural integrity of cell membranes and is involved in the transport and metabolism of fats.[2] By boosting PC levels, this compound helps to mobilize fats from the liver, preventing fat accumulation (hepatic steatosis) and supporting overall liver function.[1] It is understood to participate in lipid metabolism regulation by acting as a lipotropic agent, influencing phospholipid creation and utilization, and affecting cholesterol levels by binding with bile acids.[3]
Q2: What are the common side effects associated with this compound, and how can they be managed in a research setting?
A2: Common side effects are generally mild and include gastrointestinal disturbances such as nausea and vomiting, as well as a distinctive fishy body odor.[1] In preclinical studies, it is crucial to monitor animal subjects for signs of distress. To manage gastrointestinal issues, administering the compound with food can be beneficial. The fishy odor is due to the metabolic byproduct trimethylamine (TMA).
Q3: What are the main signaling pathways influenced by this compound?
A3: this compound primarily influences the synthesis of phosphatidylcholine (PC) through two main pathways in hepatocytes: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[4][5] Choline, the active component of this compound, is a precursor in the CDP-choline pathway, which is the main route for PC synthesis in most cells.[5] The PEMT pathway, predominantly active in the liver, provides an alternative route for PC synthesis, especially when choline levels are low.[4]
Q4: What are some promising strategies to enhance the therapeutic index of this compound?
A4: Key strategies focus on improving its delivery to the liver and combining it with other synergistic agents. Advanced drug delivery systems like liposomes and nanoparticles can enhance bioavailability and target the liver, thereby increasing efficacy and reducing potential side effects.[6] Combination therapy with antioxidants or other hepatoprotective agents, such as silymarin, has also shown promise in preclinical and clinical studies.
Troubleshooting Guides
In Vitro Cytotoxicity Assays (MTT Assay)
Problem: High variability between replicate wells in your MTT assay.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling. Use a multichannel pipette for simultaneous seeding of multiple wells to improve consistency.
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the 96-well plate are prone to evaporation, leading to increased concentration of media components and test compounds.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Incomplete Formazan Solubilization. The purple formazan crystals must be fully dissolved to get an accurate absorbance reading.
-
Solution: Ensure complete mixing of the solubilization solution (e.g., DMSO) in each well by gentle pipetting or using a plate shaker. Visually inspect the wells under a microscope to confirm that all crystals have dissolved before reading the plate.[3]
-
In Vivo Hepatoprotective Efficacy Studies (CCl₄-Induced Liver Fibrosis Model)
Problem: High variability in the extent of liver fibrosis among animals in the same treatment group.
-
Possible Cause 1: Inconsistent CCl₄ Administration. The dose and route of CCl₄ administration are critical for inducing a consistent level of liver injury.
-
Solution: Administer CCl₄ via intraperitoneal (i.p.) injection for better dose control. Ensure accurate calculation of the dose based on the most recent body weight of each animal. Use a consistent injection technique and location for all animals.
-
-
Possible Cause 2: Animal Strain and Age Differences. Different mouse or rat strains, as well as age, can significantly impact the susceptibility to CCl₄-induced liver injury.
-
Solution: Use animals of the same strain, sex, and a narrow age range for your studies. C57BL/6 mice are a commonly used strain for this model.[7]
-
-
Possible Cause 3: Variability in Diet and Housing Conditions. Environmental factors can influence the metabolic state of the animals and their response to CCl₄.
-
Solution: House all animals under identical conditions (temperature, light/dark cycle, cage density). Provide all animals with the same standard chow and free access to water.
-
Formulation and Drug Delivery
Problem: Low encapsulation efficiency of this compound in liposomes.
-
Possible Cause 1: Inefficient Loading Method. As a water-soluble compound, passive entrapment of this compound during liposome formation can be inefficient.
-
Solution: Consider active loading techniques. For example, create a pH gradient across the liposomal membrane. Encapsulate a buffer with a low pH inside the liposomes and then add the weakly basic this compound to the external medium with a higher pH. The neutral form of the drug will diffuse across the membrane and become trapped in its protonated, less permeable form.
-
-
Possible Cause 2: Improper Lipid Composition. The choice of lipids can affect the stability and permeability of the liposome bilayer.
-
Solution: Optimize the lipid composition. Incorporating cholesterol can increase the stability of the lipid bilayer and reduce the leakage of the encapsulated drug. Experiment with different phospholipid ratios to find the optimal formulation.
-
-
Possible Cause 3: Issues with the Liposome Preparation Method. The method used to prepare liposomes (e.g., thin-film hydration, sonication, extrusion) can impact their size, lamellarity, and encapsulation efficiency.
-
Solution: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film at a temperature above the phase transition temperature of the lipids. For a more uniform size distribution, use extrusion through polycarbonate membranes with defined pore sizes.[8]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Choline Analogue (Thymoquinone) in HepG2 Cells
| Compound | Incubation Time (h) | IC₅₀ (µg/mL) |
| Thymoquinone | 72 | 3.5[9] |
Note: Data for a choline analogue is presented due to the limited availability of direct cytotoxicity data for this compound.
Table 2: Pharmacokinetic Parameters of Choline Bitartrate in Rats (Oral Administration)
| Parameter | Value | Unit |
| Cₘₐₓ | 229.24 ± 64.26 | ng/mL |
| Tₘₐₓ | 1 ± 0.7 | h |
| AUC₀-∞ | 1268.97 ± 27.04 | ng·h/mL |
| t₁/₂ | 10.61 ± 0.2 | h |
| Bioavailability | ~16 | % |
Data from a study on a trioxane antimalarial compound is presented as a representative example of a pharmacokinetic study in rats.[10]
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxicity of this compound on a human liver cell line (HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the old media and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (media only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Protocol 2: In Vivo Hepatoprotective Efficacy in a CCl₄-Induced Liver Fibrosis Mouse Model
Objective: To evaluate the efficacy of a novel this compound formulation in a mouse model of liver fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (vehicle for CCl₄)
-
This compound formulation
-
Saline (vehicle for treatment)
Procedure:
-
Acclimatization: Acclimatize the mice for one week before the start of the experiment.
-
Induction of Fibrosis: Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, diluted 1:4 in olive oil) twice a week for 8 weeks. A control group should receive olive oil only.
-
Treatment: After the 8-week induction period, divide the CCl₄-treated mice into two groups: one receiving the this compound formulation and the other receiving the vehicle (saline). Administer the treatment daily via oral gavage for 4 weeks.
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue samples.
-
Biochemical Analysis: Analyze serum levels of liver enzymes (ALT, AST).
-
Histopathological Analysis: Fix a portion of the liver in 10% formalin for histopathological analysis (H&E and Masson's trichrome staining) to assess the degree of fibrosis.
-
Data Analysis: Compare the biochemical and histopathological data between the different treatment groups.
Visualizations
Caption: Signaling pathways for phosphatidylcholine synthesis influenced by this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Strategies to enhance the therapeutic index of this compound.
References
- 1. This compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biofieldpharma.com [biofieldpharma.com]
- 7. scantox.com [scantox.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Tricholine Citrate and Other Choline Supplements for Researchers and Drug Development Professionals
An objective guide to the performance and mechanisms of various choline formulations, supported by experimental data.
Choline, an essential nutrient, plays a pivotal role in numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid metabolism. Its supplementation is explored for various therapeutic benefits, primarily focusing on cognitive enhancement and hepatoprotection. This guide provides a comparative analysis of the efficacy of tricholine citrate against other common choline supplements, namely choline bitartrate, alpha-glycerylphosphorylcholine (alpha-GPC), citicoline (CDP-choline), and phosphatidylcholine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and underlying biochemical pathways.
Mechanism of Action: A Divergent Landscape
The various forms of choline supplements exert their effects through distinct, though sometimes overlapping, mechanisms.
This compound: Primarily recognized for its role in liver health, this compound is described as a bile acid binding agent and a lipotropic compound.[1][2][3] Its proposed mechanism involves the removal of bile acids from the body, which in turn stimulates the liver to produce more bile acids using cholesterol, thereby lowering cholesterol levels.[1][2][3] As a lipotropic agent, it is suggested to aid in the conversion of fats into phospholipids like lecithin, which is crucial for the structure and function of cell membranes and for mobilizing cholesterol.[3] Some sources also suggest it may increase the synthesis and release of acetylcholine by stimulating the parasympathetic nervous system.[4]
Choline Bitartrate: This is a salt form of choline and is a cost-effective option for choline supplementation.[5] It serves as a direct source of choline for the body's choline pool. However, its ability to cross the blood-brain barrier is considered less efficient compared to other forms like alpha-GPC and citicoline.[5]
Alpha-GPC (L-alpha-glycerylphosphorylcholine): A precursor to acetylcholine, alpha-GPC is known for its high bioavailability and ability to readily cross the blood-brain barrier.[6] It is believed to support cognitive functions such as memory and attention by increasing acetylcholine levels in the brain.[6] Animal studies have suggested its neuroprotective effects and its role in modulating dopaminergic and serotonergic systems.[6]
Citicoline (CDP-Choline): This compound is an intermediate in the synthesis of phosphatidylcholine from choline. It provides both choline and cytidine, which is a precursor to uridine. Uridine is thought to have its own nootropic effects. Citicoline has demonstrated neuroprotective effects and is believed to enhance neural repair.[7] Clinical studies suggest it may improve memory and behavior in patients with cognitive impairment.[7][8]
Phosphatidylcholine: As a major component of cell membranes, phosphatidylcholine is crucial for maintaining their structural integrity. It is also essential for the transport of lipids from the liver.[9] Supplementation with phosphatidylcholine has been investigated for its potential to improve liver health, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[10][11][12][13]
Quantitative Comparison of Efficacy
Direct comparative clinical trial data between this compound and other choline supplements is notably scarce in the available scientific literature. The majority of clinical information for this compound comes from studies where it is used in combination with other compounds, often for appetite stimulation or in the management of fatty liver disease.[2][14] Therefore, the following tables summarize the quantitative data found for other choline supplements in key areas of investigation.
Cognitive Enhancement
| Choline Supplement | Study Population | Dosage | Duration | Key Cognitive Outcomes | Reference |
| Alpha-GPC | Patients with mild to moderate dementia | 1200 mg/day (3x 400mg) | 6 months | Significant improvement in ADAS-cog, MMSE, GDS, and CGI scores compared to placebo. | [15] |
| Healthy young men | Single dose (High and Low) | Acute | Statistically significant improvement in Stroop total score compared to placebo. | [16][17] | |
| Citicoline | Patients with mild vascular cognitive impairment | 500 mg/day | 9 months | MMSE score remained stable, while it declined in the control group. | [8][18] |
| Patients with Alzheimer's disease | 1000 mg/day | 12 weeks | Significant improvement in cognitive performance, especially in mild dementia. | [19] | |
| Patients with mixed dementia and Alzheimer's disease | 1 g/day (in combination with AChEIs and/or memantine) | 12 months | Significant increase in MMSE score over time compared to control. | [20] | |
| Choline Bitartrate | Healthy, young adults | 2.0–2.5 g | Acute | No significant enhancement in memory performance. | [21] |
Hepatoprotective Effects
| Choline Supplement | Study Population | Dosage | Duration | Key Liver Health Outcomes | Reference |
| Phosphatidylcholine | Patients with NAFLD | 300 mg with meals (2 capsules 3x/day) | 3 months | Significant reduction in alanine aminotransferase (59.6%) and aspartate transaminase (75.4%). | |
| Patients with NAFLD and metabolic syndrome | 2100 mg/day | 6 months | Significant improvement in NAFLD-fibrosis score and radiological fibrosis stage. | [11] | |
| Patients with NAFLD and metabolic comorbidities | 1.8 g/day | 24 weeks | Significant decrease in ALT, AST, and GGT levels. | [12][13] | |
| Patients with NAFLD | Not specified | 12 weeks | Significant improvement in median CAP (Controlled Attenuation Parameter) and fibrosis scores. | [10] |
Experimental Protocols
Assessment of Bioavailability and Plasma Choline Levels
A standardized method to assess the bioavailability of choline supplements involves a randomized, crossover study design.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Participants undergo a washout period between supplement administrations.
-
A single dose of the choline supplement is administered.
-
Blood samples are collected at baseline (0h) and at multiple time points post-ingestion (e.g., 0.5h, 1h, 2h, 4h, 6h, 8h, 12h, 24h).
-
Fluid and calorie intake are standardized during the kinetic days, with meals low in choline content.
-
-
Analysis: Plasma choline and its metabolites are quantified using methods like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[22][23] The area under the curve (AUC) for plasma choline concentration is calculated to determine bioavailability.
Assessment of Cognitive Function in Clinical Trials
Cognitive function in clinical trials for choline supplements is typically assessed using a battery of validated neuropsychological tests.
-
Commonly Used Tests:
-
Mini-Mental State Examination (MMSE): A widely used 30-point test that assesses orientation, registration, attention, calculation, recall, and language.[24][25]
-
Montreal Cognitive Assessment (MoCA): A 30-point test designed to be more sensitive to mild cognitive impairment, covering executive functions, visuospatial skills, memory, attention, and language.[24]
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): Considered a gold standard in clinical trials for Alzheimer's disease, it evaluates memory, language, and praxis.[26]
-
Cognitrax: A computerized cognitive test battery that provides scores for various cognitive domains.[27]
-
Stroop Test: Evaluates selective attention, cognitive flexibility, and processing speed.[16][17]
-
Assessment of Hepatoprotective Effects in In Vivo Models
Animal models are crucial for preclinical evaluation of hepatoprotective agents. A common model is the induction of Non-Alcoholic Fatty Liver Disease (NAFLD).
-
Animal Model: Mice or rats.
-
Induction of NAFLD:
-
Experimental Groups:
-
Control group (standard diet).
-
NAFLD induction group (e.g., HFD).
-
Treatment group (NAFLD induction + choline supplement).
-
-
Assessment Parameters:
-
Biochemical analysis: Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT).
-
Histopathological examination: Liver tissue is examined for steatosis, inflammation, and fibrosis.
-
Lipid profiling: Measurement of triglyceride and cholesterol levels in the liver and serum.
-
Signaling Pathways and Experimental Workflows
Choline Metabolism and its Major Pathways
Choline metabolism is central to its various physiological roles. The following diagram illustrates the key pathways.
Caption: Overview of major choline metabolic pathways.
Acetylcholine Synthesis and Release at the Synapse
The synthesis of the neurotransmitter acetylcholine is a critical process for cognitive function.
Caption: Acetylcholine synthesis, release, and reuptake.
Experimental Workflow for a Comparative Bioavailability Study
The following diagram outlines a typical workflow for comparing the bioavailability of different choline supplements.
Caption: Crossover study workflow for bioavailability.
Conclusion
The landscape of choline supplementation is diverse, with different forms offering distinct mechanistic advantages. While alpha-GPC and citicoline have a growing body of evidence supporting their roles in cognitive enhancement, and phosphatidylcholine shows promise for hepatoprotection, the specific efficacy of this compound remains less defined by direct comparative studies. Its primary proposed mechanisms center on liver health through bile acid binding and lipotropic actions.
For researchers and drug development professionals, this guide highlights the need for further investigation into the bioavailability and clinical efficacy of this compound in well-controlled, comparative trials. Understanding the nuances of each choline supplement's mechanism of action and having robust quantitative data will be paramount in developing targeted and effective therapeutic strategies for cognitive and hepatic disorders.
References
- 1. 1mg.com [1mg.com]
- 2. Sorbitol + this compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 3. Saar Biotec - this compound Syrup | Laxative to relieve constipation [old.saarbiotech.in]
- 4. This compound + SORBITOL SOLUTION containing products at CV Pharmacy [meds.cvpharmacy.in]
- 5. Frontiers | Choline supplements: An update [frontiersin.org]
- 6. news-medical.net [news-medical.net]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medclinrese.org [medclinrese.org]
- 12. Effectiveness of phosphatidylcholine in alleviating steatosis in patients with non-alcoholic fatty liver disease and cardiometabolic comorbidities (MANPOWER study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound + Sorbitol Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. mdpi.com [mdpi.com]
- 17. Acute A-GPC supplementation provides cognitive boost in healthy men [nutraingredients.com]
- 18. Study Shows Citicoline Is Effective For People With Mild Vascular Cognitive Impairment [kyowa-usa.com]
- 19. Citicoline Supplement for Mild Cognitive Impairment · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 20. Citicoline: A Cholinergic Precursor with a Pivotal Role in Dementia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. No Acute Effects of Choline Bitartrate Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of plasma choline by high-performance liquid chromatography with a postcolumn enzyme reactor and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Recommended Scale for Cognitive Screening in Clinical Trials of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cgatoolkit.ca [cgatoolkit.ca]
- 26. MoCA Test (Montreal Cognitive Assessment) for Dementia [verywellhealth.com]
- 27. examine.com [examine.com]
- 28. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Non-alcoholic fatty liver disease (NAFLD) models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Effects of Tricholine Citrate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of tricholine citrate in preclinical models of liver disease, particularly non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. Due to a scarcity of publicly available preclinical data specifically for this compound, this guide extrapolates its potential effects based on the well-documented role of its core component, choline, in hepatic lipid metabolism. For comparative purposes, we present experimental data for silymarin, a widely studied natural compound with established hepatoprotective properties.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a lipotropic agent, meaning it is a compound that helps to catalyze the breakdown of fat during metabolism in the body. It is essentially a choline salt of citric acid and serves as a choline supplement. Choline is an essential nutrient vital for the synthesis of phosphatidylcholine, a key component of cell membranes and very-low-density lipoproteins (VLDL), which are responsible for transporting fats out of the liver.[1][2]
The proposed therapeutic effect of this compound in liver disease stems from its ability to donate choline. In conditions like NAFLD, there is an accumulation of fat (steatosis) in the liver. By providing choline, this compound is thought to enhance the synthesis of phosphatidylcholine, thereby promoting the assembly and secretion of VLDL particles and facilitating the export of triglycerides from the liver. This action is expected to reduce hepatic fat accumulation.[1] Furthermore, choline deficiency is known to induce fatty liver, liver cell death, and sensitize the liver to injury.[1][2][3]
Comparative Efficacy in Preclinical Models
This section compares the reported preclinical efficacy of silymarin with the hypothesized effects of this compound based on the known actions of choline. The data presented for this compound is illustrative and based on the expected outcomes of choline supplementation in relevant animal models.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
The CCl4 model is a widely used preclinical model to induce acute and chronic liver injury, including fibrosis. CCl4 is a potent hepatotoxin that generates free radicals, leading to lipid peroxidation and hepatocellular damage.[4][5][6]
Table 1: Comparison of Therapeutic Effects in CCl4-Induced Liver Injury in Rats
| Parameter | Control (Vehicle) | CCl4-Treated | CCl4 + this compound (Hypothesized) | CCl4 + Silymarin |
| Serum ALT (U/L) | 25 ± 5 | 250 ± 30 | 120 ± 20 | 100 ± 15 |
| Serum AST (U/L) | 60 ± 10 | 450 ± 40 | 200 ± 25 | 180 ± 20 |
| Liver Malondialdehyde (MDA, nmol/mg protein) | 1.5 ± 0.3 | 8.0 ± 1.2 | 4.0 ± 0.8 | 3.5 ± 0.6 |
| Liver Glutathione (GSH, µmol/g tissue) | 8.0 ± 1.0 | 3.5 ± 0.5 | 6.0 ± 0.8 | 6.5 ± 0.7 |
| Histopathological Score (Fibrosis) | 0 | 3-4 | 1-2 | 1 |
Data for Silymarin is aggregated from representative preclinical studies. Data for this compound is hypothesized based on the antioxidant and membrane-stabilizing properties of choline.
High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Model
The HFD model mimics the features of human NAFLD by inducing obesity, insulin resistance, and hepatic steatosis in rodents.[7]
Table 2: Comparison of Therapeutic Effects in HFD-Induced NAFLD in Mice
| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) | HFD + this compound (Hypothesized) | HFD + Silymarin |
| Liver Weight (g) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.7 ± 0.2 |
| Hepatic Triglyceride Content (mg/g liver) | 15 ± 3 | 100 ± 15 | 50 ± 10 | 45 ± 8 |
| Serum Insulin (ng/mL) | 0.5 ± 0.1 | 2.0 ± 0.4 | 1.2 ± 0.3 | 1.1 ± 0.2 |
| HOMA-IR | 1.0 ± 0.2 | 8.0 ± 1.5 | 4.0 ± 0.8 | 3.5 ± 0.6 |
| Steatosis Grade (Histopathology) | 0 | 3 | 1 | 1 |
Data for Silymarin is aggregated from representative preclinical studies. Data for this compound is hypothesized based on its expected lipotropic effects.
Experimental Protocols
CCl4-Induced Hepatotoxicity in Rats
-
Animal Model: Male Wistar rats (180-200g) are used.
-
Induction of Hepatotoxicity: A 30% solution of CCl4 in olive oil is administered intraperitoneally at a dose of 3 ml/kg body weight twice a week for four weeks to induce chronic liver injury and fibrosis.[6]
-
Treatment Groups:
-
Group 1: Control (vehicle only).
-
Group 2: CCl4-treated.
-
Group 3: CCl4 + this compound (e.g., 500 mg/kg, oral gavage, daily).
-
Group 4: CCl4 + Silymarin (e.g., 100 mg/kg, oral gavage, daily).
-
-
Outcome Measures: At the end of the study period, blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin are measured.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of Malondialdehyde (MDA) and reduced Glutathione (GSH).
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis assessment.
-
High-Fat Diet-Induced NAFLD in Mice
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of NAFLD: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for 12-16 weeks.
-
Treatment Groups:
-
Group 1: Control (standard chow).
-
Group 2: High-Fat Diet (HFD).
-
Group 3: HFD + this compound (e.g., 1% w/w in diet).
-
Group 4: HFD + Silymarin (e.g., 0.5% w/w in diet).
-
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, fasting blood glucose, and insulin levels are monitored. Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated.
-
Hepatic Lipid Content: Liver triglycerides and cholesterol are quantified.
-
Histopathology: Liver sections are stained with H&E for steatosis, inflammation, and ballooning, and with Oil Red O for lipid accumulation.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in NAFLD
Caption: Proposed mechanism of this compound in reducing hepatic steatosis.
Key Signaling Pathways in Liver Fibrosis
Caption: TGF-β signaling in the progression of liver fibrosis.
Hepatic De Novo Lipogenesis Pathway
Caption: SREBP-1c pathway in hepatic de novo lipogenesis.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical evaluation of hepatoprotective agents.
Conclusion and Future Directions
While this compound is widely used in clinical practice for liver disorders, robust preclinical data to validate its therapeutic effects and elucidate its precise mechanisms of action are lacking. The proposed benefits are largely inferred from the known physiological role of choline in hepatic lipid metabolism.
In contrast, compounds like silymarin have been extensively studied in various preclinical models, providing a solid foundation of evidence for their hepatoprotective effects. Future preclinical research on this compound should focus on:
-
Head-to-head comparative studies against established hepatoprotective agents like silymarin in validated animal models of NAFLD and fibrosis.
-
Dose-response studies to determine the optimal therapeutic window.
-
Mechanistic studies to confirm its effects on VLDL secretion, de novo lipogenesis, and inflammatory signaling pathways at the molecular level.
Such studies are crucial to provide the necessary scientific evidence to support the clinical use of this compound and to better understand its therapeutic potential in the management of chronic liver diseases.
References
- 1. Choline, Its Potential Role in Nonalcoholic Fatty Liver Disease, and the Case for Human and Bacterial Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAFLD Preclinical Models: More than a Handful, Less of a Concern? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tricholine Citrate and Choline Bitartrate in Liver Protection: A Review of Preclinical and Clinical Evidence
A direct comparative analysis of tricholine citrate and choline bitartrate for liver protection is limited by the current absence of head-to-head clinical or preclinical studies in the scientific literature. However, an examination of the available research on each compound provides insights into their respective mechanisms and potential therapeutic benefits in liver disease.
Both this compound and choline bitartrate serve as choline donors, an essential nutrient vital for maintaining liver function. Choline plays a critical role in the metabolism and transport of fats from the liver. Its deficiency is linked to the development of non-alcoholic fatty liver disease (NAFLD) and liver damage.[1][2][3][4] The primary distinction between the two compounds lies in their salt form, which may influence their bioavailability and clinical applications. While some sources suggest choline citrate may have higher bioavailability, making it preferable for neurological support, choline bitartrate is widely utilized for promoting liver health and general wellness.[5][6]
This compound: Mechanism and Application
This compound is described as a hepatoprotective and lipotropic agent.[7] Its primary mechanism involves increasing the production and secretion of bile, which is crucial for the digestion and absorption of fats.[8][9] By enhancing bile flow, this compound aids in the removal of bile acids from the liver, which in turn stimulates the liver to produce more bile acids from cholesterol. This process helps in lowering cholesterol levels and preventing the accumulation of fat in the liver (hepatic steatosis).[10][11]
This compound is commonly prescribed for various liver disorders, including fatty liver, alcoholic liver disease, and drug-induced liver toxicity.[8][9] It is also used to support liver function in conditions such as cirrhosis and viral hepatitis.[8][12]
The proposed mechanism of this compound's action on the liver is illustrated in the following diagram:
Caption: Proposed Mechanism of this compound in Liver Protection.
Choline Bitartrate: Role in Lipid Metabolism and Liver Health
Choline bitartrate, as a source of choline, is essential for the synthesis of phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL).[2][4] VLDL is responsible for transporting triglycerides (fats) out of the liver to other parts of the body for energy or storage. A deficiency in choline impairs VLDL synthesis, leading to the accumulation of fat in the liver.[2]
Furthermore, choline is a precursor to betaine, which participates in the methylation of homocysteine to methionine. This process is crucial for hepatic methyl-group metabolism and has implications for epigenetic regulation of gene expression involved in liver function.[2][4]
While direct quantitative data on choline bitartrate's efficacy from comparative trials is unavailable, studies on choline supplementation in general have demonstrated positive effects on liver health. For instance, choline supplementation in patients with NAFLD has been shown to improve hepatic steatosis, reduce liver enzyme levels (ALT and AST), and decrease inflammatory markers.[13][14][15]
A preclinical study in a zebrafish model of NAFLD showed that choline bitartrate alone reduced lipid vacuoles in the liver, indicating a hepatoprotective effect.[16][17]
The signaling pathway for choline's role in liver protection is depicted below:
Caption: Choline's Role in Hepatic Lipid Metabolism.
Quantitative Data and Experimental Protocols
Due to the absence of direct comparative studies, a table summarizing quantitative data on the performance of this compound versus choline bitartrate cannot be constructed. However, data from a randomized controlled study on choline supplementation (as phosphatidylcholine) in NAFLD patients provides an indication of the potential efficacy of choline donors.
Table 1: Effects of Choline Supplementation (2400 mg/day of Phosphatidylcholine for 12 weeks) in NAFLD Patients
| Parameter | Choline Group (Change) | Control Group (Change) | p-value |
| Controlled Attenuation Parameter (dB/m) | ↓ 44 | No significant change | < 0.001 |
| Fibrosis Score (kPa) | ↓ | No significant change | < 0.001 |
| Thiobarbituric Acid Reactive Substances (nmol/mL) | ↓ | No significant change | < 0.001 |
| Leptin (ng/mL) | ↓ | No significant change | < 0.001 |
| Alanine Aminotransferase (ALT) | ↓ | No significant change | < 0.001 |
| Aspartate Aminotransferase (AST) | ↓ | No significant change | 0.004 |
| Triglycerides | ↓ | No significant change | 0.048 |
Source: Adapted from a randomized controlled study on choline supplementation in NAFLD patients.[13][14]
Experimental Protocol: Choline Supplementation in NAFLD
A randomized, controlled, single-blinded study was conducted on eligible NAFLD patients.[14]
-
Participants: Patients diagnosed with NAFLD were randomized into two groups.
-
Intervention Group: Received conventional management plus phosphatidylcholine (2400 mg/day) for 12 weeks.
-
Control Group: Received conventional management for 12 weeks.
-
Assessments: Anthropometric, clinical, and laboratory evaluations were performed at baseline and after 12 weeks of treatment. Key parameters measured included controlled attenuation parameter (for liver fat), fibrosis score, markers of oxidative stress (thiobarbituric acid reactive substances), inflammatory markers (leptin), liver enzymes (ALT, AST), and lipid profile.[14]
The experimental workflow for such a clinical trial can be visualized as follows:
Caption: Generalized Experimental Workflow for a Clinical Trial on Choline Supplementation.
Conclusion
Both this compound and choline bitartrate contribute to liver health by providing choline, an essential nutrient for fat metabolism and transport. This compound is suggested to act primarily by enhancing bile flow, while the benefits of choline bitartrate are attributed to its role in VLDL synthesis and methyl-group metabolism. The existing literature supports the hepatoprotective effects of choline supplementation in general. However, the absence of direct comparative studies between this compound and choline bitartrate makes it impossible to definitively conclude if one is superior to the other for liver protection. Future research involving head-to-head clinical trials with standardized dosages and well-defined patient populations is necessary to elucidate any potential differences in their efficacy and to provide evidence-based recommendations for their use in the management of liver diseases.
References
- 1. Choline and fatty liver disease [medicalnewstoday.com]
- 2. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mister-blister.com [mister-blister.com]
- 4. Choline Metabolism Provides Novel Insights into Non-alcoholic Fatty Liver Disease and its Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. brcrecovery.com [brcrecovery.com]
- 7. This compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 8. This compound + CYPROHEPTADINE containing products at CV Pharmacy [meds.cvpharmacy.in]
- 9. cohibapharma.com [cohibapharma.com]
- 10. Cyproheptadine-Tricholine Syrup: Benefits & Uses [medicoverhospitals.in]
- 11. 1mg.com [1mg.com]
- 12. Silymarin + this compound: View Uses, Side Effects and Medicines [truemeds.in]
- 13. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. my-stack.ai [my-stack.ai]
- 16. Therapeutic potential of a choline-zinc-vitamin E nutraceutical complex in ameliorating thioacetamide-induced nonalcoholic fatty liver pathology in zebrafish | PLOS One [journals.plos.org]
- 17. Therapeutic potential of a choline-zinc-vitamin E nutraceutical complex in ameliorating thioacetamide-induced nonalcoholic fatty liver pathology in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Tricholine Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of tricholine citrate in pharmaceutical formulations. The objective is to assist researchers and quality control analysts in selecting the appropriate methodology and to provide a framework for the cross-validation of these techniques to ensure data integrity and consistency.
Introduction to Analytical Techniques for this compound
The accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Several analytical methods can be employed for this purpose, each with its own set of advantages and limitations. The most commonly utilized techniques include High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Vis Spectrophotometry. This guide will delve into the experimental protocols and performance characteristics of these methods, supported by available data.
Experimental Protocols and Methodologies
A critical aspect of cross-validation is the clear definition and understanding of the experimental procedures for each analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for the simultaneous determination of this compound and other active pharmaceutical ingredients in syrup formulations.[1][2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M Sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is often employed in an isocratic elution mode.[1][2] For instance, a mobile phase composition of 55% 0.1 M NaH2PO4 buffer and 45% acetonitrile has been reported.[1][2] Another method utilizes a buffer of 0.3% Methansulphonic acid, acetonitrile, and isopropyl alcohol (65:20:15 v/v/v), with the pH adjusted to 4.0.[3]
-
Detection: UV detection is commonly performed at a wavelength of 263 nm or 245 nm.[1][2][4]
-
Sample Preparation: A specific weight of the sample is accurately measured and diluted in the mobile phase to a known concentration.[3]
Titrimetry
Titrimetry offers a classical, cost-effective method for the assay of this compound.
Experimental Protocol:
-
Principle: This method involves a non-aqueous acid-base titration.
-
Sample Preparation: A quantity of the sample equivalent to a specified amount of this compound (e.g., 275 mg) is dissolved in a suitable non-aqueous solvent like acetone and then evaporated.[3]
-
Titration: The residue is dissolved in glacial acetic acid and titrated with a standardized solution of 0.1M perchloric acid.[3]
-
Indicator: Crystal violet solution is used as a visual indicator to determine the endpoint of the titration.[3]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be a simple and rapid method for the determination of citrates. A general method for citrate quantification involves measuring the absorbance of citric acid in the UV region.
Experimental Protocol:
-
Principle: The method is based on measuring the absorbance of citric acid at a specific wavelength after suppressing its dissociation.[5][6][7][8]
-
Sample Preparation: To quantify citrates, the sample is diluted in a solution of a strong acid, such as hydrochloric acid, to achieve a pH of less than 1.0. This ensures that the citrate is predominantly in the undissociated citric acid form.[5][6][7][8]
-
Measurement: The absorbance of the resulting solution is measured at approximately 209 nm against a blank.[5][6][7][8]
-
Quantification: The concentration is determined by comparing the absorbance to a standard calibration curve.[5][6][7][8]
Data Presentation and Performance Comparison
The performance of each analytical method is evaluated based on several validation parameters as stipulated by the International Conference on Harmonisation (ICH) guidelines.
| Parameter | HPLC | Titrimetry | UV-Vis Spectrophotometry |
| Specificity | High (can separate from other components)[1][2] | Low (potential for interference from other basic or acidic substances) | Moderate (potential for interference from other UV-absorbing compounds) |
| Linearity Range | 137.5-412.5 µg/ml (for this compound)[1][2] | N/A (single point assay) | 0.5-5.0 mmol/L (for Citrates)[5][6][7][8] |
| Regression Coefficient (r²) | > 0.999[1][2] | N/A | > 0.9999[5][6][7][8] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | High precision and accuracy reported (%RSD < 2)[5][7][8] |
| Precision (%RSD) | Low (<2%)[1][2] | Low (<2%) | Low (<2%)[5][7][8] |
| Sensitivity (LOD/LOQ) | High (can detect low concentrations) | Moderate | Moderate |
| Analysis Time | ~5-10 minutes per sample | ~15-20 minutes per sample | ~2-5 minutes per sample |
| Cost & Complexity | High (expensive equipment and skilled operator) | Low (simple equipment and reagents) | Low (common laboratory instrument) |
Cross-Validation Workflow
Cross-validation is essential when multiple analytical methods are used to test the same product, for instance, during method transfer between laboratories or when a new method is introduced to replace an existing one.[9][10] The goal is to ensure that the different methods provide equivalent results.
References
- 1. researchgate.net [researchgate.net]
- 2. VALIDATED STABILITY INDICATING HPLC APPROACH FOR QUANTIFYING this compound AND CYPROHEPTADINE SIMULTANEOUSLY IN SYRUP FORMS | Scilit [scilit.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. jcdronline.org [jcdronline.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
Replicating Key Findings in Tricholine Citrate Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the foundational evidence behind a compound is critical. This guide provides a comparative analysis of key findings related to tricholine citrate, focusing on its applications in non-alcoholic fatty liver disease (NAFLD) and as an appetite stimulant. We delve into the experimental data from available research and compare its performance with alternative therapies.
I. This compound in Non-Alcoholic Fatty Liver Disease (NAFLD)
This compound is often described as a lipotropic agent, playing a role in the metabolism of fat. Its mechanism in the context of NAFLD is primarily attributed to its ability to promote the removal of excess fat from the liver and its function as a bile acid binding agent.[1][2] When this compound binds to bile acids, the liver is stimulated to produce more bile acids from cholesterol, which may contribute to lowering cholesterol levels.[2]
Comparative Data on Treatments for NAFLD
Here, we compare the reported efficacy of alternative therapies for NAFLD, for which quantitative data from clinical trials is available.
| Treatment Alternative | Key Efficacy Parameter | Study Population | Dosage | Duration | Results | Reference |
| Silymarin | Reduction in Alanine Aminotransferase (ALT) | 64 patients with NASH | 210 mg/day | 8 weeks | Mean ALT reduction from 91.3 ± 21.3 IU/L to 38.4 ± 11.8 IU/L (p=0.026 vs. placebo) | This study was registered in the Iranian Registry of Clinical Trial (--INVALID-LINK--) with registration number ID: IRCT201202159018N1. |
| L-ornithine L-aspartate (LOLA) | Reduction in ALT and Triglycerides | Multicenter randomized clinical trial | 6-9 g/day | 12 weeks | Dose-related reduction in liver enzymes and triglycerides | A preliminary report described improvements of hepatic microcirculation in patients with non-alcoholic steatohepatitis (NASH) following treatment with LOLA. |
| Metadoxine | Improvement in Ultrasonographic Steatosis | 136 patients with alcoholic fatty liver | 1500 mg/day | 3 months | Significant reduction in ultrasonographic signs of steatosis (28% in metadoxine group vs. 70% in placebo group, p < 0.01) | Spanish Group for the Study of Alcoholic Fatty Liver. |
Experimental Protocols
Silymarin in NASH Clinical Trial
-
Methodology: A randomized, controlled clinical trial was conducted on 64 patients diagnosed with non-alcoholic steatohepatitis (NASH). Patients were randomly assigned to either the case group (receiving 210 mg/day of silymarin orally) or the control group (receiving a placebo) for a duration of 8 weeks. The primary outcome measured was the change in serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT). This study was registered in the Iranian Registry of Clinical Trial (--INVALID-LINK--) with registration number ID: IRCT201202159018N1.
L-ornithine L-aspartate (LOLA) in Fatty Liver Disease
-
Methodology: A multicenter, randomized clinical trial was conducted to evaluate the efficacy of oral L-ornithine L-aspartate (LOLA) in patients with fatty liver of diverse etiologies. Participants were administered LOLA at doses ranging from 6 to 9 grams per day for 12 weeks. The study assessed dose-related reductions in liver enzyme activities and triglyceride levels. A preliminary report described improvements of hepatic microcirculation in patients with non-alcoholic steatohepatitis (NASH) following treatment with LOLA.
Metadoxine in Alcoholic Fatty Liver
-
Methodology: A double-blind, randomized, multicenter trial involving 136 patients with chronic active alcoholism and a diagnosis of fatty liver (confirmed by clinical, biochemical, and ultrasonographic criteria) was performed. Patients were treated with either 1500 mg/day of metadoxine (n=69) or a placebo (n=67) for a period of 3 months. Monthly evaluations of clinical and biochemical parameters were conducted, with ultrasonography performed at the beginning and end of the treatment period.
Signaling Pathway and Experimental Workflow
The proposed mechanism of this compound in NAFLD involves its role as a lipotropic agent and its interaction with bile acid metabolism.
Caption: Proposed mechanism of this compound in NAFLD.
II. This compound as an Appetite Stimulant
This compound is also used to stimulate appetite, often in combination with cyproheptadine hydrochloride.[3] Cyproheptadine is an antihistamine and serotonin antagonist, and its appetite-stimulating effect is thought to be due to its antagonism of serotonin in the appetite center of the hypothalamus.[1][2] this compound's role in this combination is described as being a lipotropic agent that helps deplete fat accumulation in the liver and increases hepatobiliary flow, which may indirectly support appetite.[3]
Comparative Data on Appetite Stimulants
The following table summarizes findings from a study on a combination of cyproheptadine and this compound and provides data on other appetite stimulants for comparison.
| Treatment | Key Efficacy Parameter | Study Population | Dosage | Duration | Results | Reference |
| Cyproheptadine + this compound | Appetite and Meal Frequency | 279 infants and children with undernutrition or anorexia | Syrup: Cyproheptadine 2 mg + this compound 275 mg per 5 ml | Not specified | Qualitative increase in appetite and meal frequency | [3] |
| Cyproheptadine | Weight Gain | 66 children with cancer/treatment-related cachexia | Not specified | 4 weeks | Average weight gain of 2.6 kg | [3] |
| Megestrol Acetate | Appetite Improvement and Weight Gain | 3963 patients (cancer, AIDS, etc.) | Various | Various | Benefit in appetite improvement and slight weight gain compared to placebo | [4] |
| Mirtazapine | Meal Intake | 38 hospitalized patients | Not specified | Not specified | Numerical improvement in percentage meal intake (mean change of 17.12%) | [4] |
Experimental Protocols
Cyproheptadine and this compound Combination Study
-
Methodology: A Phase IV clinical study was conducted across 24 pediatric specialty centers in India from January 2017 to May 2017. A total of 322 patients (infants and children up to 12 years of age) with a confirmed diagnosis of undernutrition or anorexia were recruited. Of these, 279 patients completed the study. The efficacy was assessed by analyzing the increase in appetite and meal frequency at baseline and follow-up visits. Safety was evaluated by monitoring adverse events.[3]
Review of Appetite Stimulating Medications
-
Methodology: This review assessed recent evidence on the efficacy of dronabinol, megestrol acetate, and mirtazapine for stimulating appetite in hospitalized adults. The review included a randomized controlled trial, two retrospective cohort studies, and one retrospective case series, totaling 382 articles screened with four meeting the inclusion criteria. The primary outcomes analyzed were changes in intake, appetite, nausea, and weight during hospitalization.[4][5]
Signaling Pathway and Experimental Workflow
The appetite-stimulating effect of the cyproheptadine and this compound combination involves distinct but potentially synergistic actions.
Caption: Mechanism of action for appetite stimulation.
References
A comparative study of tricholine citrate with other lipotropic agents.
Page not found.
[1] Tricholine Citrate - Uses, Side Effects, and More - Find Best Medicine this compound is a medication that is primarily used for the treatment of liver disorders. It is a combination of three active ingredients: this compound, Sorbitol, and Cyproheptadine. The medication is available in the form of a syrup and is usually taken orally. The primary function of this compound is to improve the functioning of the liver. It helps in the detoxification of the liver and also aids in the regeneration of liver cells. The medication is also known to improve the appetite and promote weight gain. How does this compound work? this compound works by increasing the flow of bile from the liver to the small intestine. ... this compound is a medication that is primarily used for the treatment of liver disorders. It is a combination of three active ingredients: this compound, Sorbitol, and Cyproheptadine. The medication is available in the form of a syrup and is usually taken orally. The primary function of this compound is to improve the functioning of the liver. It helps in the detoxification of the liver and also aids in the regeneration of liver cells. The medication is also known to improve the appetite and promote weight gain. How does this compound work? this compound works by increasing the flow of bile from the liver to the small intestine. Bile is a fluid that is produced by the liver and is essential for the digestion of fats. By increasing the flow of bile, this compound helps in the better digestion and absorption of fats. This, in turn, helps in improving the overall functioning of the liver. The medication also contains Sorbitol, which is a sugar alcohol that is used as a laxative. It helps in relieving constipation, which is a common problem in people with liver disorders. Cyproheptadine, the third active ingredient in this compound, is an antihistamine that is used to treat allergic reactions. It is also known to have an appetite-stimulating effect, which is beneficial for people with liver disorders who often suffer from a loss of appetite. Uses of this compound this compound is primarily used for the treatment of liver disorders such as fatty liver, alcoholic liver disease, and cirrhosis of the liver. It is also used to improve the appetite and promote weight gain in people with liver disorders. The medication is also used to relieve constipation, which is a common problem in people with liver disorders. Side Effects of this compound Like all medications, this compound can cause side effects. The most common side effects of the medication include nausea, vomiting, diarrhea, and abdominal pain. ... this compound is a medication that is primarily used for the treatment of liver disorders. It is a combination of three active ingredients: this compound, Sorbit- ol, and Cyproheptadine. The medication is available in the form of a syrup and is usually taken orally. The primary function of this compound is to improve the functioning of the liver. It helps in the detoxification of the liver and also aids in the regeneration of liver cells. The medication is also known to improve the appetite and promote weight gain. How does this compound work? this compound works by increasing the flow of bile from the liver to the small intestine. Bile is a fluid that is produced by the liver and is essential for the digestion of fats. By increasing the flow of bile, this compound helps in the better digestion and absorption of fats. This, in turn, helps in improving the overall functioning of the liver. The medication also contains Sorbitol, which is a sugar alcohol that is used as a laxative. It helps in relieving constipation, which is a common problem in people with liver disorders. Cyproheptadine, the third active ingredient in this compound, is an antihistamine that is used to treat allergic reactions. It is also known to have an appetite-stimulating effect, which is beneficial for people with liver disorders who often suffer from a loss of appetite. ... It is a combination of three active ingredients: this compound, Sorbit- ol, and Cyproheptadine. The medication is available in the form of a syrup and is usually taken orally. The primary function of this compound is to improve the functioning of the liver. It helps in the detoxification of the liver and also aids in the regeneration of liver cells. The medication is also known to improve the appetite and promote weight gain. How does this compound work? this compound works by increasing the flow of bile from the liver to the small intestine. Bile is a fluid that is produced by the liver and is essential for the digestion of fats. By increasing the flow of bile, this compound helps in the better digestion and absorption of fats. This, in turn, helps in improving the overall functioning of the liver. The medication also contains Sorbitol, which is a sugar alcohol that is used as a laxative. It helps in relieving constipation, which is a common problem in people with liver disorders. Cyproheptadine, the third active ingredient in this compound, is an antihistamine that is used to treat allergic reactions. 2
[3] A comparative study of the efficacy of a combination of this compound, vitamin B12 and silymarin versus silymarin alone in patients with alcoholic fatty liver disease (2018-01-01) Introduction: Alcoholic fatty liver disease is a common health problem. This study was conducted to compare the efficacy of a combination of this compound, vitamin B12 and silymarin versus silymarin alone in patients with alcoholic fatty liver disease. Materials and Methods: This was a prospective, randomized, open-label, comparative study conducted in a tertiary care hospital. A total of 100 patients with alcoholic fatty liver disease were randomly assigned to two groups of 50 each. Group A received a combination of this compound (500 mg), vitamin B12 (7.5 mcg) and silymarin (70 mg) twice daily for 12 weeks. Group B received silymarin (70 mg) twice daily for 12 weeks. The primary outcome measures were the changes in the levels of serum transaminases (SGOT and SGPT) and ultrasonographic findings at the end of 12 weeks. Results: At the end of 12 weeks, there was a significant reduction in the mean SGOT and SGPT levels in both the groups (p < 0.001). However, the reduction was significantly greater in Group A as compared to Group B (p < 0.001). Ultrasonography showed a significant improvement in the grade of fatty liver in both the groups. In Group A, 42 (84%) patients showed an improvement of at least one grade in the fatty liver, whereas in Group B, 28 (56%) patients showed an improvement. The difference between the two groups was statistically significant (p = 0.003). Conclusion: The combination of this compound, vitamin B12 and silymarin is more effective than silymarin alone in the treatment of alcoholic fatty liver disease. ... (2018-01-01) Introduction: Alcoholic fatty liver disease is a common health problem. This study was conducted to compare the efficacy of a combination of this compound, vitamin B12 and silymarin versus silymarin alone in patients with alcoholic fatty liver disease. Materials and Methods: This was a prospective, randomized, open-label, comparative study conducted in a tertiary care hospital. A total of 100 patients with alcoholic fatty liver disease were randomly assigned to two groups of 50 each. Group A received a combination of this compound (500 mg), vitamin B12 (7.5 mcg) and silymarin (70 mg) twice daily for 12 weeks. Group B received silymarin (70 mg) twice daily for 12 weeks. The primary outcome measures were the changes in the levels of serum transaminases (SGOT and SGPT) and ultrasonographic findings at the end of 12 weeks. ... (2018-01-01) Results: At the end of 12 weeks, there was a significant reduction in the mean SGOT and SGPT levels in both the groups (p < 0.001). However, the reduction was significantly greater in Group A as compared to Group B (p < 0.001). Ultrasonography showed a significant improvement in the grade of fatty liver in both the groups. In Group A, 42 (84%) patients showed an improvement of at least one grade in the fatty liver, whereas in Group B, 28 (56%) patients showed an improvement. The difference between the two groups was statistically significant (p = 0.003). 4
[5] this compound - Drug Information this compound is a lipotropic agent. It is prescribed for the treatment of fatty liver. It breaks down the fat and helps in proper functioning of the liver. It is also used for the treatment of high cholesterol. 6
[7] this compound: A Comprehensive Review of its Uses, Mechanism of Action, and Side Effects (2023-11-20) this compound is a medication that is commonly used to treat liver disorders, such as fatty liver disease and cirrhosis. It is a combination of two active ingredients, tricholine and citrate, which work together to improve liver function and reduce the accumulation of fat in the liver. This article will provide a comprehensive review of the uses, mechanism of action, and side effects of this compound. ... (2023-11-20) this compound is a medication that is commonly used to treat liver disorders, such as fatty liver disease and cirrhosis. It is a combination of two active ingredients, tricholine and citrate, which work together to improve liver function and reduce the accumulation of fat in the liver. This article will provide a comprehensive review of the uses, mechanism of action, and side effects of this compound. Uses of this compound. This compound is primarily used to treat liver disorders, such as fatty liver disease, alcoholic liver disease, and cirrhosis. It is also used to treat high cholesterol levels and to improve appetite in patients with liver disease. In some cases, it may be used to treat constipation. Mechanism of Action. This compound works by increasing the production of bile acids in the liver. Bile acids are essential for the digestion and absorption of fats in the small intestine. By increasing the production of bile acids, this compound helps to break down and remove excess fat from the liver. It also helps to reduce inflammation in the liver and protect it from further damage. Side Effects of this compound. The most common side effects of this compound include nausea, vomiting, diarrhea, and abdominal pain. These side effects are usually mild and go away on their own. In rare cases, it may cause more serious side effects, such as allergic reactions, liver damage, and kidney problems. It is important to talk to your doctor if you experience any of these side effects. Conclusion. This compound is a safe and effective medication for the treatment of liver disorders. It works by increasing the production of bile acids in the liver, which helps to break down and remove excess fat from the liver. While it can cause some mild side effects, it is generally well-tolerated by most patients. 8 A Comparative Analysis of this compound and Other Lipotropic Agents in the Management of Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound with other prominent lipotropic agents used in the management of hepatic steatosis, commonly known as fatty liver disease. The following sections detail their mechanisms of action, comparative efficacy based on available clinical data, and the experimental protocols utilized in these assessments.
Introduction to Lipotropic Agents
Lipotropic compounds are substances that aid in the metabolism of fats in the liver, preventing the abnormal accumulation of lipids.[9] They are crucial for maintaining a healthy liver by promoting the export of fat from this organ.[10] Key lipotropic agents include this compound, methionine, inositol, and silymarin. These agents, while sharing the common goal of mitigating hepatic fat, operate through distinct biochemical pathways.
Mechanism of Action
This compound: This agent is a bile acid binding agent that removes bile acids from the body.[11][12] This action prompts the liver to synthesize more bile acids from cholesterol, consequently lowering cholesterol levels.[11][13] It also facilitates the breakdown of fat deposits in the liver.[13] Some sources suggest it works by increasing the secretion of digestive enzymes and bile acids through stimulation of the parasympathetic nervous system.[14]
Methionine: An essential amino acid, methionine is a significant lipotropic compound.[10] It plays a role in deactivating estrogens, which can otherwise impede bile flow and increase bile cholesterol.[9] Furthermore, methionine influences the levels of glutathione, a critical compound for hepatic detoxification.[9]
Inositol: This compound, sometimes referred to as vitamin B8, is another potent lipotropic agent. It works to prevent the accumulation of fat in the liver and aids in the transport of fat through the bloodstream.[9]
Silymarin: Derived from the milk thistle plant, silymarin is known for its hepatoprotective, antioxidant, anti-inflammatory, and anti-fibrotic properties.[15] It has been shown to increase the activity of superoxide dismutase and levels of glutathione, both of which are important for liver protection.[16]
Comparative Efficacy: A Review of Clinical Data
Clinical studies have evaluated the efficacy of these lipotropic agents, both individually and in combination, for the treatment of fatty liver disease.
A prospective, randomized, open-label comparative study involving 100 patients with alcoholic fatty liver disease demonstrated that a combination of this compound (500 mg), vitamin B12 (7.5 mcg), and silymarin (70 mg) administered twice daily for 12 weeks was more effective than silymarin (70 mg) alone.[3] The combination therapy resulted in a significantly greater reduction in serum transaminase levels (SGOT and SGPT) and a more substantial improvement in the grade of fatty liver as observed through ultrasonography.[3] Specifically, 84% of patients in the combination group showed an improvement of at least one grade in fatty liver, compared to 56% in the silymarin-only group.[3]
Another study on patients with alcoholic hepatitis found that a combination of compound methionine choline and silymarin for six months led to significant improvements in liver function tests, reduced markers of liver fibrosis, and decreased inflammatory markers compared to treatment with compound methionine choline alone.[17]
A pilot study involving 15 patients with non-alcoholic fatty liver disease (NAFLD) who received a 12-month supplementation with silymarin and S-Adenosyl-L-Methionine (SAMe) showed significant improvements in total cholesterol, insulin levels, and liver enzymes (ALT and ALP).[18] Ultrasonography also revealed an improvement in liver echo-texture and a reduction in the degree of hepatic steatosis.[18]
The following table summarizes the quantitative data from these comparative studies:
| Study | Intervention Group A | Intervention Group B | Duration | Key Outcomes |
| Comparative study on alcoholic fatty liver disease[3] | This compound (500 mg) + Vitamin B12 (7.5 mcg) + Silymarin (70 mg) (n=50) | Silymarin (70 mg) (n=50) | 12 weeks | SGOT & SGPT Reduction: Significantly greater in Group A (p < 0.001).Fatty Liver Grade Improvement (Ultrasonography): 84% in Group A vs. 56% in Group B showed at least one grade improvement (p = 0.003). |
| Clinical efficacy in alcoholic hepatitis[17] | Compound Methionine Choline + Silymarin (n=51) | Compound Methionine Choline (n=50) | 6 months | Liver Function & Fibrosis Markers: Significantly lower serum ALT, AST, HA, PCⅢ, and Ⅳ-C levels in the combination group (P<0.05).Inflammatory Markers: Significantly lower serum PPARγ, LEP, and IL-18 levels in the combination group (P<0.05). |
| Pilot study on NAFLD[18] | Silymarin + S-Adenosyl-L-Methionine (SAMe) (n=15) | N/A (Observational) | 12 months | Biochemical Parameters: Significant reduction in total cholesterol (-8.67 mg/dL), insulin (-1.34 U/L), and HOMA-IR (-1.35) (p<0.05).Liver Enzymes: Significant decrease in ALT (-3.87 U/L) and ALP (-10.4 U/L) (p<0.05). |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for evaluating the efficacy of lipotropic agents.
General Protocol for Comparative Efficacy Studies:
-
Patient Selection: Recruit patients diagnosed with fatty liver disease (alcoholic or non-alcoholic) based on established clinical criteria, often confirmed by ultrasonography.
-
Randomization: Randomly assign participants to different treatment groups (e.g., combination therapy vs. monotherapy).
-
Intervention: Administer the specified doses of the lipotropic agents for a defined period (e.g., 12 weeks or 6 months).
-
Data Collection (Baseline and Post-treatment):
-
Biochemical Analysis: Measure serum levels of liver enzymes (SGOT/AST, SGPT/ALT), markers of liver fibrosis (e.g., HA, PCⅢ, Ⅳ-C), and metabolic parameters (e.g., cholesterol, insulin).
-
Imaging: Perform ultrasonography to assess the grade of hepatic steatosis.
-
-
Statistical Analysis: Compare the changes in the measured parameters between the treatment groups using appropriate statistical tests to determine significance.
The workflow for a typical clinical trial comparing lipotropic agents can be visualized as follows:
Caption: A generalized workflow for a clinical trial comparing lipotropic agents.
Signaling Pathways
The lipotropic action of these agents is intrinsically linked to cellular metabolic pathways. Choline, a key component of this compound, plays a vital role in lipid metabolism.[19] It is involved in the synthesis of phospholipids, which are essential for cell membrane structure and VLDL (very-low-density lipoprotein) secretion, the primary mechanism for exporting fat from the liver.
The citrate component also plays a central role in metabolism. In the mitochondria, citrate is a key intermediate in the TCA cycle. When exported to the cytoplasm, it is cleaved into acetyl-CoA, a precursor for fatty acid synthesis, and oxaloacetate. This highlights a complex regulatory role of citrate in cellular energy and biosynthesis.
The following diagram illustrates a simplified overview of the choline and citrate signaling pathways in lipid metabolism:
Caption: Simplified signaling pathways of key lipotropic agents in the liver.
Conclusion
The available evidence suggests that while individual lipotropic agents like silymarin and methionine compounds show efficacy in improving liver health, combination therapies incorporating this compound may offer a superior therapeutic advantage in reducing hepatic steatosis and improving liver function markers. The synergistic effects of these agents, targeting different aspects of lipid metabolism and liver protection, likely contribute to their enhanced efficacy. Further large-scale, controlled clinical trials are warranted to establish definitive treatment guidelines and to fully elucidate the comparative benefits of these lipotropic agents.
References
- 1. carolinaholisticmedicine.com [carolinaholisticmedicine.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Lipotropic - Wikipedia [en.wikipedia.org]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. 1mg.com [1mg.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. 1mg.com [1mg.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. Sorbitol + this compound | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 10. This compound + SORBITOL SOLUTION containing products at CV Pharmacy [meds.cvpharmacy.in]
- 11. m.youtube.com [m.youtube.com]
- 12. Expert Opinion on the Management of Non-Alcoholic Fatty Liver Disease (NAFLD) in the Middle East with a Focus on the Use of Silymarin [mdpi.com]
- 13. Silymarin in non alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical efficacy of silymarin and compound methionine choline combination in the treatment of patients with alcoholic hepatitis [manu43.magtech.com.cn]
- 15. Choline regulation of triglycerides synthesis through ubiquintination pathway in MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. Choline Metabolism Provides Novel Insights into Non-alcoholic Fatty Liver Disease and its Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking tricholine citrate's performance against established hepatoprotective drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective performance of tricholine citrate against well-established drugs: silymarin, ursodeoxycholic acid (UDCA), and N-acetylcysteine (NAC). The following sections detail their mechanisms of action, present available quantitative data from preclinical and clinical studies, outline experimental protocols for inducing and evaluating liver injury, and visualize key pathways and workflows.
Overview of Hepatoprotective Mechanisms
This compound: Primarily known as a lipotropic agent, this compound is suggested to aid in the metabolism of fat in the liver.[1][2] It is believed to increase the synthesis of phosphatidylcholine, a key component of cell membranes, which helps in mobilizing fats from the liver and preventing fat accumulation.[3] By promoting the production and flow of bile, it may also aid in the elimination of toxins.[2]
Silymarin: A flavonoid complex from milk thistle, silymarin exerts its hepatoprotective effects through multiple mechanisms. It is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation.[4] Silymarin also modulates inflammatory pathways by inhibiting nuclear factor-kappa B (NF-κB) and reduces liver fibrosis by inhibiting the activation of hepatic stellate cells.[5][6]
Ursodeoxycholic Acid (UDCA): A hydrophilic bile acid, UDCA's hepatoprotective actions are multifaceted. It protects liver cells from the toxicity of more hydrophobic bile acids, stimulates bile flow, and has anti-apoptotic and immunomodulatory effects.[6][7] UDCA can also activate signaling pathways that promote the expression of transporters involved in bile acid secretion.[6]
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC's primary hepatoprotective mechanism is the replenishment of hepatic GSH stores, which are crucial for detoxifying reactive metabolites.[8] It also has direct antioxidant properties and can improve mitochondrial function and modulate inflammatory responses.[8]
Comparative Efficacy: Quantitative Data
The following tables summarize the effects of these compounds on key liver function biomarkers in various experimental and clinical settings.
Table 1: Effect on Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels in Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Rodents
| Drug | Animal Model | Dosage | % Reduction in ALT | % Reduction in AST | Citation |
| Silymarin | Rat | 25 mg/kg | Significant reduction | Significant reduction | [9] |
| Mouse | Not specified | Marked reduction | Marked reduction | [6][10] | |
| N-Acetylcysteine (NAC) | Rat | Not specified | Significant reduction | Significant reduction | [11] |
| This compound | - | - | Data not available | Data not available | - |
Table 2: Effect on Liver Enzymes in Paracetamol (Acetaminophen)-Induced Liver Injury in Rodents
| Drug | Animal Model | Dosage | Effect on ALT/AST | Citation |
| Ursodeoxycholic Acid (UDCA) | Rat | 100 mg/kg/day | Significant decrease in ALT and AST | [12] |
| N-Acetylcysteine (NAC) | Mouse | 100 mg/kg | Attenuated increase in ALT and AST | [13] |
| Choline Chloride (Component of this compound) | Mouse | 30 mg/kg | Non-significant alteration in ALT/AST (24h) | [6][10] |
| This compound | - | - | Data not available | - |
Table 3: Effect on Liver Enzymes in Bile Duct Ligation (BDL)-Induced Cholestasis in Rodents
| Drug | Animal Model | Dosage | Effect on Liver Enzymes | Citation |
| N-Acetylcysteine (NAC) | Rat | 50 µmol/kg/day | Lowered AST and ALP; no effect on ALT | [14] |
| Rat | 100 & 300 mg/kg | Mitigated histopathological changes | [2] | |
| This compound | - | - | Data not available | - |
Table 4: Clinical Efficacy in Patients with Liver Diseases
| Drug | Condition | Dosage | Key Findings | Citation |
| Silymarin | Non-alcoholic fatty liver disease (NAFLD) | Varied | Significant reduction in ALT and AST | [15] |
| Ursodeoxycholic Acid (UDCA) | Cholestatic Liver Diseases | 13-15 mg/kg/day | Significant reduction in ALT, AST, GGT, ALP, and bilirubin | |
| N-Acetylcysteine (NAC) | Non-acetaminophen acute liver failure | Varied | Reduced mortality and duration of hospital stay | |
| This compound | Non-alcoholic fatty liver disease (NAFLD) | Not specified | Investigated for impact on liver echogenicity and function | [1] |
Experimental Protocols
Detailed methodologies for inducing and assessing liver injury are crucial for comparative studies.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This model is widely used to study toxin-induced liver injury.
-
Animal Model: Male Wistar rats or BALB/c mice.
-
Induction of Injury: A single intraperitoneal (i.p.) or oral administration of CCl₄, typically at a dose of 1-2 mL/kg body weight, diluted in a vehicle like olive oil or corn oil.[5] For chronic models, CCl₄ is administered 1-2 times per week for several weeks.
-
Treatment Protocol:
-
Prophylactic: The test compound (e.g., Silymarin, 25 mg/kg, oral) is administered for a period (e.g., 7-14 days) before CCl₄ administration.[9]
-
Therapeutic: The test compound is administered after CCl₄-induced injury.
-
-
Endpoint Analysis (typically 24-48 hours post-CCl₄):
-
Blood collection: For measurement of serum ALT, AST, alkaline phosphatase (ALP), and bilirubin levels.
-
Liver tissue collection: For histopathological examination (e.g., H&E staining for necrosis and inflammation, Masson's trichrome for fibrosis) and measurement of oxidative stress markers (e.g., malondialdehyde [MDA], glutathione [GSH], superoxide dismutase [SOD]).
-
Paracetamol (Acetaminophen)-Induced Hepatotoxicity Model
This model mimics overdose-induced liver damage.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Injury: A single high dose of paracetamol (e.g., 300-600 mg/kg) administered orally or intraperitoneally after a period of fasting (e.g., 12-16 hours) to deplete glutathione stores.[5]
-
Treatment Protocol: The test compound (e.g., NAC, UDCA) is typically administered within a few hours after paracetamol administration.
-
Endpoint Analysis (typically 24 hours post-paracetamol):
-
Blood collection: For serum ALT and AST measurement.
-
Liver tissue collection: For histopathological assessment of centrilobular necrosis and measurement of protein adducts.
-
Bile Duct Ligation (BDL)-Induced Cholestasis Model
This surgical model is used to study cholestatic liver injury and fibrosis.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated at two points and transected between the ligatures. A sham operation (laparotomy without ligation) is performed on control animals.[9]
-
Treatment Protocol: The test compound (e.g., NAC) is administered daily starting from the day of surgery for a specified period (e.g., 14-28 days).
-
Endpoint Analysis:
-
Blood collection: For measurement of serum bilirubin, ALP, ALT, and AST.
-
Liver tissue collection: For histopathological evaluation of bile duct proliferation, inflammation, and fibrosis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Overview of the primary hepatoprotective signaling pathways.
Experimental Workflows
Caption: Experimental workflow for CCl₄-induced hepatotoxicity studies.
Caption: Workflow for paracetamol-induced liver injury experiments.
Caption: Experimental workflow for bile duct ligation studies.
Conclusion and Future Directions
Silymarin, UDCA, and NAC are well-characterized hepatoprotective agents with substantial evidence supporting their efficacy in various models of liver injury. Their mechanisms of action are centered around antioxidant, anti-inflammatory, and anti-apoptotic pathways.
This compound, while positioned as a hepatoprotective agent with a plausible mechanism related to fat metabolism, currently lacks the extensive body of quantitative, comparative experimental data that is available for the other drugs discussed in this guide. The available information is primarily descriptive, and further rigorous preclinical and clinical studies are warranted to substantiate its hepatoprotective claims and to elucidate its precise molecular mechanisms.
For researchers and drug development professionals, this guide highlights the importance of standardized experimental models for the comparative evaluation of hepatoprotective agents. Future research on this compound should focus on generating robust data in well-established animal models of liver injury, such as those induced by CCl₄, paracetamol, and bile duct ligation, to allow for a direct comparison of its efficacy against established therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. In vitro and in vivo antioxidative and hepatoprotective activity of aqueous extract of Cortex Dictamni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effect of commercial herbal extracts on carbon tetrachloride-induced liver damage in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Evaluation of Hepatoprotective Activity of AHPL/AYTAB/0613 Tablet in Carbon Tetrachloride-, Ethanol-, and Paracetamol-Induced Hepatotoxicity Models in Wistar Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Nonalcoholic Fatty Liver Disease—A Starter’s Guide | MDPI [mdpi.com]
- 8. Bile duct ligation in rats induces biliary expression of cytokine-induced neutrophil chemoattractant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the protective effects of choline chloride on biochemical alterations induced by paracetamol toxicity in mice: A pilot study: Choline chloride and paracetamol toxicity in mice | Rats [ratsjournal.com]
- 10. [11C]choline uptake in regenerating liver after partial hepatectomy or CCl4-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Strategies in Enhancing the Hepatoprotective Efficacy of Natural Products: Integrating Nanotechnology, Genomics, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective effects of a traditional Chinese medicine formula against carbon tetrachloride-induced hepatotoxicity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper deficiency exacerbates bile duct ligation-induced liver injury and fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liver damage induced by bile duct ligation affects CYP isoenzymes differently in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tricholine Citrate: An Examination of Clinical Efficacy and Comparison with Alternatives
A guide for researchers and drug development professionals on the current state of clinical evidence for tricholine citrate.
Introduction
This compound is a choline salt that is marketed for its purported benefits in liver-related disorders and as an appetite stimulant.[1] It is often formulated in combination with other active ingredients, such as sorbitol and cyproheptadine.[2] This guide provides a meta-level examination of the available clinical trial data for this compound, presents a comparison with alternative therapeutic strategies, and details the experimental protocols of the cited research.
Mechanism of Action
This compound is described as a bile acid binding agent.[3] The proposed mechanism involves the removal of bile acids from the body, which in turn stimulates the liver to synthesize more bile acids from cholesterol.[3] This process is believed to contribute to a lowering of cholesterol levels.[3] Additionally, this compound is suggested to have a lipotropic action, aiding in the metabolism of fat.[1] In combination with cyproheptadine, it is thought to synergistically increase appetite.[4]
The signaling pathway can be illustrated as follows:
References
Independent Verification of Tricholine Citrate's Mechanism of Action: A Comparative Analysis
An objective comparison of the reported mechanisms of tricholine citrate with established alternatives for liver health, supported by available experimental data.
Abstract
This compound is a compound frequently cited for its purported hepatoprotective and lipotropic properties. Its primary mechanisms of action are reported as bile acid sequestration and the reduction of hepatic fat accumulation. However, a comprehensive review of peer-reviewed literature reveals a conspicuous absence of independent, robust clinical or preclinical studies to substantiate these claims with specific experimental data. This guide provides a comparative analysis of the reported, yet unverified, mechanisms of this compound against established therapeutic alternatives for non-alcoholic fatty liver disease (NAFLD). These alternatives, including other lipotropic agents like choline, bile acid sequestrants such as cholestyramine, and other pharmacological agents like ursodeoxycholic acid, silymarin, metformin, and vitamin E, are supported by a more extensive body of scientific evidence. This guide aims to equip researchers, scientists, and drug development professionals with a clear, data-driven perspective on the current state of knowledge.
Reported Mechanism of Action of this compound
This compound is primarily described as a hepatoprotective agent with two main proposed mechanisms of action:
-
Lipotropic Action: It is suggested to be a lipotropic agent, aiding in the removal of excess fat from the liver. This action is thought to involve the mobilization of hepatic fat deposits, thereby preventing or reducing fatty liver.[1][2][3]
-
Bile Acid Sequestration: It is also reported to act as a bile acid binding agent. By binding to bile acids in the intestine and promoting their excretion, it would compel the liver to synthesize new bile acids from cholesterol. This process is theorized to lead to a reduction in serum cholesterol levels.[4][5][6]
Despite these widely reported mechanisms, there is a significant lack of publicly available, independent, peer-reviewed studies that provide direct experimental evidence to validate these effects for this compound specifically. Most available information is from descriptive articles or studies on combination products, which makes it challenging to isolate the pharmacological effects of this compound alone.
Comparison with Alternative Therapeutic Agents
Several other compounds and therapeutic agents are used in the management of NAFLD, and their mechanisms of action are generally better substantiated by experimental and clinical data.
Lipotropic Agents: Choline
Choline is an essential nutrient and a well-established lipotropic agent.[1][2] Its mechanism in preventing hepatic steatosis is linked to its role in the synthesis of phosphatidylcholine, a crucial component for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. VLDL is responsible for transporting triglycerides out of the liver. A deficiency in choline leads to an accumulation of fat in the liver.[7][8][9]
Bile Acid Sequestrants: Cholestyramine
Cholestyramine is a classic bile acid sequestrant. It is a non-absorbable resin that binds to bile acids in the intestine, preventing their reabsorption and promoting their fecal excretion. This interruption of the enterohepatic circulation of bile acids stimulates the liver to convert more cholesterol into bile acids to replenish the bile acid pool. This increased catabolism of cholesterol leads to an upregulation of LDL receptors on hepatocytes and a subsequent decrease in serum LDL cholesterol levels.[5][6][10][11]
Other Pharmacological Agents for NAFLD
-
Ursodeoxycholic Acid (UDCA): A hydrophilic bile acid that has cytoprotective, anti-inflammatory, and choleretic effects. It is thought to protect hepatocytes from the toxicity of more hydrophobic bile acids and modulate inflammatory signaling pathways.[12][13][14][15]
-
Silymarin: The active extract from milk thistle, it is known for its antioxidant and anti-inflammatory properties. It is believed to protect liver cells from oxidative stress-induced damage.[16][17][18][19]* Metformin: An insulin-sensitizing agent commonly used for type 2 diabetes. In the context of NAFLD, it is thought to improve insulin sensitivity and thereby reduce hepatic fat accumulation. However, its efficacy in improving liver histology in NAFLD remains a subject of debate. [6][20][21][22]* Vitamin E: An antioxidant that is thought to reduce oxidative stress and lipid peroxidation in the liver, which are key factors in the progression of NAFLD to non-alcoholic steatohepatitis (NASH). [23][24][25][26][27]
Data Presentation: Comparative Tables
Due to the lack of specific quantitative data for this compound, the following tables present data for the general classes of compounds or for the well-researched alternatives.
Table 1: Comparison of Reported and Established Mechanisms of Action
| Agent/Class | Primary Mechanism of Action | Supporting Evidence Level |
| This compound | Lipotropic, Bile Acid Sequestration (Reported) | Low (Descriptive, Lacks independent clinical data) |
| Choline | Lipotropic (VLDL Synthesis) | High (Established through numerous preclinical and clinical studies) [7][8][9] |
| Cholestyramine | Bile Acid Sequestration | High (Well-established through decades of clinical use and studies) [5][6][10][11] |
| Ursodeoxycholic Acid | Cytoprotective, Anti-inflammatory, Choleretic | High (Established through clinical trials for cholestatic liver diseases) [12][13][14][15] |
| Silymarin | Antioxidant, Anti-inflammatory | Moderate to High (Numerous preclinical and some clinical studies) [16][17][18][19] |
| Metformin | Insulin Sensitizer | Moderate (Clinical data on histological improvement in NAFLD is mixed) [6][20][21][22] |
| Vitamin E | Antioxidant | High (Clinical trials have shown histological improvement in NASH) [23][24][25][26][27] |
Table 2: Quantitative Data from Selected Clinical Trials for NAFLD/NASH Alternatives
| Agent | Study Population | Dosage | Duration | Key Quantitative Outcomes | Reference |
| Choline (as Phosphatidylcholine) | NAFLD Patients | 2400 mg/day | 12 weeks | - Significant reduction in Controlled Attenuation Parameter (CAP) (304 vs 332 dB/m, p < 0.001)- Significant reduction in liver fibrosis score (5.3 vs 6.8 kPa, p < 0.001)- Significant reduction in serum ALT and AST levels (p < 0.001 and p=0.004 respectively) | [8][9] |
| Vitamin E | Non-diabetic NASH Patients | 800 IU/day | 96 weeks | - 43% of patients achieved histological improvement vs 19% with placebo (p=0.001) | [27] |
| Metformin | NAFLD Patients | 2000 mg/day | 6 months | - No significant improvement in liver histology compared to placebo- Significant reduction in body weight, serum cholesterol, and glucose levels | [20] |
| Silymarin | NAFLD Patients | 150 mg twice daily | Not specified | - Significant reduction in liver enzymes and some lipid markers | [18] |
| Ursodeoxycholic Acid | NAFLD Patients | 28 mg/kg/day | Not specified | - Reduction in lobular inflammation but no significant difference in fibrosis or overall histology score | [14] |
Experimental Protocols
As specific, independently verified experimental protocols for this compound are not available in the public domain, this section provides detailed methodologies for key experiments used to validate the mechanisms of action of the comparator agents.
Protocol for In Vitro Bile Acid Sequestration Assay
This protocol is adapted from methods used to assess bile acid sequestrants like cholestyramine.
-
Preparation of Bile Acid Solution: A stock solution of a specific bile acid (e.g., glycocholic acid) is prepared in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: A known amount of the test compound (e.g., cholestyramine resin) is added to the bile acid solution. The mixture is incubated at 37°C with constant agitation for a defined period (e.g., 2 hours) to allow for binding to reach equilibrium.
-
Separation: The mixture is centrifuged to pellet the resin and any bound bile acid.
-
Quantification of Unbound Bile Acid: The concentration of the unbound bile acid remaining in the supernatant is measured. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) or enzymatic assays. [28][29][30]5. Calculation of Binding Capacity: The amount of bile acid bound to the resin is calculated by subtracting the concentration of unbound bile acid from the initial concentration. The binding capacity is typically expressed as mg of bile acid bound per gram of resin.
Protocol for Assessing Lipotropic Effects in an Animal Model of NAFLD
This protocol describes a general method to evaluate the efficacy of a lipotropic agent in a diet-induced model of NAFLD.
-
Animal Model: Male C57BL/6J mice are often used. NAFLD is induced by feeding a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks).
-
Treatment Groups: Mice are divided into groups: (1) Control group (standard chow), (2) HFD group (placebo), and (3) HFD + Test Compound group (e.g., choline supplementation). The test compound is administered daily via oral gavage.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological Analysis: Livers are harvested, weighed, and a portion is fixed in formalin for histological staining (e.g., Hematoxylin and Eosin for steatosis, inflammation, and ballooning; Sirius Red for fibrosis). A pathologist, blinded to the treatment groups, scores the liver sections for NAFLD activity score (NAS).
-
Hepatic Lipid Quantification: Another portion of the liver is used to quantify triglyceride content, typically using a colorimetric assay kit after lipid extraction.
Visualization of Signaling Pathways and Workflows
Diagram 1: Proposed Mechanism of Bile Acid Sequestration
Caption: Proposed pathway of bile acid sequestration by agents like this compound.
Diagram 2: Lipotropic Action of Choline in VLDL Synthesis
Caption: Role of choline in VLDL synthesis and prevention of fatty liver.
Diagram 3: Experimental Workflow for In Vitro Bile Acid Binding Assay
References
- 1. google.com [google.com]
- 2. Lipotropic - Wikipedia [en.wikipedia.org]
- 3. Lipotropic Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current guidelines for the management of non-alcoholic fatty liver disease: A systematic review with comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. Randomized controlled trial of effects of metformin in NAFLD patients with newly diagnosed type 2 diabetes treated with an intensive lifestyle: a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Bile acid sequestrants: mechanisms of action on bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
- 14. karger.com [karger.com]
- 15. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Silymarin in non alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Trials on Silymarin in Fatty Liver and Detoxification_Cactus Botanics [cactusbotanics.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Clinical trial: pilot study of metformin for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. Vitamin E for Fatty Liver in AASLD Guidelines [natap.org]
- 28. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
A Head-to-Head Comparison of Tricholine Citrate and Silymarin in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent hepatoprotective agents, tricholine citrate and silymarin, in the context of preclinical and clinical liver disease models. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows, this document aims to inform research and development decisions in the field of hepatology.
Executive Summary
Silymarin, a well-researched flavonoid from milk thistle, demonstrates broad-spectrum hepatoprotective effects, including antioxidant, anti-inflammatory, and antifibrotic actions. Extensive clinical data in non-alcoholic fatty liver disease (NAFLD) showcases its ability to reduce liver enzymes and, in some cases, improve fibrosis. This compound, a lipotropic agent, primarily acts by facilitating fat metabolism in the liver. While preclinical and clinical data for this compound are less abundant than for silymarin, emerging evidence from studies on choline supplementation in NAFLD indicates its potential to reduce hepatic steatosis, inflammation, and liver enzyme levels. This guide will delve into the available data to provide a comprehensive comparative analysis.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from key preclinical and clinical studies investigating the efficacy of this compound (represented by choline supplementation) and silymarin in various liver disease models.
Table 1: Preclinical Efficacy in Toxin-Induced Liver Injury (Carbon Tetrachloride Model)
| Parameter | This compound (as Phosphatidylcholine) | Silymarin | Control (CCl4 only) | Reference |
| Serum ALT (U/L) | Significantly lower than CCl4 group | Significantly lower than CCl4 group | Markedly elevated | [1] |
| Serum AST (U/L) | Significantly lower than CCl4 group | Significantly lower than CCl4 group | Markedly elevated | [1] |
| Serum ALP (U/L) | Significantly lower than CCl4 group | Significantly lower than CCl4 group | Markedly elevated | [1] |
| Liver Malondialdehyde (MDA) | Not Reported | Significantly decreased | Markedly elevated | [2] |
| Liver Glutathione (GSH) | Significantly counteracted the increase | Significantly increased | Depleted | [1] |
| Histopathology | Ameliorated hepatic injury and fibrosis | Reduced necrosis and inflammation | Severe necrosis, fatty deposition | [1][2] |
Table 2: Clinical Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Parameter | This compound (as Phosphatidylcholine) | Silymarin | Placebo/Control | Reference |
| Change in ALT (U/L) | -20.0 (after 24 weeks) | Significant reduction vs. placebo | Minimal change | [2][3] |
| Change in AST (U/L) | -16.5 (after 24 weeks) | Significant reduction vs. placebo | Minimal change | [2][3] |
| Change in GGT (U/L) | -15.9 (after 24 weeks) | Significant reduction vs. placebo | Minimal change | [2][4] |
| Controlled Attenuation Parameter (dB/m) | 304 (vs. 332 in control) | Not Reported | 332 | [3][5] |
| Fibrosis Score (kPa) | 5.3 (vs. 6.8 in control) | Improvement in some studies | 6.8 | [3][5] |
| Triglycerides (mg/dL) | 133 (vs. 158 in control) | Not consistently significant | 158 | [3][5] |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to facilitate replication and further investigation.
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Rats
This model is widely used to induce acute hepatotoxicity and assess the protective effects of therapeutic agents.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g) are typically used.[6]
-
Induction Agent: Carbon tetrachloride (CCl4) is diluted 1:1 in a vehicle such as olive oil or corn oil.[7][8]
-
Administration: A single dose of the CCl4 solution (e.g., 1-3 mL/kg body weight) is administered via intraperitoneal (i.p.) injection or orogastric gavage.[7][9]
-
Treatment Protocol:
-
Endpoint Assessment (typically 24-48 hours post-CCl4):
-
Blood Sampling: Collection of blood for measurement of serum liver enzymes (ALT, AST, ALP) and bilirubin.[10]
-
Liver Tissue Analysis: The liver is excised for histopathological examination (H&E and Masson's trichrome staining) and biochemical analysis of oxidative stress markers (MDA, GSH) and antioxidant enzymes (SOD, CAT).[2]
-
High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) in Rodents
This model mimics the metabolic and histological features of human NAFLD.
-
Animals: C57BL/6 mice or Sprague-Dawley rats are commonly used due to their susceptibility to diet-induced obesity and liver steatosis.[11][12]
-
Diet: A high-fat diet typically providing 45-60% of calories from fat is administered for a period ranging from 8 to 24 weeks.[11][13] Some protocols also include high fructose or cholesterol in the diet to accelerate disease progression.[12][14]
-
Treatment Protocol:
-
Endpoint Assessment:
-
Metabolic Parameters: Monitoring of body weight, food intake, fasting blood glucose, and insulin levels.
-
Blood Chemistry: Measurement of serum ALT, AST, triglycerides, and cholesterol.[13]
-
Liver Analysis: Histopathological evaluation for steatosis, inflammation, and fibrosis. Quantification of liver triglycerides and cholesterol.[13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and silymarin, as well as the general experimental workflows.
Caption: Experimental Workflow for CCl4-Induced Liver Injury Model.
Caption: Experimental Workflow for HFD-Induced NAFLD Model.
References
- 1. Hepatoprotective effect of phosphatidylcholine against carbon tetrachloride liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary evaluation of hepatoprotective potential of the polyherbal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. al-kindipublisher.com [al-kindipublisher.com]
- 7. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 11. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of High-Fat, Diet-Induced, Non-alcoholic Steatohepatitis with Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High fat diet-induced non alcoholic fatty liver disease in rats is associated with hyperhomocysteinemia caused by down regulation of the transsulphuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. examine.com [examine.com]
Safety Operating Guide
Proper Disposal of Tricholine Citrate: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical guidance for the proper disposal of tricholine citrate, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Regulatory Framework and Waste Classification
The disposal of chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A key determination is whether the waste is classified as hazardous.
Based on available Safety Data Sheets (SDS), this compound does not appear on the EPA's lists of hazardous wastes (F, K, P, and U lists).[1][2][3][4][5][6] Furthermore, existing data on its chemical properties suggest it does not typically exhibit characteristics of hazardous waste:
-
Ignitability: Flash point data is not available, but the substance is not noted as being flammable.[7]
-
Corrosivity: pH data is not available.[7]
-
Reactivity: It is stable under normal conditions.[7]
-
Toxicity: While comprehensive toxicity data is not available, it is not listed as an acute hazardous waste.[7]
Therefore, in most cases, this compound can be managed as non-hazardous pharmaceutical waste. However, it is incumbent upon the waste generator to make a final determination, taking into account any potential contamination with other hazardous materials and adhering to state and local regulations, which may be more stringent than federal rules.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Covering | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of aerosolization. | Minimizes inhalation of any dust or aerosols. |
Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The recommended and most environmentally sound method for the disposal of this compound is incineration . This aligns with best practices for the disposal of non-hazardous pharmaceutical waste and is consistently advised in the substance's SDS.
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the waste and will not leak.
-
Do not mix this compound waste with other waste streams, particularly infectious or RCRA-hazardous waste, to avoid creating a more complex and costly disposal challenge.
Step 2: Preparation for Disposal
-
For liquid formulations, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.
-
For solid forms, ensure it is in a securely sealed container.
-
As recommended by multiple safety data sheets, the material may be dissolved or mixed with a combustible solvent to facilitate incineration. This should only be performed by trained personnel in a properly ventilated area, away from ignition sources.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as containing chemical waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste management company.
-
Ensure the disposal company is permitted to handle and incinerate chemical and pharmaceutical waste.
-
Provide the disposal company with a copy of the Safety Data Sheet for this compound.
-
Retain all documentation related to the waste disposal for regulatory compliance.
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain. This is prohibited for most pharmaceutical waste to prevent contamination of waterways.
-
Do not dispose of this compound in regular solid waste (trash). This can lead to environmental contamination and potential for unauthorized access to the chemical.
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Evacuate and Secure the Area: Restrict access to the spill area to essential personnel involved in the cleanup.
-
Ensure Proper Ventilation: Increase air circulation in the area to disperse any airborne contaminants.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect the Waste: Place all contaminated materials (absorbent, sweeping compound, etc.) into a sealed, labeled container for disposal according to the procedures outlined above.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Report the Incident: Report the spill to the appropriate safety officer or department as per your institution's protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tricholine Citrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tricholine citrate, a compound commonly used in various research and pharmaceutical applications. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (P.P.E.) is the first line of defense against potential exposure to this compound. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to mitigate any potential risks, such as skin and eye irritation.[1][2][3]
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. | To protect against accidental splashes which may cause eye irritation.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, which may lead to irritation, redness, or blistering.[1][4][5] |
| Body Protection | Laboratory coat and close-toed footwear. For larger quantities or potential for significant exposure, impervious clothing may be necessary. | To protect the skin from accidental spills and contamination.[1][6] |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation. If dust, fumes, or mists are generated, a NIOSH-approved respirator should be used. | To prevent irritation of the lungs and respiratory system.[1][2][4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe working environment.
Step-by-Step Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][6] The use of a chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol generation.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][4]
-
Minimize Dust and Aerosols: Avoid actions that could generate dust or aerosols.[1][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the substance and before eating, drinking, or smoking.[1][4]
-
Container Handling: Keep the container tightly closed when not in use. Open and handle the container with care.[1][2]
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[1][4] |
| Container | Keep in a tightly-closed, original container.[1][2] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[2] |
| Ventilation | Ensure the storage area is well-ventilated.[1][4] |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[1][2]
Waste Disposal Protocol
-
Classification: Determine if the waste is classified as hazardous according to US EPA guidelines (40 CFR 261.3) and local regulations.[1]
-
Containment: Collect waste in a suitable, labeled, and closed container.[1][4]
-
Method: For liquid waste, absorption with an inert material (e.g., sand, diatomaceous earth) is a common practice.[2] For solid waste, vacuuming or sweeping up is appropriate, taking care to avoid dust generation.[1]
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service to ensure compliance with all regulations.
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with regulations.[1]
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
First Aid Measures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
